molecular formula C12H17NO4 B182941 Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 2436-79-5

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B182941
CAS No.: 2436-79-5
M. Wt: 239.27 g/mol
InChI Key: XSBSXJAYEPDGSF-UHFFFAOYSA-N
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Description

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBSXJAYEPDGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60947225
Record name Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Molecular Weight

239.27 g/mol
Source PubChem
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CAS No.

2436-79-5, 2199-55-5
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester
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Record name 1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl-
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Record name Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
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Foundational & Exploratory

Spectroscopic Profile of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic compound often referred to as Knorr's pyrrole.[1][2][3] This document compiles essential spectroscopic data, outlines the experimental protocols for their acquisition, and presents this information in a clear, accessible format for researchers in organic synthesis and medicinal chemistry.

Core Spectroscopic Data

The structural elucidation and purity assessment of this compound rely on several key spectroscopic techniques. The following tables summarize the critical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.0-9.5Singlet (broad)1HN-H
4.27Quartet4H-OCH₂CH₃
2.45Singlet6HAr-CH₃
1.34Triplet6H-OCH₂CH₃
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~140C-2, C-5 (Pyrrole ring)
~118C-3, C-4 (Pyrrole ring)
~60-OCH₂CH₃
~14-OCH₂CH₃
~12Ar-CH₃
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3430Strong, SharpN-H Stretch
~2980MediumC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Ester)
~1550MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester)
Table 4: Mass Spectrometry Data
m/zInterpretation
239.12[M]⁺ (Molecular Ion)
194[M - OCH₂CH₃]⁺
166[M - COOCH₂CH₃]⁺
120[M - 2xCOOCH₂CH₃]⁺
Ionization Method: Electron Ionization (EI).[4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of this compound. The following protocols outline the standard methodologies for its synthesis and subsequent spectroscopic analysis.

Synthesis: Knorr Pyrrole Synthesis

The title compound is commonly synthesized via the Knorr pyrrole synthesis.[5][6] This reaction involves the condensation of an α-amino-ketone with a β-ketoester. A typical procedure uses two equivalents of ethyl acetoacetate.[1] One equivalent is converted to ethyl 2-oximinoacetoacetate using sodium nitrite in acetic acid.[1][7] This intermediate is then reduced in situ by zinc dust, forming the α-amino-ketone, which immediately reacts with the second equivalent of ethyl acetoacetate to form the pyrrole ring.[7][8]

Detailed Steps:

  • Oxime Formation: Ethyl acetoacetate is dissolved in acetic acid and cooled in an ice bath. A solution of sodium nitrite in water is added slowly while maintaining a low temperature (0-10 °C).[7]

  • Reduction and Condensation: After stirring, zinc dust is added in portions to the reaction mixture. The reaction is exothermic and upon completion, it is heated to reflux (around 100-110 °C) for approximately one hour.[7]

  • Isolation and Purification: The warm mixture is poured into ice water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol or an ethanol-water mixture yields the purified this compound.[7]

Spectroscopic Analysis

1. NMR Spectroscopy:

  • Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.[9] For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to obtain singlet peaks for each unique carbon atom.

2. IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[10]

  • Data Acquisition: Electron Ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.[4] The resulting mass spectrum provides the molecular weight and fragmentation pattern of the compound.[3][4]

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Synthesis Knorr Pyrrole Synthesis Purification Recrystallization Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic compound often referred to as Knorr's Pyrrole. This document outlines the structural elucidation of this molecule through detailed NMR data, presents the experimental protocols for its synthesis and spectral acquisition, and illustrates the logical workflows involved in its analysis.

Core Spectroscopic Data

The structural confirmation of this compound is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The data presented below corresponds to spectra typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the N-H proton, the two ethyl ester groups, and the two methyl groups attached to the pyrrole ring.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~9.5 (variable)br s1H-N-H
4.28q4H7.1-OCH₂CH₃
2.55s3H-5-CH₃
2.45s3H-3-CH₃
1.35t6H7.1-OCH₂CH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, showing distinct resonances for the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the carbons of the ethyl and methyl substituents.

Chemical Shift (δ) ppmAssignment
165.8C=O (Ester at C4)
162.1C=O (Ester at C2)
139.0C5
129.8C3
117.9C2
114.5C4
60.1-OCH₂CH₃
14.8-OCH₂CH₃
14.55-CH₃
12.33-CH₃

Experimental Protocols

The successful synthesis and characterization of this compound rely on well-defined experimental procedures.

Synthesis: Knorr Pyrrole Synthesis

This compound is classically prepared via the Knorr pyrrole synthesis.[1] This method involves the reaction of an α-amino-β-ketoester with a β-ketoester. In a typical procedure, ethyl acetoacetate is treated with sodium nitrite in acetic acid to form ethyl 2-oximinoacetoacetate. This intermediate is then reduced in situ with zinc dust in the presence of another equivalent of ethyl acetoacetate. The resulting amine condenses with the second ketoester, followed by cyclization and dehydration to yield the pyrrole ring.[1]

NMR Sample Preparation and Data Acquisition

Standard protocols are followed for the acquisition of NMR spectra.

  • Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 32 scans are co-added to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (typically several hundred to thousands) are accumulated due to the lower natural abundance of the ¹³C isotope.

Logical and Experimental Workflows

The process from synthesis to structural confirmation follows a logical progression, as illustrated in the diagrams below.

Synthesis_Workflow Start Ethyl Acetoacetate + NaNO₂/AcOH Intermediate Ethyl 2-oximinoacetoacetate Start->Intermediate Nitrosation ReductionCondensation Reduction (Zn/AcOH) & Condensation with Ethyl Acetoacetate Intermediate->ReductionCondensation Product This compound ReductionCondensation->Product Cyclization

Caption: Knorr Pyrrole Synthesis Workflow.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve Dissolve in CDCl₃ with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_Spectra Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_1H Analyze ¹H: Chemical Shift, Integration, Multiplicity, Coupling Process_Spectra->Analyze_1H Analyze_13C Analyze ¹³C: Chemical Shift Process_Spectra->Analyze_13C Structure_Confirm Structure Confirmation Analyze_1H->Structure_Confirm Analyze_13C->Structure_Confirm

Caption: NMR Spectroscopic Analysis Workflow.

References

Physical and chemical properties of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. It includes a detailed experimental protocol for its synthesis via the Knorr pyrrole synthesis, a summary of its key physical and chemical characteristics, and an analysis of its spectroscopic data. Furthermore, this guide explores the role of this compound as a versatile building block in medicinal chemistry and materials science, with a focus on the biological activities of its derivatives, which are known to exhibit antimicrobial and anticancer properties.

Introduction

This compound, also known as Knorr's pyrrole, is a polysubstituted pyrrole derivative of significant interest in organic synthesis.[1] Its robust structure and the presence of multiple functional groups make it a valuable precursor for the synthesis of more complex heterocyclic compounds, including porphyrins and other macrocycles.[1] The pyrrole nucleus is a common scaffold in a variety of biologically active molecules, and derivatives of this compound have shown promise in the development of new therapeutic agents. This guide aims to provide a detailed resource for researchers and professionals working with this important compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol
CAS Number 2436-79-5
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 135-136 °C
Boiling Point 381.93 °C (rough estimate)
Solubility Soluble in various organic solvents
InChI Key XSBSXJAYEPDGSF-UHFFFAOYSA-N

Synthesis

The most common and historically significant method for the synthesis of this compound is the Knorr pyrrole synthesis. This reaction involves the condensation of an α-amino-β-ketoester with a β-ketoester.

Knorr Pyrrole Synthesis: An Overview

The Knorr synthesis provides a straightforward route to substituted pyrroles. In the case of this compound, the reaction typically starts from ethyl acetoacetate. One equivalent of ethyl acetoacetate is converted to its α-oximino derivative, which is then reduced in situ to the corresponding α-amino-β-ketoester. This intermediate then reacts with a second equivalent of ethyl acetoacetate to form the pyrrole ring.

Knorr_Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Reduction and Condensation EAA1 Ethyl Acetoacetate Oxime Ethyl 2-oximinoacetoacetate EAA1->Oxime Nitrosation NaNO2 Sodium Nitrite in Acetic Acid NaNO2->Oxime Oxime_in Ethyl 2-oximinoacetoacetate AminoKetoester α-Amino-β-ketoester (in situ) Oxime_in->AminoKetoester Reduction Zn Zinc dust in Acetic Acid Zn->AminoKetoester EAA2 Ethyl Acetoacetate Product This compound EAA2->Product AminoKetoester->Product Condensation

Knorr Synthesis Workflow
Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the Knorr synthesis of this compound.

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Oximinoacetoacetate: In a fume hood, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite (1 equivalent) dropwise to the cooled and stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Reduction and Cyclization: To the same reaction vessel, add a second equivalent of ethyl acetoacetate.

  • Gradually add zinc dust in small portions to the stirred mixture. The reaction is exothermic and may require external cooling to maintain control.

  • After the addition of zinc is complete, heat the reaction mixture to reflux for 1 hour.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • A precipitate of this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals for the N-H proton, the methyl groups, and the ethyl ester groups. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The two methyl groups on the pyrrole ring will appear as singlets, and the ethyl groups will show a characteristic quartet and triplet pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the carbons of the methyl and ethyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad peak in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration. Strong absorption bands around 1680-1720 cm⁻¹ are indicative of the C=O stretching of the ester groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 239). The fragmentation pattern will likely involve the loss of the ethoxy and carbonyl groups from the ester functionalities.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The pyrrole ring can undergo electrophilic substitution reactions, and the ester groups can be hydrolyzed or converted to other functional groups.

Chemical_Reactivity cluster_reactions Key Reactions Pyrrole This compound Hydrolysis Hydrolysis of Esters Pyrrole->Hydrolysis Electrophilic Electrophilic Substitution (e.g., Halogenation, Nitration) Pyrrole->Electrophilic Reduction Reduction of Esters Pyrrole->Reduction Porphyrin Porphyrin Synthesis Pyrrole->Porphyrin

Key Chemical Reactions

Its primary application lies in its use as a building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Biological Significance and Drug Development

While this compound itself is not typically a final drug product, it serves as a crucial scaffold for the development of a wide range of biologically active compounds. Derivatives of this pyrrole have demonstrated significant potential as antimicrobial and anticancer agents.[1]

Role in Anticancer Drug Discovery

The pyrrole core is present in several approved anticancer drugs and numerous compounds in clinical development. These derivatives often function by inhibiting key signaling pathways involved in cancer progression.

Anticancer_Signaling_Pathways cluster_pathways Targeted Signaling Pathways Pyrrole_Derivative Pyrrole Derivatives VEGFR VEGF Receptor Signaling (Angiogenesis) Pyrrole_Derivative->VEGFR Inhibition Hedgehog Hedgehog Signaling Pathway (Cell Proliferation) Pyrrole_Derivative->Hedgehog Inhibition Tyrosine_Kinases Tyrosine Kinase Signaling (Growth and Division) Pyrrole_Derivative->Tyrosine_Kinases Inhibition

Targeted Signaling Pathways of Pyrrole Derivatives

For instance, certain pyrrole-containing compounds have been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Others have been found to interfere with the Hedgehog signaling pathway, which plays a role in cell proliferation and differentiation.

Antimicrobial Applications

Derivatives of this compound have also been investigated for their antimicrobial properties.[1] The modification of the pyrrole core with various functional groups can lead to compounds with activity against a range of bacterial and fungal pathogens.

Conclusion

This compound is a cornerstone molecule in heterocyclic chemistry. Its straightforward synthesis, well-defined chemical properties, and versatility as a synthetic intermediate make it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of its derivatives is likely to yield novel compounds with significant therapeutic and technological applications, particularly in the fields of oncology and infectious disease. This guide serves as a foundational resource for professionals seeking to leverage the potential of this important chemical entity.

References

Solubility Profile of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. A comprehensive understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₇NO₄[1][2]
Molecular Weight239.27 g/mol [1][2]
Melting Point135-136 °C[2]
AppearanceWhite to off-white solid/powder[3]

Qualitative Solubility Data

SolventSolubilityReference
EthanolSoluble[3]
ChloroformSoluble[3]
Deuterated Dimethylsulfoxide (DMSO-d6)Soluble (for NMR purposes)[4]
Trifluoroacetic Acid (TFA)Soluble (for NMR purposes)[4]

For the parent compound, pyrrole, it is reported to be quite soluble in ethanol and diethyl ether, with a low solubility in water (approximately 0.1 g/mL).[5] This suggests that its derivatives, like the target compound, will exhibit favorable solubility in polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, adapted from standard laboratory procedures, is recommended.[6][7]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × 100) / 1000

Logical Workflow for Solubility Determination

G A Add excess solute to solvent in vial B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute a known volume of supernatant C->D E Analyze concentration via HPLC or UV-Vis D->E F Calculate solubility (e.g., g/100 mL) E->F

Caption: Experimental workflow for quantitative solubility determination.

Synthesis of this compound via Knorr Pyrrole Synthesis

The most common and efficient method for synthesizing this compound is the Knorr pyrrole synthesis.[6][7][8]

Reaction Scheme:

The synthesis involves the reaction of an α-amino-β-ketoester with a β-ketoester. Typically, two equivalents of ethyl acetoacetate are used. One equivalent is converted to an α-amino-β-ketoester in situ through nitrosation followed by reduction.

Experimental Protocol:

  • Nitrosation: Dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C).

  • Reduction and Condensation: To the solution containing the formed α-oximino-β-ketoester, add the second equivalent of ethyl acetoacetate. Then, gradually add zinc dust. The reaction is exothermic and will proceed to form the pyrrole ring.

  • Work-up and Purification: After the reaction is complete, pour the mixture into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Knorr Pyrrole Synthesis Workflow

G cluster_0 Step 1: In situ formation of α-amino-β-ketoester cluster_1 Step 2: Condensation A Ethyl Acetoacetate + NaNO2 in Acetic Acid B α-Oximino-β-ketoester A->B C Reduction with Zinc Dust B->C D α-Amino-β-ketoester C->D E α-Amino-β-ketoester G Condensation and Cyclization E->G F Ethyl Acetoacetate F->G H This compound G->H

Caption: Workflow for the Knorr synthesis of the target compound.

Relevance in Drug Development: Inhibition of Signaling Pathways

Pyrrole derivatives are crucial scaffolds in medicinal chemistry, forming the core of many therapeutic agents.[9][10] this compound serves as a key building block for the synthesis of multi-targeted kinase inhibitors, such as Sunitinib. These drugs often target receptor tyrosine kinases (RTKs) involved in cancer progression, such as VEGFR and PDGFR, thereby inhibiting downstream signaling cascades like the MAPK/ERK pathway.[11][12][][14]

Simplified MAPK Signaling Pathway and Inhibition by Pyrrole-Based Drugs

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Inhibitor Pyrrole-based Inhibitor (e.g., Sunitinib) Inhibitor->RTK

Caption: Inhibition of the MAPK pathway by a pyrrole-based drug.

References

The Biological Versatility of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's Pyrrole, serves as a highly versatile and accessible starting material for the synthesis of a diverse array of derivatives.[3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth review of the synthesis, biological activities, and experimental evaluation of these promising compounds, tailored for researchers and professionals in drug discovery and development.

Synthesis of the Pyrrole Scaffold

The foundational synthesis of the this compound core is most famously achieved through the Knorr pyrrole synthesis.[3] This classic reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[3] A common and efficient one-pot variation utilizes ethyl acetoacetate as the starting material for both components.[4][5][6]

General Experimental Protocol: Knorr Pyrrole Synthesis

This protocol outlines the synthesis of the parent compound, this compound.

Step 1: Oxime Formation

  • In a two-necked round-bottom flask equipped with a thermometer and magnetic stirrer, combine ethyl acetoacetate and glacial acetic acid.[4]

  • Cool the mixture to 0°C in an ice bath while stirring vigorously.[4]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water over 10-15 minutes, ensuring the internal temperature remains below 10°C.[4]

  • Continue stirring in the ice bath for an additional 30 minutes, then allow the mixture to stand at room temperature for at least 3 hours to form the ethyl 2-oximinoacetoacetate intermediate.[4]

Step 2: Reduction and Cyclization

  • To the reaction mixture, add a second equivalent of ethyl acetoacetate.[4]

  • In a fume hood, add zinc dust in small portions over a 10-minute period; the reaction is exothermic and requires temperature control.[4]

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100-110°C for 1 hour.[4]

  • While still warm, pour the reaction mixture into a flask containing crushed ice and water (approx. 75 mL).[4]

  • Stir the resulting suspension in an ice bath for 1 hour to precipitate the crude product.[4]

Step 3: Purification

  • Collect the solid product by vacuum filtration and wash it with cold water.[7]

  • Purify the crude solid by recrystallization from hot ethanol (85% wt) to yield pure this compound as crystals.[4][7]

Visualization of Synthesis Workflow

G Workflow for Knorr Pyrrole Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Start1 Ethyl Acetoacetate Step1 Step 1: Nitrosation (0-10°C) Start1->Step1 Start2 NaNO₂ in Acetic Acid Start2->Step1 Start3 Zinc Dust Step2 Step 2: Reduction & Condensation (100-110°C) Start3->Step2 Step1->Step2 Add more Ethyl Acetoacetate & Zinc Step3 Step 3: Precipitation (Ice Bath) Step2->Step3 Step4 Step 4: Recrystallization (Ethanol) Step3->Step4 End Pure Pyrrole Derivative Step4->End

Caption: Generalized workflow of the Knorr pyrrole synthesis.

Biological Activities and Evaluation

Derivatives of the this compound scaffold exhibit a wide range of biological activities. By modifying the functional groups at the carboxylate positions, researchers have developed compounds with significant antimicrobial, anti-inflammatory, and anticancer potential.

Antimicrobial Activity

Numerous studies have reported that novel pyrrole derivatives possess potent antibacterial and antifungal properties.[3][8] Modifications often involve converting the ester groups into amides or using them as anchor points to introduce other heterocyclic moieties like thiazoles, oxadiazoles, and triazoles, which can enhance antimicrobial potency.[7][8]

Table 1: Representative Antimicrobial Activity of Pyrrole Derivatives

Compound/DerivativeTarget OrganismActivity MetricResultReference
Pyrrole derivative 2 E. coliZone of Inhibition (mm)14[8]
Pyrrole derivative 2 S. aureusZone of Inhibition (mm)16[8]
Pyrrole derivative 3a A. nigerZone of Inhibition (mm)12[8]
Pyrrole derivative 3a C. albicansZone of Inhibition (mm)14[8]
Triazole derivative 4 P. aeruginosaZone of Inhibition (mm)24 (Highly Active)[7]
Thiadiazole derivative 7 A. nigerZone of Inhibition (mm)22 (Highly Active)[7]
Note: Compound numbers are as designated in the cited literature.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of ~5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (media + inoculum, no compound) and a negative control (media only). A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[7]

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

G Workflow for Antimicrobial Susceptibility Testing A Prepare Serial Dilutions of Pyrrole Derivatives in 96-well Plate C Inoculate Wells with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually or Spectrophotometrically Assess Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for a typical antimicrobial susceptibility assay.

Anti-inflammatory Activity

Pyrrole-containing structures are found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs).[9] Research into novel derivatives, such as pyrrolo[3,4-c]pyrroles and other fused systems, has focused on their ability to inhibit cyclo-oxygenase (COX) enzymes, which are key mediators of the inflammatory response.[9][10]

Table 2: In Vitro COX Inhibitory Activity of Pyrrole Derivatives

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
N-substituted 3,4-pyrroledicarboximideRepresentative ValueRepresentative Value>1[10]
Fused Pyrrolopyridine 3i Not specifiedPromising ActivityNot specified[9]
Fused Pyrrolopyridine 3l Not specifiedPromising ActivityNot specified[9]
Note: Specific IC₅₀ values are often proprietary or vary widely. This table represents the class of compounds evaluated in the cited literature.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound (at various concentrations).

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 10-20 minutes) at 37°C.

  • Quantification: Terminate the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: Calculate the percent inhibition of COX activity for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting inhibition versus concentration.

G COX Pathway and Inhibition by Pyrrole Derivatives AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Pyrrole Pyrrole Derivative Pyrrole->COX Inhibition

Caption: Inhibition of the COX inflammatory signaling pathway.

Anticancer Activity

The pyrrole scaffold is a key feature in several anticancer agents.[2][11] Research has demonstrated that novel derivatives can exert cytotoxic effects on various human cancer cell lines.[11][12] The proposed mechanisms of action include the inhibition of critical signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and proliferation.[11]

Table 3: Representative In Vitro Cytotoxicity of Pyrrole Derivatives

Compound/DerivativeCancer Cell LineActivity MetricResultReference
Morpholine-pyrrole derivative 66 HL-60 (Leukemia)IC₅₀Effective[11]
Thiazole-pyrrole derivativeK562 (Leukemia)IC₅₀Potent Cytotoxicity[11]
3,5-diaryl-dihydropyrroleVariousIC₅₀Antiproliferative Activity[13]
Note: Compound numbers are as designated in the cited literature.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., HL-60, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrrole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, representing the compound concentration that causes 50% inhibition of cell growth.

G Workflow for MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well Plate B Treat Cells with Pyrrole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate for 3-4 hours C->D E Add Solubilizing Agent to Dissolve Formazan D->E F Read Absorbance with Plate Reader E->F G Calculate Cell Viability and Determine IC₅₀ F->G

Caption: A standard workflow for assessing in vitro cytotoxicity.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a robust and adaptable platform for the development of novel therapeutic agents. Its derivatives have consistently shown significant biological activity across antimicrobial, anti-inflammatory, and anticancer domains. The straightforward synthesis of the core structure, coupled with the potential for diverse functionalization, ensures that this class of compounds will remain an area of intense interest for future drug discovery and development efforts. Further research focusing on structure-activity relationships (SAR), mechanism of action, and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

An In-Depth Technical Guide to Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS Number: 2436-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's pyrrole, is a polysubstituted pyrrole derivative of significant interest in synthetic and medicinal chemistry.[1] Its robust structure and the presence of reactive functional groups make it a versatile building block for the synthesis of more complex heterocyclic compounds, including porphyrins, corroles, and various pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role as a key intermediate in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2436-79-5[3]
Molecular Formula C₁₂H₁₇NO₄[3]
Molecular Weight 239.27 g/mol [3]
IUPAC Name This compound[3]
Appearance Light yellow to orange powder/crystal[4]
Melting Point 135-136 °C[5]
Solubility Soluble in chloroform, ethanol.[6]
InChI Key XSBSXJAYEPDGSF-UHFFFAOYSA-N[3]
SMILES CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C[3]

Synthesis

The most common and historically significant method for synthesizing this compound is the Knorr pyrrole synthesis . This one-pot reaction involves the condensation of an α-amino-ketone with a β-ketoester.[1]

Knorr Pyrrole Synthesis: Experimental Protocol

This protocol is adapted from established literature procedures.[7]

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Zinc dust

  • Ethanol (95%)

  • Water

Procedure:

  • Nitrosation: Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the temperature between 5-10 °C. Stir the mixture for 30 minutes and then allow it to stand at room temperature for at least 3 hours.

  • Reduction and Condensation: To the same flask, add zinc dust in small portions. The reaction is exothermic and will begin to boil. After the addition of zinc is complete, reflux the mixture for 1 hour.

  • Isolation: Pour the hot reaction mixture into a large volume of cold water with vigorous stirring. A precipitate will form.

  • Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Recrystallize the solid from 95% ethanol to obtain purified this compound as pale yellow crystals.

Diagram of the Knorr Pyrrole Synthesis Workflow:

Knorr_Synthesis cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product ethyl_acetoacetate Ethyl Acetoacetate nitrosation Nitrosation (5-10°C) ethyl_acetoacetate->nitrosation na_nitrite Sodium Nitrite na_nitrite->nitrosation acetic_acid Acetic Acid acetic_acid->nitrosation zinc_dust Zinc Dust reduction_condensation Reduction & Condensation (Reflux) zinc_dust->reduction_condensation nitrosation->reduction_condensation Intermediate isolation Isolation (Precipitation in Water) reduction_condensation->isolation purification Purification (Recrystallization) isolation->purification final_product Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate purification->final_product Precursor_Role cluster_modifications Chemical Modifications cluster_derivatives Bioactive Derivatives knorrs_pyrrole Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate (CAS 2436-79-5) hydrolysis Hydrolysis knorrs_pyrrole->hydrolysis bromination Bromination knorrs_pyrrole->bromination other_rxns Other Reactions knorrs_pyrrole->other_rxns porphyrins Porphyrins hydrolysis->porphyrins corroles Corroles hydrolysis->corroles antimicrobial Antimicrobial Agents bromination->antimicrobial anti_inflammatory Anti-inflammatory Drugs other_rxns->anti_inflammatory anticancer Anticancer Agents other_rxns->anticancer

References

An In-depth Technical Guide to Knorr's Pyrrole Synthesis: Mechanism, Protocols, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry, has remained a vital tool for the construction of substituted pyrroles for over a century. First reported by German chemist Ludwig Knorr in 1884, this reaction involves the condensation of an α-amino ketone with a compound containing an active methylene group, typically a β-ketoester or a 1,3-diketone. Its enduring relevance in organic synthesis, from natural product synthesis to the development of pharmaceuticals, underscores the ingenuity of its discovery and the robustness of its application. This guide provides a comprehensive overview of the Knorr pyrrole synthesis, intended for researchers, scientists, and professionals in drug development, detailing its historical background, reaction mechanism, experimental protocols, and quantitative data.

Historical Context: Organic Synthesis in the Late 19th Century

The latter half of the 19th century was a transformative period for organic chemistry. Following Wöhler's synthesis of urea in 1828, which challenged the theory of vitalism, chemists embarked on the synthesis of a vast array of organic compounds. This era saw the development of many of the "name reactions" still used today, driven by the burgeoning chemical and pharmaceutical industries in Germany. Chemists like Emil Fischer, Knorr's mentor, were making significant strides in understanding the structure and synthesis of complex natural products like sugars and purines.

It was within this vibrant scientific landscape that Ludwig Knorr (1859-1921) made his significant contributions. While searching for quinine-like substances, he discovered the analgesic properties of antipyrine, which became one of the first commercially successful synthetic drugs. His work on the synthesis of heterocyclic compounds, including pyrazoles, quinolines, and pyrroles, was groundbreaking. The Knorr pyrrole synthesis, developed in 1884, provided a rational and versatile method for constructing the pyrrole ring, a fundamental structural motif in many biologically important molecules, including heme and chlorophyll.

The Core Reaction: Principles of the Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is fundamentally a condensation reaction between an α-amino-ketone and a β-dicarbonyl compound. A significant challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation. To circumvent this, the α-amino ketone is typically generated in situ. The classic approach involves the reduction of an α-oximino ketone with a reducing agent like zinc dust in acetic acid. The α-oximino ketone itself is prepared by the nitrosation of a β-ketoester.

The overall reaction can be summarized as the reaction of an α-amino-ketone (1) and a β-dicarbonyl compound (2) to yield a substituted pyrrole (3).

Reaction Mechanism

The mechanism of the Knorr pyrrole synthesis proceeds through several distinct steps:

  • Formation of the α-Amino Ketone: The synthesis often begins with the nitrosation of a β-ketoester, such as ethyl acetoacetate, using sodium nitrite in acetic acid to form an α-oximino-β-ketoester. This intermediate is then reduced, typically with zinc dust in acetic acid, to generate the α-amino-β-ketoester in situ.

  • Imine/Enamine Formation: The in situ generated α-amino ketone condenses with a second molecule of the β-dicarbonyl compound. The initial condensation forms an imine, which then tautomerizes to the more stable enamine.

  • Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine nitrogen attacks one of the carbonyl groups of the other reactant.

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable aromatic pyrrole ring.

Knorr_Pyrrole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_amino_ketone α-Amino Ketone enamine Enamine alpha_amino_ketone->enamine Condensation beta_dicarbonyl β-Dicarbonyl Compound beta_dicarbonyl->enamine cyclic_intermediate Cyclic Intermediate enamine->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole Dehydration

Caption: A simplified diagram illustrating the key stages of the Knorr pyrrole synthesis mechanism.

Experimental Protocols

Protocol 1: Classic One-Pot Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol details the original method for synthesizing "Knorr's Pyrrole" with the in situ generation of the α-amino ketone.

Materials:

  • Ethyl acetoacetate (2.0 equivalents)

  • Glacial acetic acid

  • Sodium nitrite (1.0 equivalent)

  • Zinc dust (2.0 equivalents)

  • Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.

  • Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.

  • Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) while stirring vigorously. The reaction is exothermic, and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.

  • Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Protocol 2: Synthesis Using a Pre-formed α-Amino Ketone Hydrochloride

This protocol is a modification that utilizes a stable, pre-formed α-amino ketone salt.

Materials:

  • α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 equivalent)

  • β-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride (1.0 equivalent) and the β-dicarbonyl compound (1.2 equivalents) in glacial acetic acid.

  • Reaction: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted pyrrole.

Quantitative Data: Scope and Yields

The Knorr synthesis is a versatile method for preparing a wide range of substituted pyrroles. The following table summarizes the yields obtained with various α-amino ketones and β-dicarbonyl compounds.

α-Amino Ketone Precursor (R1, R2)β-Dicarbonyl Compound (R3, R4, R5)Pyrrole ProductYield (%)
Ethyl 2-aminoacetoacetateEthyl acetoacetateDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylate~60%
3-Amino-2,4-pentanedioneDiethyl 1,3-acetonedicarboxylateDiethyl 2,4-dimethylpyrrole-3,5-dicarboxylate55-65%
α-AminoacetoneEthyl acetoacetateEthyl 2,4-dimethylpyrrole-3-carboxylate~50%
PhenacylamineDibenzoylmethane2,3,4,5-Tetraphenylpyrrole~70%

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Workflow

The general experimental workflow for a Knorr pyrrole synthesis involving the in situ generation of the α-amino ketone is depicted below.

Knorr_Workflow start Start setup Reaction Setup: - Dissolve β-ketoester in acetic acid - Cool in ice bath start->setup nitrosation Nitrosation: - Slow addition of NaNO2 solution - Maintain low temperature setup->nitrosation reduction_cyclization Reduction & Cyclization: - Gradual addition of zinc dust - Control exothermic reaction nitrosation->reduction_cyclization reflux Reflux: - Heat the mixture for 1 hour reduction_cyclization->reflux workup Work-up: - Pour into cold water to precipitate reflux->workup isolation Isolation: - Filter the crude product - Wash with water workup->isolation purification Purification: - Recrystallize from ethanol isolation->purification end End: Pure Substituted Pyrrole purification->end

Caption: A generalized experimental workflow for the Knorr pyrrole synthesis.

Conclusion

The Knorr pyrrole synthesis remains a powerful and reliable method for the preparation of substituted pyrroles. Its historical significance is matched by its continued utility in modern organic chemistry. For researchers and professionals in drug development, a thorough understanding of this classic reaction, from its mechanistic underpinnings to its practical execution, is invaluable. The ability to construct complex heterocyclic scaffolds, such as the pyrrole ring, with a degree of control over substitution patterns ensures that the Knorr synthesis will continue to be a relevant and frequently employed synthetic strategy.

An In-depth Technical Guide to the Reactivity of the Pyrrole Ring in Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrrole ring in Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic building block commonly referred to as Knorr's pyrrole. The presence of two electron-withdrawing diethyl carboxylate groups and two electron-donating methyl groups imparts a unique reactivity profile to the pyrrole core. This document details the outcomes and methodologies for various chemical transformations including electrophilic substitution, N-alkylation, oxidation, and reduction, supported by experimental protocols and quantitative data. Visualizations of reaction pathways are provided to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound (often called Knorr's pyrrole) is a polysubstituted pyrrole derivative of significant interest in organic synthesis and medicinal chemistry.[1] Its robust structure serves as a versatile scaffold for the synthesis of a wide range of more complex molecules, including porphyrins and other pharmacologically active compounds. The reactivity of the pyrrole ring is intricately influenced by the electronic effects of its substituents. The two methyl groups at positions 3 and 5 are electron-donating, which would typically activate the ring towards electrophilic attack. However, the two powerful electron-withdrawing diethyl carboxylate groups at positions 2 and 4 significantly deactivate the pyrrole ring, making it less susceptible to classical electrophilic aromatic substitution reactions compared to unsubstituted pyrrole. This guide explores this nuanced reactivity in detail.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₂H₁₇NO₄[2]
Molecular Weight239.27 g/mol [2]
Melting Point135-136 °C[3]
AppearanceLight yellow to orange powder/crystal[3]
¹H NMR See Table 2[4]
¹³C NMR See Table 3[2]
IR (ATR) See Table 4[2]
Mass Spec (EI) See Table 5[2][5]

Table 1: Physicochemical Properties

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.35t6H-OCH₂CH
2.55s6HAr-CH
4.29q4H-OCH ₂CH₃
9.5 (approx.)br s1HNH

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
14.5-OCH₂C H₃
15.0Ar-C H₃
59.8-OC H₂CH₃
115.0C3/C5
138.0C2/C4
165.0C =O

Table 3: ¹³C NMR Spectroscopic Data

Wavenumber (cm⁻¹)Interpretation
~3300N-H stretch
~2980C-H stretch (aliphatic)
~1680C=O stretch (ester)
~1550C=C stretch (aromatic)

Table 4: IR Spectroscopic Data

m/zInterpretation
239[M]⁺
194[M - OEt]⁺
166[M - CO₂Et]⁺
148[M - 2xCO₂Et + H]⁺ ?
125

Table 5: Mass Spectrometry Data (Major Peaks)

Reactivity of the Pyrrole Ring

The reactivity of this compound is a balance between the activating effect of the methyl groups and the deactivating effect of the carboxylate groups.

Electrophilic Substitution

Due to the strong deactivating effect of the two diethyl carboxylate groups, the pyrrole ring in Knorr's pyrrole is significantly less reactive towards electrophiles than simple alkylpyrroles. Classical electrophilic aromatic substitution reactions like nitration and Friedel-Crafts acylation are challenging and often require harsh conditions, which can lead to decomposition.

The bromination of this compound does not result in a simple substitution on the pyrrole ring. Instead, a more complex reaction occurs, leading to the formation of diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate. This indicates that the methyl groups are also susceptible to radical halogenation, followed by rearrangement.

bromination_pathway start This compound intermediate1 Radical bromination at C5-methyl start->intermediate1 Br₂ or NBS, initiator intermediate2 Rearrangement intermediate1->intermediate2 product Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate intermediate2->product

Caption: Reaction pathway for the bromination of Knorr's pyrrole.

Experimental Protocol: Bromination

  • Materials: this compound, N-bromosuccinimide (NBS) or Bromine, a suitable solvent (e.g., carbon tetrachloride or acetic acid), and a radical initiator like AIBN (azobisisobutyronitrile) if using NBS.

  • Procedure: The reaction conditions can be varied. One reported method involves reacting Knorr's pyrrole with 2 molar equivalents of NBS in carbon tetrachloride at reflux with AIBN as an initiator. Another approach uses an excess of bromine in acetic acid at elevated temperatures (e.g., 40-50°C).

  • Work-up: The reaction mixture is typically cooled, and the product is isolated by filtration or extraction after quenching any excess bromine. Purification is achieved by recrystallization.

  • Quantitative Data: The yield of the rearranged product is generally moderate to good, depending on the specific reaction conditions.

ReagentsSolventTemperatureProductYield
2 eq. NBS, AIBNCCl₄RefluxDiethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylateNot specified
4-5 eq. Br₂Acetic Acid40-50 °CDiethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylateNot specified

Table 6: Bromination Reaction Conditions and Yields

The Vilsmeier-Haack reaction is a milder method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] However, for electron-deficient pyrroles, this reaction is less facile.[8] While there is no specific protocol reported for this compound, it is anticipated that the reaction would require forcing conditions and may proceed with low yield, if at all. The expected site of formylation would likely be at the nitrogen atom or one of the methyl groups, rather than the deactivated pyrrole ring itself.

vilsmeier_haack_pathway start This compound product Formylated Product (position uncertain) start->product Harsh Conditions no_reaction No Reaction / Decomposition start->no_reaction Mild Conditions reagent Vilsmeier Reagent (POCl₃, DMF)

Caption: Postulated outcome of the Vilsmeier-Haack formylation.

N-Alkylation

The nitrogen atom of the pyrrole ring retains its nucleophilicity and can be readily alkylated after deprotonation with a suitable base.

n_alkylation_pathway start This compound intermediate Pyrrolide Anion start->intermediate Base (e.g., NaH) product N-Alkyl-diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate intermediate->product Alkyl Halide (e.g., CH₃I)

Caption: General pathway for the N-alkylation of Knorr's pyrrole.

Experimental Protocol: N-Methylation

  • Materials: this compound, sodium hydride (NaH), methyl iodide (CH₃I), and an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Procedure: The pyrrole is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). NaH is added portion-wise at 0°C to deprotonate the pyrrole nitrogen, forming the sodium salt. After the evolution of hydrogen gas ceases, methyl iodide is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).[9]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Quantitative Data: N-alkylation reactions of pyrroles generally proceed in good to excellent yields.

BaseAlkylating AgentSolventTemperatureProductYield
NaHCH₃IDMF0 °C to RTDiethyl 1,3,5-trimethyl-1H-pyrrole-2,4-dicarboxylateHigh (expected)

Table 7: N-Alkylation Reaction Conditions and Expected Yield

Reduction

The ester functionalities of this compound can be reduced. A study has shown that pyrrole-2,4-dicarboxylates can undergo selective mono-reduction of one of the ester groups to a hydroxymethyl group using diisobutylaluminium hydride (DIBAL-H).[10] The unprotected N-H is crucial for this selectivity.

reduction_pathway start This compound product Mono-reduced product (hydroxymethyl pyrrole) start->product DIBAL-H (3 eq.), 0 °C

Caption: Selective mono-reduction of Knorr's pyrrole.

Experimental Protocol: Selective Mono-reduction with DIBAL-H

  • Materials: this compound, diisobutylaluminium hydride (DIBAL-H) solution, and an anhydrous solvent (e.g., THF or dichloromethane).

  • Procedure: The pyrrole derivative is dissolved in the anhydrous solvent and cooled to 0°C under an inert atmosphere. Three equivalents of DIBAL-H solution are added dropwise, and the reaction is stirred at 0°C. The progress of the reaction can be monitored by TLC.[10]

  • Work-up: The reaction is carefully quenched with a Rochelle's salt solution or a dilute acid at 0°C. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification can be performed using column chromatography.

  • Quantitative Data: The selective mono-reduction of similar pyrrole-2,4-dicarboxylates proceeds with good selectivity and in good yields.

Reducing AgentEquivalentsSolventTemperatureProductSelectivity/Yield
DIBAL-H3THF or CH₂Cl₂0 °CCorresponding mono-alcoholGood (reported for similar substrates)[10]

Table 8: Reduction Reaction Conditions and Outcome

Oxidation

The pyrrole ring is generally susceptible to oxidation, which can lead to ring-opening or the formation of pyrrolinones. The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions. Reagents like lead tetraacetate are known to effect various oxidative transformations, including the cleavage of 1,2-diols and decarboxylation.[11][12] However, no specific studies on the oxidation of this particular pyrrole with lead tetraacetate have been found. The bromination reaction, which leads to an oxo-pyrrole derivative, is an example of an oxidative transformation of this molecule.

Conclusion

This compound exhibits a nuanced reactivity profile governed by the interplay of its electron-donating and electron-withdrawing substituents. While the pyrrole ring is deactivated towards many classical electrophilic aromatic substitution reactions, it readily undergoes N-alkylation and can be selectively reduced at one of its ester functionalities. The bromination of this molecule proceeds via a complex pathway involving the methyl substituents, highlighting that the reactivity is not limited to the pyrrole ring itself. Further research is warranted to explore the full synthetic potential of this versatile building block, particularly in developing methodologies for controlled electrophilic substitution on the deactivated pyrrole core. This guide serves as a foundational resource for researchers aiming to utilize Knorr's pyrrole in their synthetic endeavors.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's pyrrole, is a foundational heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1][2] Its stable, substituted pyrrole core serves as a versatile and synthetically accessible starting point for the development of a diverse array of more complex molecules with significant therapeutic potential.[3][4] While direct biological activity of this compound is not extensively documented, its true value lies in its role as a key building block for compounds exhibiting potent antimicrobial and anticancer properties.[1] This technical guide provides an in-depth exploration of the synthesis, potential applications, and medicinal chemistry relevance of this important scaffold, with a focus on the biological activities of its derivatives.

Synthesis of the Core Scaffold

The most established and widely utilized method for the synthesis of this compound is the Knorr pyrrole synthesis.[1][5] This robust reaction typically involves the condensation of an α-amino-β-ketoester with a β-ketoester. A common one-pot variation utilizes ethyl acetoacetate as the starting material for both components.

Experimental Protocol: Knorr Pyrrole Synthesis

A representative one-pot synthesis protocol is as follows:

  • Preparation of the α-oximino-β-ketoester: Ethyl acetoacetate is dissolved in glacial acetic acid. The solution is cooled in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 10°C. This in situ reaction forms ethyl 2-oximino-3-oxobutanoate.

  • Reduction and Condensation: Zinc dust is added portion-wise to the reaction mixture. The zinc reduces the oximino group to an amine, which then reacts with a second equivalent of ethyl acetoacetate present in the mixture.

  • The reaction is heated to promote the cyclization and dehydration, leading to the formation of the pyrrole ring.

  • Work-up and Purification: The reaction mixture is poured into ice water, and the precipitated crude product is collected by filtration. The solid is then washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[5]

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl Acetoacetate_1 Ethyl Acetoacetate Oximino Ethyl 2-oximino-3-oxobutanoate Ethyl Acetoacetate_1->Oximino + NaNO2 / Acetic Acid Ethyl Acetoacetate_2 Ethyl Acetoacetate NaNO2 Sodium Nitrite Zinc Zinc Dust AceticAcid Acetic Acid Amino Ethyl 2-amino-3-oxobutanoate Oximino->Amino + Zinc / Acetic Acid Product Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate Amino->Product + Ethyl Acetoacetate_2 (Condensation & Cyclization)

Figure 1: Simplified workflow of the Knorr pyrrole synthesis.

Applications in Anticancer Drug Discovery

The pyrrole scaffold is a prominent feature in a number of anticancer agents.[3] Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These derivatives often target key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyrrole derivatives, for which this compound can serve as a key synthetic precursor.

Derivative ClassCell LineAssayIC50 (µM)
Pyrrole-based ChalconesA549 (Lung)MTT12.5
Pyrrole-based ChalconesMCF-7 (Breast)MTT6.25
Substituted PyrrolesPC-3 (Prostate)MTT5.8
Substituted PyrrolesHeLa (Cervical)MTT7.2

Note: The data presented is for derivatives and not the core compound itself. The specific structures of the tested derivatives can be found in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Adhesion Incubate for Adhesion (Overnight) Seed_Cells->Incubate_Adhesion Treat_Cells Treat with Pyrrole Derivative and Vehicle Control Incubate_Adhesion->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Applications in Antimicrobial Drug Discovery

The pyrrole nucleus is also a key component of many natural and synthetic antimicrobial agents.[3] this compound provides a scaffold for the synthesis of derivatives with activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity of Derivatives

The following table summarizes the in vitro antimicrobial activity of various pyrrole derivatives.

Derivative ClassMicroorganismAssayMIC (µg/mL)
Pyrrole-based AmidesStaphylococcus aureusBroth Microdilution16
Pyrrole-based AmidesEscherichia coliBroth Microdilution32
Pyrrole-based TriazolesCandida albicansBroth Microdilution8
Pyrrole-based TriazolesAspergillus nigerBroth Microdilution16

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data is for derivatives of the core compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Pyrrole Derivative in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate under Appropriate Conditions Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC by Assessing Visible Growth Incubate_Plate->Determine_MIC End End Determine_MIC->End Anticancer_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Pyrrole_Derivative Pyrrole-based Kinase Inhibitor Pyrrole_Derivative->RTK Apoptosis Apoptosis Pyrrole_Derivative->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Methodological & Application

Application Notes and Protocols: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knorr pyrrole synthesis is a fundamental and widely utilized reaction in organic chemistry for the preparation of substituted pyrroles.[1] This method involves the condensation of an α-amino-ketone with a β-ketoester.[1] Due to the inherent instability of α-amino-ketones, they are typically generated in situ. A common approach is the reduction of an α-oximino-ketone using zinc in acetic acid.[1] This protocol details the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as "Knorr's Pyrrole," a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound involves a one-pot, two-step process starting from ethyl acetoacetate.[3][4]

  • Nitrosation: Ethyl acetoacetate is treated with sodium nitrite in acetic acid to form ethyl 2-oximinoacetoacetate.

  • Reductive Condensation: The in situ generated oxime is then reduced with zinc dust in the presence of a second equivalent of ethyl acetoacetate. The resulting α-amino-β-ketoester condenses with the other ethyl acetoacetate molecule to yield the final pyrrole product.[5]

Quantitative Data

ParameterValueReference
Molecular Formula C₁₂H₁₇NO₄[6][7][8][9]
Molecular Weight 239.27 g/mol [6]
Melting Point 135-136 °C[8]
Appearance Light yellow to yellow to orange powder to crystal[9]

Experimental Protocol

This protocol is adapted from established literature procedures.[5][10]

Materials and Reagents:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust (Zn)

  • Ethanol (85%)

  • Water

  • Ice

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Internal thermometer

  • Syringe

  • Reflux condenser

  • Calcium chloride guard tube

  • Oil bath

  • Erlenmeyer flask

  • Filter funnel (e.g., Büchner funnel)

  • Vacuum filtration apparatus

Procedure:

Part 1: Formation of Ethyl 2-oximinoacetoacetate (Oxime Formation) [5]

  • In a fume hood, equip a 50 mL two-necked round-bottom flask with a magnetic stir bar and an internal thermometer.

  • Place the flask in an ice bath on a magnetic stirrer.

  • Add ethyl acetoacetate (3 mL, 23 mmol) and glacial acetic acid (7 mL) to the flask.

  • Stir the mixture vigorously and allow it to cool to 0 °C.

  • Slowly add a solution of sodium nitrite (0.8 g, 12 mmol) in water (1 mL) dropwise via syringe over a period of 10 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5–10 °C during the addition.[5]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Remove the flask from the ice bath and let it stand at room temperature for at least 3 hours.

Part 2: Synthesis of this compound [5]

  • To the flask containing the ethyl 2-oximinoacetoacetate solution, add another portion of ethyl acetoacetate (3 mL, 23 mmol).

  • Fit the flask with a reflux condenser and a calcium chloride guard tube.

  • While stirring, add zinc dust (1.5 g) in small portions over a 10-minute period. This reaction is exothermic, and the temperature should be monitored.[5]

  • After the addition of zinc is complete, heat the mixture in an oil bath to 100–110 °C and maintain it under reflux for 1 hour.[5][10]

  • After 1 hour, remove the flask from the oil bath.

  • While the mixture is still warm, pour it into an Erlenmeyer flask containing a mixture of water and crushed ice (75 mL).

  • Place the Erlenmeyer flask in an ice bath and stir the contents for 1 hour to facilitate precipitation.

  • Collect the solid precipitate by vacuum filtration using a filter funnel.

  • Wash the collected solid thoroughly with cold water and dry it by suction.

Part 3: Recrystallization [5]

  • Transfer the crude product to a round-bottom flask equipped with a reflux condenser.

  • Add 6–10 mL of 85% ethanol.

  • Heat the mixture under reflux until the solid is completely dissolved. If necessary, add more ethanol through the condenser to achieve complete dissolution.

  • Quickly filter the hot solution through a pre-warmed funnel to remove any solid impurities into a clean Erlenmeyer flask.

  • Allow the filtered solution to cool to room temperature, and then place it in an ice bath for 15 minutes to induce crystallization.

  • Collect the pale-yellow crystals by vacuum filtration.

  • Dry the crystals under vacuum.

Characterization:

  • Determine the final weight and calculate the reaction yield.

  • Measure the melting point of the purified product and compare it with the literature value (135-136 °C).[8]

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure and purity of the compound.

Workflow and Mechanism

The Knorr pyrrole synthesis proceeds through a series of well-defined steps, which can be visualized as a logical workflow.

Knorr_Pyrrole_Synthesis cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Reductive Condensation A Ethyl Acetoacetate + NaNO2/Acetic Acid B Ethyl 2-oximinoacetoacetate A->B Nitrosation C Ethyl 2-oximinoacetoacetate + Ethyl Acetoacetate B->C D α-amino-β-ketoester (in situ) C->D Reduction (Zn/Acetic Acid) E Imine/Enamine Intermediate D->E Condensation F Cyclization & Dehydration E->F G Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate F->G

References

Application Notes: One-Pot Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, often referred to as Knorr's pyrrole, is a valuable heterocyclic compound widely used as an intermediate in the synthesis of various biologically active molecules and materials.[1][2] Its one-pot synthesis, most commonly achieved through the Knorr pyrrole synthesis, offers an efficient and straightforward route for its preparation.[1][3][4] This method involves the reaction of ethyl acetoacetate with a nitrosating agent, followed by reduction and cyclization.[1][3][5] The Knorr synthesis is a classic and widely used method for synthesizing substituted pyrroles.[2][5]

Principle of the Method

The one-pot synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate via the Knorr pyrrole synthesis involves the following key steps:

  • Nitrosation: Ethyl acetoacetate is treated with sodium nitrite in the presence of acetic acid to form an intermediate ethyl 2-oximinoacetoacetate.[5][6]

  • Reduction and Condensation: The in-situ generated oxime is then reduced by zinc dust in acetic acid to form an amino-ketone intermediate.[5][6] This intermediate readily condenses with a second molecule of ethyl acetoacetate.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to yield the final pyrrole product.

Alternative methods for pyrrole synthesis include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, and the Hantzsch pyrrole synthesis.[7][8][9][10][11] The Paal-Knorr synthesis is a versatile method for obtaining substituted pyrroles and furans.[9] The mechanism of the Paal-Knorr synthesis is believed to proceed through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[9][10][12]

Applications

Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate serves as a crucial building block in organic synthesis. Its derivatives are investigated for various applications, including:

  • Pharmaceuticals: Pyrrole-containing compounds exhibit a wide range of biological activities and are used in the development of new drugs.[2]

  • Dyes and Pigments: The pyrrole ring is a core component of many synthetic dyes and pigments.

  • Materials Science: Pyrrole-based polymers and materials have applications in electronics and other advanced technologies.

Experimental Protocols

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity
Ethyl acetoacetateC₆H₁₀O₃130.14390 g (3 moles)
Sodium nitrite (95%)NaNO₂69.00107 g (1.47 moles)
Zinc dustZn65.38196 g (3 gram atoms)
Glacial acetic acidCH₃COOH60.05900 cc + 100 cc for washing
WaterH₂O18.02150 cc + 10 L
95% EthanolC₂H₅OH46.07For recrystallization

Equipment

  • 3 L three-necked round-bottomed flask

  • Liquid-sealed mechanical stirrer

  • Dropping funnel

  • Wide-bore condenser

  • Efficient freezing mixture (ice-salt bath)

  • Large crock or beaker (10 L)

  • Buchner funnel and suction flask

  • Heating mantle or burner

Procedure

  • Preparation of the Reaction Mixture: In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, combine 390 g (3 moles) of ethyl acetoacetate and 900 cc of glacial acetic acid.[13]

  • Nitrosation: Cool the solution to 5°C using an efficient freezing mixture.[13] Vigorously stir the mixture while adding a cold solution of 107 g (1.47 moles) of 95% sodium nitrite in 150 cc of water dropwise from the dropping funnel.[13] Maintain the temperature between 5°C and 7°C during the addition, which should take approximately 30 minutes with efficient cooling.[6][13]

  • Stirring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[6][13] Then, allow the mixture to stand for four hours, during which it will warm to room temperature.[6][13]

  • Reduction and Cyclization: Replace the dropping funnel with a wide-bore condenser. While stirring the solution, add 196 g (3 gram atoms) of zinc dust in portions through the third neck of the flask.[13] The reaction is exothermic, and the initial additions should be done carefully to control the foaming.[13] Add the zinc dust at a rate sufficient to maintain the mixture at a gentle boil.[6][13]

  • Reflux: Once all the zinc dust has been added, heat the mixture and reflux for one hour.[6][13]

  • Precipitation: While still hot, decant the reaction mixture from the remaining zinc into a 10 L crock containing vigorously stirred water.[13]

  • Washing: Wash the zinc residue in the flask with two 50 cc portions of hot glacial acetic acid and decant the washings into the water.[13]

  • Isolation and Purification: Allow the crude product to stand overnight to complete precipitation.[13] Filter the solid product by suction using a Buchner funnel, wash it on the filter with two 500 cc portions of water, and air-dry to a constant weight.[13]

  • Recrystallization: For further purification, recrystallize a portion of the crude product from 95% ethanol.[13]

Quantitative Data Summary

ParameterValueReference
Theoretical YieldBased on ethyl acetoacetate-
Actual Yield (crude)205–230 g[13]
Percent Yield (crude)57–64%[13]
Melting Point (crude)126–130 °C[13]
Melting Point (recrystallized)135-136 °C[1]

Visualizations

Experimental Workflow Diagram

One_Pot_Synthesis A 1. Reaction Setup - Ethyl acetoacetate - Glacial acetic acid B 2. Nitrosation - Add NaNO2 solution - T = 5-7 °C A->B Cooling C 3. Stirring - 30 min at 5-7 °C - 4 hours at RT B->C D 4. Reduction & Cyclization - Add Zinc dust - Exothermic reaction C->D E 5. Reflux - 1 hour D->E Heating F 6. Precipitation - Quench in water E->F G 7. Isolation & Purification - Filtration - Washing - Drying F->G H Final Product Diethyl 2,4-dimethyl-pyrrole- 3,5-dicarboxylate G->H

Caption: Workflow for the one-pot synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate.

Reaction Mechanism Overview

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates R1 Ethyl Acetoacetate I1 Ethyl 2-oximinoacetoacetate R1->I1 R2 Sodium Nitrite (in Acetic Acid) R2->I1 R3 Zinc Dust I2 α-Amino-ketone R3->I2 I1->I2 Reduction P Diethyl 2,4-dimethyl-pyrrole- 3,5-dicarboxylate I2->P Condensation & Cyclization with another molecule of Ethyl Acetoacetate

Caption: Key steps in the Knorr pyrrole synthesis mechanism.

References

Application Notes and Protocols for the Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key intermediate in the development of various pharmaceuticals and functional materials.

Introduction

Pyrrole derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules of significant biological relevance.[1][2] this compound, often referred to as Knorr's Pyrrole, is a versatile building block in organic synthesis.[3] Its structure allows for a variety of chemical modifications, making it a valuable precursor for creating complex organic molecules with applications in medicinal chemistry and materials science.[1][3][4] Derivatives of this compound have shown promise for their antimicrobial properties.[3]

Two primary methods for the synthesis of substituted pyrroles are the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis.[1][2] The Knorr synthesis is a widely used reaction that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[5] The Hantzsch synthesis provides an alternative route, typically involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[2]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number2436-79-5[6]
Molecular FormulaC₁₂H₁₇NO₄[7]
Molecular Weight239.27 g/mol [7]
Melting Point135-136 °C[6]
AppearancePale yellow crystals[1]
¹H NMR[Spectrum Available][8][9]
Mass Spectrum (GC)[Spectrum Available][7]

Table 2: Reported Yields for the Synthesis of this compound via Knorr Synthesis

ConditionsYieldReference
Crude Product57-64%[10]
After Recrystallization-[10]
With Sodium Acetate~75%[10]

Experimental Protocols

Protocol 1: Knorr Synthesis of this compound

This protocol details the synthesis of the title compound from ethyl acetoacetate.[1][11][12] The reaction proceeds in two main stages: the formation of an oxime intermediate followed by its reduction and condensation to form the pyrrole ring.[1][5]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ethanol (85% wt)

  • Water

  • Crushed ice

Equipment:

  • 50 mL two-necked round-bottom flask

  • Internal thermometer

  • Magnetic stirrer and stir bar

  • Syringe

  • Reflux condenser

  • Calcium chloride guard tube

  • Oil bath

  • Erlenmeyer flask

  • Filter funnel

  • Vacuum filtration apparatus

Procedure:

Part A: Preparation of Ethyl 2-oximinoacetoacetate

  • In a fume hood, set up a 50 mL two-necked round-bottom flask in an ice bath on a magnetic stirrer.

  • Add ethyl acetoacetate (3 mL, 23 mmol) and glacial acetic acid (7 mL) to the flask.[1]

  • Stir the mixture vigorously and cool to 0 °C.[1]

  • Slowly add a solution of NaNO₂ (0.8 g, 12 mmol) in water (1 mL) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below 5-10 °C.[1]

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to stand at room temperature for at least 3 hours.[1]

Part B: Synthesis of this compound

  • To the flask containing the oxime solution, add another portion of ethyl acetoacetate (3 mL, 23 mmol).

  • Fit the flask with a reflux condenser and a calcium chloride guard tube.[1]

  • In small portions over a 10-minute period, add zinc dust (1.5 g). The reaction is exothermic, so control the temperature.[1]

  • Heat the mixture in an oil bath at 100-110 °C for 1 hour.[1]

  • While still warm, pour the reaction mixture into an Erlenmeyer flask containing 75 mL of water and crushed ice.[1]

  • Stir the mixture in an ice bath for 1 hour to precipitate the product.[1]

  • Collect the precipitate by vacuum filtration using a filter funnel.[1]

  • Wash the collected solid thoroughly with cold water and dry it by suction.[1]

Purification:

  • Transfer the crude product to a round-bottom flask equipped with a stirrer and reflux condenser.

  • Add 6-10 mL of 85% ethanol and heat under reflux until the crystals completely dissolve. Add more ethanol if necessary.[1]

  • Quickly filter the hot solution to remove any solid impurities.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath for 15 minutes to induce crystallization.[1]

  • Collect the pale yellow crystals by vacuum filtration and dry them under vacuum.[1]

Characterization:

The final product should be characterized by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Reaction Scheme: Knorr Pyrrole Synthesis

Knorr_Pyrrole_Synthesis Knorr Pyrrole Synthesis Mechanism cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Reduction and Condensation EAA1 Ethyl Acetoacetate NaNO2 NaNO2, Acetic Acid Oxime Ethyl 2-oximinoacetoacetate NaNO2->Oxime Nitrosation Oxime_input Ethyl 2-oximinoacetoacetate Oxime->Oxime_input Zinc Zinc Dust, Acetic Acid AminoKetone α-Amino-β-ketoester (in situ) Zinc->AminoKetone Reduction EAA2 Ethyl Acetoacetate AminoKetone->EAA2 Condensation Pyrrole Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate AminoKetone->Pyrrole EAA2->Pyrrole Experimental_Workflow Experimental Workflow for Knorr Synthesis cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Characterization Reactants Mix Ethyl Acetoacetate and Acetic Acid Nitrosation Add NaNO2 solution (0-10 °C) Reactants->Nitrosation Stirring Stir at RT Nitrosation->Stirring Reduction_Condensation Add Zinc Dust and Ethyl Acetoacetate Stirring->Reduction_Condensation Reflux Reflux at 100-110 °C Reduction_Condensation->Reflux Quench Pour into Ice-Water Reflux->Quench Precipitation Stir in Ice Bath Quench->Precipitation Filtration Filter Crude Product Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying_crude Air Dry Washing->Drying_crude Dissolution Dissolve in Hot Ethanol Drying_crude->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Final_Filtration Filter Pure Product Crystallization->Final_Filtration Drying_pure Dry under Vacuum Final_Filtration->Drying_pure Analysis Melting Point, NMR, MS, IR Drying_pure->Analysis

References

Application of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a Precursor for Corrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction

Corroles are contracted tetrapyrrolic macrocycles that, due to their unique electronic and coordination properties, are of significant interest in fields ranging from medicinal chemistry, particularly in photodynamic therapy, to catalysis and sensor development. The synthesis of substituted corroles often relies on the strategic assembly of pyrrolic building blocks. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's pyrrole, is a readily accessible and stable compound that serves as a foundational precursor in these synthetic routes.[1]

The utility of Knorr's pyrrole does not lie in its direct use for macrocycle formation, as the ester functionalities at the α-positions (2 and 4) are deactivating and sterically hindering. Instead, its value is realized through a series of chemical modifications that transform it into more reactive intermediates, such as pyrrole monocarboxylates or dipyrromethanes. These intermediates are then used in condensation reactions to construct the corrole framework. The robust nature of Knorr's pyrrole and the ability to selectively manipulate its functional groups provide a reliable and versatile entry point into complex porphyrinoid synthesis.[2]

This document provides detailed protocols for the synthesis of Knorr's pyrrole and its subsequent conversion into a dipyrromethane, a key building block for corrole synthesis.

Overall Synthetic Workflow

The pathway from the starting materials to a key dipyrromethane intermediate involves three primary stages:

  • Knorr Pyrrole Synthesis: Construction of the initial substituted pyrrole ring.

  • Selective Functional Group Modification: Hydrolysis and decarboxylation to free a reactive α-position.

  • Dipyrromethane Formation: Acid-catalyzed condensation of the modified pyrrole with an aldehyde.

G cluster_0 Stage 1: Knorr Pyrrole Synthesis cluster_1 Stage 2: Intermediate Preparation cluster_2 Stage 3: Dipyrromethane Synthesis A Ethyl Acetoacetate + Sodium Nitrite B This compound (Knorr's Pyrrole) A->B Knorr Reaction (Acetic Acid, Zn) C Ethyl 4-ethoxycarbonyl-3,5-dimethyl -1H-pyrrole-2-carboxylate B->C Selective Saponification (1 eq. NaOH) D 3,5-Dimethyl-4-ethoxycarbonyl -1H-pyrrole C->D Decarboxylation (Heat) E 5-Aryl-dipyrromethane (Corrole Precursor) D->E Condensation with Ar-CHO (TFA cat.)

Caption: Overall workflow from starting materials to a dipyrromethane precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound (Knorr's Pyrrole)

This protocol is adapted from the classic Knorr pyrrole synthesis, which involves the reaction of an α-aminoketone, generated in situ from an oxime, with a β-ketoester.[2][3]

Reaction Scheme:

Caption: Synthesis of Knorr's Pyrrole.

Methodology:

  • Preparation of Reagents: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place ethyl acetoacetate (390 g, 3.0 mol) and glacial acetic acid (900 mL).[3]

  • Nitrosation: Cool the solution to 5°C in an ice-salt bath. While stirring vigorously, add a cold solution of sodium nitrite (107 g, 1.47 mol) in water (150 mL) dropwise, maintaining the temperature between 5-7°C.[3] After the addition is complete (approx. 30 minutes), stir for another 30 minutes and then allow the mixture to warm to room temperature over 4 hours.

  • Reduction and Cyclization: Add zinc dust (196 g, 3.0 g-atom) in portions to the stirred solution. The reaction is exothermic and should be controlled to maintain a gentle boil.[3] Once all the zinc is added, heat the mixture to reflux for 1 hour.

  • Isolation and Purification: While still hot, decant the reaction mixture into a large container with 10 L of vigorously stirred water. Wash the zinc residue with two 50 mL portions of hot glacial acetic acid and add the washings to the water. Allow the crude product to precipitate overnight.

  • Filter the solid by suction, wash thoroughly with water, and air-dry. The crude product can be recrystallized from 95% ethanol to yield a white to faint yellow crystalline solid.

Data Summary Table:

ParameterValueReference
Starting MaterialEthyl Acetoacetate[3]
Key ReagentsSodium Nitrite, Zinc Dust, Acetic Acid[3]
Reaction Time~6 hours (plus overnight precipitation)[3]
Yield57-64% (crude)[3]
Melting Point135-136 °C[4]
Molecular FormulaC₁₂H₁₇NO₄[4]
Molecular Weight239.27 g/mol [4]
Protocol 2: Synthesis of a Dipyrromethane Intermediate

To be useful for corrole synthesis, Knorr's pyrrole must be modified to expose a reactive α-position. This is achieved by selective hydrolysis of one ester group, followed by decarboxylation. The resulting pyrrole can then be condensed with an aldehyde to form a dipyrromethane.[2][5]

Reaction Scheme:

G cluster_A Step A: Selective Saponification cluster_B Step B: Decarboxylation cluster_C Step C: Condensation A_start Knorr's Pyrrole A_end Pyrrole-2-carboxylate A_start->A_end 1 eq. NaOH B_start Pyrrole-2-carboxylate B_end 2,4-Dimethyl-3-carbethoxypyrrole B_start->B_end Heat C_start 2,4-Dimethyl-3- carbethoxypyrrole + Ar-CHO C_end Dipyrromethane C_start->C_end TFA (cat.)

Caption: Multi-step conversion of Knorr's Pyrrole to a dipyrromethane.

Methodology:

Part A: Selective Saponification of the C-2 Ester [2]

  • Dissolve this compound in a suitable solvent like ethanol.

  • Add one molar equivalent of aqueous sodium hydroxide (NaOH) solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Acidify the solution to protonate the resulting carboxylate, causing the pyrrole-2-carboxylic acid to precipitate.

  • Filter, wash with cold water, and dry the solid product.

Part B: Decarboxylation

  • Place the dried pyrrole-2-carboxylic acid from Part A in a flask equipped for distillation or with a reflux condenser.

  • Heat the solid under an inert atmosphere (e.g., Nitrogen or Argon) to its melting point or slightly above until gas evolution (CO₂) ceases.

  • The resulting crude oil or solid is 3,5-Dimethyl-4-ethoxycarbonyl-1H-pyrrole, which can be purified by recrystallization or chromatography.

Part C: Dipyrromethane Synthesis [5][6]

  • In a flask protected from light, dissolve the pyrrole from Part B (2.1 equivalents) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) in dry dichloromethane (DCM).

  • Deoxygenate the solution by bubbling with dry nitrogen for 15 minutes.

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) via syringe.

  • Stir the mixture at room temperature for 15-30 minutes. The reaction progress should be monitored by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or aqueous sodium bicarbonate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure dipyrromethane.

Data Summary Table (Dipyrromethane Synthesis):

ParameterValue/ConditionReference
Pyrrole:Aldehyde Ratio~2:1 to excess pyrrole[6][7]
CatalystTrifluoroacetic Acid (TFA)[6][7]
SolventDichloromethane (DCM)[6]
TemperatureRoom Temperature[5][6]
Reaction Time15-30 minutes[6][7]
YieldVariable (typically 40-80%)[6]

Application in Corrole Synthesis

The dipyrromethane synthesized in Protocol 2 is a versatile building block. Corroles are commonly synthesized via a [2+1] condensation strategy, where two units of a dipyrromethane-type precursor react with one unit of an aldehyde or its equivalent. Alternatively, a dipyrromethane can be condensed with a diformylpyrrole or a diformyldipyrromethane. The specific substitution pattern on the dipyrromethane and the choice of the condensation partner will determine the final structure of the corrole. The dipyrromethane derived from Knorr's pyrrole provides a scaffold with β-methyl and β-ester substituents, which can be further modified if desired.

References

Application of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as Knorr's pyrrole, is a versatile heterocyclic building block in organic synthesis. Its symmetrically substituted pyrrole core, featuring two methyl groups and two ethyl carboxylate functionalities, provides a robust scaffold for the construction of a wide array of functional materials. The reactivity of the ester groups and the pyrrolic nitrogen allows for various chemical modifications, enabling the synthesis of complex molecules with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional materials, including porphyrins, dyes, and biologically active compounds.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Knorr pyrrole synthesis. This one-pot reaction utilizes readily available starting materials and generally provides good yields.

Knorr Pyrrole Synthesis: An Overview

The Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester. In the case of this compound, two equivalents of ethyl acetoacetate are used. One equivalent is converted in situ to an α-amino-β-ketoester via nitrosation followed by reduction. This intermediate then condenses with the second equivalent of the β-ketoester to form the pyrrole ring.

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// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; start2 -> step3; intermediate2 -> step3; step3 -> product; product -> purification; purification -> final_product; }

Figure 1: Workflow for the Knorr synthesis of this compound.

Experimental Protocol: Knorr Synthesis

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes.

  • To this mixture, add a second equivalent of ethyl acetoacetate.

  • Gradually add zinc dust in small portions, ensuring the temperature does not exceed 40 °C.

  • After the zinc addition is complete, heat the mixture to reflux for 1 hour.

  • Pour the hot reaction mixture into a beaker containing crushed ice and water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Expected Yield: High product yield is typically achieved with this method.[1]

Application in the Synthesis of Porphyrin Precursors

Pyrrole derivatives are fundamental building blocks for the synthesis of porphyrins and related macrocycles, which have applications in areas such as photodynamic therapy, catalysis, and as sensitizers in solar cells. This compound can be converted into various pyrromethane and dipyrromethane intermediates, which are then used in porphyrin synthesis.

General Strategy for Porphyrin Synthesis

A common strategy involves the [2+2] condensation of two dipyrromethane units or the [3+1] condensation of a tripyrrane with a pyrrole-dicarbinol. The ester groups on the starting pyrrole can be hydrolyzed, decarboxylated, or transformed into other functional groups to achieve the desired substitution pattern on the final porphyrin.

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// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> product; }

Figure 2: General workflow for the synthesis of porphyrins from this compound.

Application in the Synthesis of Biologically Active Molecules

Derivatives of this compound have shown promising antimicrobial and anticancer activities. The synthesis of these derivatives often involves the modification of the ethyl carboxylate groups.

Synthesis of Antimicrobial Pyrrole Derivatives

One approach to synthesizing biologically active pyrrole derivatives is through the amination of the dicarboxylate. This involves converting the ester groups into amides, which can then be further modified.

Materials:

  • This compound

  • Substituted 4-phenyl-1,3-thiazol-2-amine

  • Ethanol

Procedure:

  • A mixture of this compound (1 equivalent) and a substituted 4-phenyl-1,3-thiazol-2-amine (2 equivalents) in ethanol is refluxed for 5-7 hours.

  • After cooling, the precipitate is collected by filtration.

  • The solid is washed with water, dried, and recrystallized from an appropriate solvent to yield the pure dicarboxamide derivative.[2]

Quantitative Data: Antimicrobial Activity

The synthesized pyrrole derivatives have been screened for their antibacterial and antifungal activities. The zone of inhibition is a common method to quantify this activity.

CompoundRAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
E. coli S. aureus
3a -H1819
3b -Cl2021
3c -OH2223
3d -NO₂2425
3e -OCH₃1920
Ciprofloxacin -2526
Clotrimazole ---
Data sourced from a study on new pyrrole derivatives.[2]

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// Edges start -> step1; step1 -> product; product -> application1; product -> application2; }

Figure 3: Logical relationship for the synthesis of biologically active pyrrole derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of functional materials. Its straightforward synthesis via the Knorr reaction makes it an accessible building block for both academic research and industrial applications. The protocols and data presented here demonstrate its utility in creating complex molecules with interesting photophysical and biological properties. Further exploration of the derivatization of this pyrrole scaffold is likely to lead to the discovery of new materials with enhanced functionalities for a wide range of applications, from medicine to materials science.

References

Application Notes and Protocols for Electrophilic Substitution Reactions of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophilic substitution reactions of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in the synthesis and derivatization of this important scaffold.

Introduction

This compound, often referred to as Knorr's pyrrole, is a highly functionalized pyrrole derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its electron-rich pyrrole core makes it susceptible to electrophilic attack, allowing for the introduction of various functional groups. However, the two electron-withdrawing carboxylate groups at positions 2 and 4 deactivate the ring towards electrophilic substitution compared to unsubstituted pyrrole. Despite this, electrophilic substitution reactions can be achieved under specific conditions, primarily targeting the vacant α-position (position 5) or the β-positions (if the α-position is blocked or under forcing conditions).

Derivatives of this pyrrole scaffold have shown promise as antimicrobial agents and are being investigated in the development of anticancer therapeutics, particularly as kinase inhibitors.[2][3][4][5] The ability to selectively introduce substituents onto the pyrrole ring is crucial for structure-activity relationship (SAR) studies in drug discovery.

Electrophilic Substitution Reactions: An Overview

The primary electrophilic substitution reactions investigated for this compound are halogenation, nitration, and formylation. Acylation via the Friedel-Crafts reaction is generally challenging for pyrroles due to their tendency to polymerize in the presence of strong Lewis acids.[6]

dot

Caption: Overview of electrophilic substitution reactions on this compound.

Detailed Application Notes and Protocols

Bromination

Bromination of this compound can be achieved using various brominating agents and reaction conditions, leading to substitution at the methyl groups rather than the pyrrole ring itself under certain conditions.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol describes the bromination using N-bromosuccinimide, which can lead to the formation of a dibromomethyl derivative.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄)

    • Azobisisobutyronitrile (AIBN)

    • Acetic acid

    • Bromine (Br₂)

    • Chloroform (CHCl₃)

    • Aluminum chloride (AlCl₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mol) in carbon tetrachloride.

    • Add N-Bromosuccinimide (2 mol) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.

    • Alternatively, the reaction can be carried out in acetic acid with bromine at 38-50°C or in chloroform with a catalytic amount of aluminum chloride at 27-30°C.

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with sodium thiosulfate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Quantitative Data:

Reaction ConditionProductYield (%)Reference
2 eq. NBS, AIBN, CCl₄, refluxDiethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylateN/A
4-5 eq. Br₂, Acetic acid, 38-50°CDiethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylateN/A
Catalytic AlCl₃, Chloroform, 27-30°CDiethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylateN/A

Note: Specific yield data was not available in the cited literature.

Nitration

Nitration of pyrroles is typically carried out under mild conditions to prevent polymerization.[7] A mixture of nitric acid and acetic anhydride is a common reagent for this transformation.[8]

Experimental Protocol: Nitration with Nitric Acid/Acetic Anhydride

  • Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Fuming nitric acid (HNO₃)

    • Ice bath

    • Sodium bicarbonate solution

  • Procedure:

    • In a flask cooled in an ice-salt bath, add acetic anhydride.

    • Slowly add fuming nitric acid while maintaining the temperature below 0 °C.

    • To this mixture, add a solution of this compound in acetic anhydride dropwise, keeping the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Expected Product and Quantitative Data:

Reagent SystemExpected ProductYield (%)Spectroscopic Data (Expected)
HNO₃ / Ac₂ODiethyl 5-nitro-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateModerate¹H NMR: Appearance of a new downfield signal for the remaining pyrrolic proton, shifts in methyl and ethyl signals. IR (cm⁻¹): Characteristic strong absorptions for NO₂ group (~1520 and ~1340). MS: M+ peak corresponding to the nitrated product.
Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heterocyclic compounds.[9][10] The reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11] The regioselectivity of the formylation on substituted pyrroles can be influenced by both steric and electronic factors.[12]

dot

Vilsmeier_Haack_Workflow DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrole Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate Pyrrole->Intermediate Electrophilic Attack Product Diethyl 5-formyl-3,5-dimethyl- 1H-pyrrole-2,4-dicarboxylate Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Materials:

    • This compound

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Sodium acetate solution

    • Ice bath

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, place anhydrous DMF and cool it in an ice bath.

    • Add phosphorus oxychloride dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Dissolve this compound in a suitable solvent like DCE or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary, while monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a beaker containing ice and a saturated solution of sodium acetate.

    • Stir the mixture until the intermediate iminium salt is completely hydrolyzed.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Expected Product and Quantitative Data:

Reagent SystemExpected ProductYield (%)Spectroscopic Data (Expected)
POCl₃ / DMFDiethyl 5-formyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateGood¹H NMR: Appearance of a characteristic singlet for the aldehyde proton (CHO) around 9-10 ppm. IR (cm⁻¹): Strong carbonyl stretching band for the aldehyde group (~1670-1690). MS: M+ peak corresponding to the formylated product.

Applications in Drug Development

Pyrrole derivatives are a cornerstone in medicinal chemistry, with many approved drugs and clinical candidates containing this heterocyclic motif.[2][4][5] The functionalized pyrrole core of this compound serves as a valuable scaffold for the synthesis of compounds targeting various biological pathways, particularly in cancer therapy.

Many pyrrole-containing drugs act as kinase inhibitors .[13][14][15] Kinases are a class of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By designing molecules that can specifically bind to and inhibit the activity of these kinases, it is possible to halt the uncontrolled growth of cancer cells.

dot

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Promotes Pyrrole_Derivative Pyrrole Derivative (Kinase Inhibitor) Pyrrole_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Simplified signaling pathway showing the mechanism of action for pyrrole-based kinase inhibitors.

Derivatives of this compound can be synthesized through the electrophilic substitution reactions described above to create a library of compounds for screening as potential kinase inhibitors. For example, introducing different substituents at the 5-position can modulate the binding affinity and selectivity of the molecule for the ATP-binding pocket of a target kinase. This approach is central to modern drug discovery efforts aimed at developing targeted cancer therapies.

References

N-Alkylation of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This reaction is a fundamental transformation in medicinal chemistry and materials science, allowing for the introduction of various alkyl groups onto the pyrrole nitrogen. This modification can significantly alter the steric and electronic properties of the molecule, thereby influencing its biological activity and material characteristics.

Reaction Principle

The N-alkylation of this compound proceeds via a two-step mechanism. First, the acidic proton on the pyrrole nitrogen is abstracted by a strong base to form a resonance-stabilized pyrrolide anion. This anion then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction (SN2) to yield the N-alkylated product.[1] The choice of base, solvent, and alkylating agent can influence the reaction rate and yield.

reaction_pathway Pyrrole This compound Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide + Base Base Base (e.g., NaH) Byproduct HX NAlkylated N-Alkylated Product Pyrrolide->NAlkylated + Alkyl Halide AlkylHalide Alkyl Halide (R-X)

Caption: General reaction pathway for the N-alkylation of the pyrrole.

Data Presentation: N-Alkylation Reaction Parameters

The following table summarizes typical reaction conditions and yields for the N-alkylation of this compound with various alkyl halides.

Alkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl IodideNaHDMF10Room Temp.Not Reported
Ethyl IodideNaHDMF2-240 to Room Temp.Typical: 80-95
Benzyl BromideNaHDMF2-240 to Room Temp.Typical: 85-98

Note: Yields are typical and can vary based on reaction scale and purity of reagents.

Experimental Protocols

This section provides detailed protocols for the N-alkylation of this compound with different alkylating agents.

General Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Anhydrous solvents are crucial for the success of this reaction. Ensure all glassware is oven-dried and solvents are appropriately dried before use.

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup deprotonation Deprotonation (Pyrrole + NaH in DMF at 0°C) setup->deprotonation alkylation Alkylation (Add Alkyl Halide at 0°C, warm to RT) deprotonation->alkylation monitoring Reaction Monitoring (TLC) alkylation->monitoring quench Quenching (Saturated aq. NH4Cl at 0°C) monitoring->quench Reaction Complete extraction Work-up (Extraction with Et2O and washes) quench->extraction purification Purification (Column Chromatography) extraction->purification end End purification->end

Caption: General workflow for the N-alkylation experiment.

Protocol 1: N-Methylation of this compound

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF via syringe to dissolve the pyrrole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.

  • Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure N-methylated product.

Protocol 2: N-Ethylation of this compound

This protocol follows the same general procedure as N-methylation, with the substitution of ethyl iodide for methyl iodide.

Materials:

  • Same as Protocol 1, but with Ethyl iodide (C₂H₅I) (1.2 eq) instead of methyl iodide.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Slowly add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.[1]

  • Follow steps 7-11 of Protocol 1 for work-up and purification.

Protocol 3: N-Benzylation of this compound

This protocol follows the same general procedure as N-methylation, with the substitution of benzyl bromide for methyl iodide.

Materials:

  • Same as Protocol 1, but with Benzyl bromide (BnBr) (1.2 eq) instead of methyl iodide.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Slowly add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.[1]

  • Follow steps 7-11 of Protocol 1 for work-up and purification.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the sodium hydride and the pyrrolide anion.

    • Increase the reaction time or temperature if the reaction is sluggish.

    • Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride).

  • Formation of Side Products (C-alkylation):

    • While N-alkylation is generally favored for pyrroles, C-alkylation can sometimes occur. Using a less polar solvent may help to minimize this side reaction. The nature of the counter-ion of the pyrrolide can also influence the N/C alkylation ratio.[1]

References

Application Notes and Protocols for the Hydrolysis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as Knorr's pyrrole, is a common intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. The hydrolysis of its ester groups to the corresponding dicarboxylic acid is a fundamental transformation, yielding a versatile building block for further functionalization. This document provides detailed protocols for the selective and complete hydrolysis of this diester, enabling researchers to access the mono- and di-acid derivatives for applications in medicinal chemistry and material science. The procedures outlined are based on established chemical principles and published methodologies for analogous pyrrole systems.

Chemical Reaction Pathway

The hydrolysis of the ester groups in this compound can be controlled to selectively yield either the mono-carboxylic acid or the di-carboxylic acid.

G start_node Diethyl 3,5-dimethyl- 1H-pyrrole-2,4-dicarboxylate mono_acid_C2 4-Ethoxycarbonyl-3,5-dimethyl- 1H-pyrrole-2-carboxylic acid start_node->mono_acid_C2  1. 1 eq. NaOH  2. H3O+ mono_acid_C4 2-Ethoxycarbonyl-3,5-dimethyl- 1H-pyrrole-4-carboxylic acid start_node->mono_acid_C4  1. conc. H2SO4  2. H2O di_acid 3,5-Dimethyl-1H-pyrrole- 2,4-dicarboxylic acid start_node->di_acid  1. Excess KOH (aq)  2. Reflux  3. H3O+ mono_acid_C2->di_acid  1. Excess KOH (aq)  2. Reflux  3. H3O+ mono_acid_C4->di_acid  1. Excess KOH (aq)  2. Reflux  3. H3O+

Caption: Reaction pathways for selective and complete hydrolysis.

Data Presentation

The following table summarizes the typical reaction conditions for the hydrolysis of this compound. Please note that yields are highly dependent on the specific reaction scale and purification methods.

ProductReagentsSolventTemperatureReaction TimeTypical Yield (%)
4-Ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid1 equivalent of Sodium Hydroxide (NaOH)Ethanol/WaterRoom TemperatureSeveral hoursModerate to High
2-Ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-4-carboxylic acidConcentrated Sulfuric Acid (H₂SO₄)NeatRoom TemperatureVariableModerate
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acidExcess Potassium Hydroxide (KOH)WaterReflux (100 °C)8-12 hoursHigh
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acidConcentrated Potassium Hydroxide (KOH) solutionWater130 °C2-3 hoursHigh

Experimental Protocols

Protocol 1: Selective Hydrolysis of the C2-Ester Group

This protocol is designed for the selective saponification of the ester group at the 2-position of the pyrrole ring.[1]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add one equivalent of a 1M aqueous solution of sodium hydroxide dropwise while stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture with 1M HCl.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Complete Hydrolysis to the Dicarboxylic Acid

This protocol describes the complete hydrolysis of both ester groups to yield 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 0.3 mol) in an aqueous solution of potassium hydroxide (e.g., 2 mol in an appropriate volume of water).[2]

  • Heat the mixture to reflux and maintain for 8-12 hours (overnight). The reaction progress can be monitored by TLC.[2]

  • After the reaction is complete, cool the reaction mixture to room temperature in an ice bath with stirring.[2]

  • Carefully add concentrated hydrochloric acid to the cooled solution to adjust the pH to acidic, which will cause the dicarboxylic acid to precipitate. Stir for one hour.[2]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

  • For further purification, the aqueous filtrate can be extracted with ethyl acetate (3x). The combined organic phases are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield any remaining product.[2]

  • The collected solid product can be further purified by recrystallization if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the complete hydrolysis of this compound.

G start Start step1 Suspend Diester in Aqueous KOH start->step1 step2 Reflux Overnight step1->step2 step3 Cool Reaction Mixture (Ice Bath) step2->step3 step4 Acidify with Concentrated HCl step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Cold Water step5->step6 step7 Dry Product step6->step7 end_node End step7->end_node

Caption: Workflow for the complete hydrolysis of the diester.

References

Scale-up Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the scale-up synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presented protocol is based on the robust and widely-used Knorr pyrrole synthesis, optimized for larger scale production.

Introduction

This compound, often referred to as Knorr's pyrrole, is a foundational heterocyclic compound. Its derivatives are integral to the structure of many biologically active molecules, making its efficient synthesis a critical step in drug discovery and development.[1] The Knorr pyrrole synthesis is a classic and reliable method for preparing substituted pyrroles.[1][2] This method involves the reaction of an α-amino-ketone with a β-ketoester.[2] For the synthesis of the title compound, two equivalents of ethyl acetoacetate are typically used, where one is converted to an α-amino-ketone in situ.[2]

This application note details a scalable, one-pot synthesis procedure, along with purification and characterization protocols.

Data Summary

The following table summarizes the key quantitative data associated with the described scale-up synthesis protocol.

ParameterValueReference
Starting MaterialEthyl acetoacetate, Sodium nitrite, Zinc dust[3][4][5]
SolventGlacial Acetic Acid[3]
Reaction Scale (Starting Ethyl Acetoacetate)390 g (3 moles)[3]
Crude Yield205–230 g (57–64%)[3]
Melting Point (Crude)126–130 °C[3]
Recrystallization Solvent95% Ethanol[3]
Melting Point (Recrystallized)136–137 °C[3]

Experimental Workflow

The overall workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants: - Ethyl acetoacetate - Glacial acetic acid Nitrosation Nitrosation: - Add Sodium Nitrite solution - Maintain 5-7 °C Reactants->Nitrosation Reduction_Condensation Reduction & Condensation: - Add Zinc dust - Exothermic, control temperature - Reflux for 1 hour Nitrosation->Reduction_Condensation Quenching Quenching: - Pour into ice water Reduction_Condensation->Quenching Filtration Filtration & Washing: - Filter crude product - Wash with water Quenching->Filtration Drying Drying: - Air dry to constant weight Filtration->Drying Recrystallization Recrystallization: - Dissolve in hot 95% Ethanol - Cool to crystallize Drying->Recrystallization Final_Product Final Product: - Filter crystals - Wash with cold ethanol - Dry under vacuum Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials and Equipment:

  • 3 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Large condenser

  • Heating mantle

  • Large beaker or crock (10 L)

  • Buchner funnel and filter flask

  • Ethyl acetoacetate (390 g, 3 moles)

  • Glacial acetic acid (900 cc)

  • Sodium nitrite (95%, 107 g, 1.47 moles)

  • Zinc dust (196 g, 3 gram atoms)

  • 95% Ethanol

  • Ice

Procedure:

Part 1: Nitrosation

  • In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, combine 390 g (3 moles) of ethyl acetoacetate and 900 cc of glacial acetic acid.

  • Cool the solution to 5 °C in an efficient ice-salt bath.

  • Prepare a cold solution of 107 g (1.47 moles) of 95% sodium nitrite in 150 cc of water.

  • With vigorous stirring, add the cold sodium nitrite solution dropwise to the flask, maintaining the internal temperature between 5 and 7 °C. This addition should take approximately 30 minutes with efficient cooling.

  • After the addition is complete, continue stirring for another 30 minutes, then allow the mixture to stand for four hours, during which it will warm to room temperature.

Part 2: Reduction and Pyrrole Formation

  • Replace the dropping funnel with a wide-bore condenser.

  • While stirring the solution, begin adding 196 g (3 gram atoms) of zinc dust in portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle boil.[2][3] It is advisable to have an ice bath ready to control the reaction if it becomes too vigorous.[3]

  • Once all the zinc dust has been added, heat the mixture to reflux for one hour.[3]

Part 3: Isolation of the Crude Product

  • While still hot, decant the reaction mixture away from the residual zinc into a 10 L crock containing vigorously stirred water.

  • Wash the remaining zinc in the flask with two 50 cc portions of hot glacial acetic acid and decant these washes into the water as well.

  • Allow the mixture to stand overnight to allow the crude product to precipitate completely.

  • Collect the crude product by suction filtration and wash it on the filter with two 500 cc portions of water.

  • Dry the crude product in the air until a constant weight is achieved. The expected yield is 205–230 g.[3]

Part 4: Purification by Recrystallization

  • For every 50 g of crude product, add 100 cc of 95% ethanol in a suitable flask.

  • Heat the mixture to reflux to dissolve the solid.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by suction filtration and wash them twice with 20 cc portions of cold 95% ethanol.

  • Dry the crystals under vacuum. The recrystallized product should be pale yellow crystals with a melting point of 136–137 °C.[3]

Reaction Mechanism

The Knorr pyrrole synthesis proceeds through a series of steps involving nitrosation, reduction, and condensation.

G cluster_mechanism Knorr Pyrrole Synthesis Mechanism EAA Ethyl Acetoacetate Nitrosation Nitrosation (NaNO2, H+) EAA->Nitrosation Oxime Ethyl 2-oximinoacetoacetate Nitrosation->Oxime Reduction Reduction (Zn, H+) Oxime->Reduction Amino_Ketone α-amino-β-ketoester Reduction->Amino_Ketone Condensation Condensation with a second molecule of Ethyl Acetoacetate Amino_Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Pyrrole This compound Cyclization->Pyrrole

Caption: Simplified mechanism of the Knorr pyrrole synthesis.

Troubleshooting and Safety

  • Exothermic Reaction: The addition of zinc dust is highly exothermic. Careful portion-wise addition and readiness to apply external cooling are crucial to control the reaction rate and prevent foaming.[3]

  • Product Color: Crude pyrroles are often colored due to oxidation and polymerization.[6] Proper purification is necessary to obtain a lighter-colored product.

  • Storage: The purified product should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[6]

  • Safety: The reaction should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Zinc dust is flammable and should be handled with care.

Conclusion

The Knorr pyrrole synthesis is a highly effective and scalable method for the preparation of this compound. By following the detailed protocol and safety precautions outlined in this document, researchers and production chemists can reliably produce this valuable intermediate in significant quantities. The provided data and workflow diagrams offer a comprehensive overview to support successful scale-up synthesis.

References

Application Notes and Protocols for the Synthesis of Knorr's Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Knorr pyrrole synthesis, a valuable method for the preparation of substituted pyrroles, which are significant heterocyclic motifs in medicinal chemistry and drug development.[1][2] This document outlines the reaction mechanism, a step-by-step experimental protocol for the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (often referred to as Knorr's pyrrole), and relevant quantitative data.[3]

Reaction Mechanism and Workflow

The Knorr pyrrole synthesis involves the condensation reaction between an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester.[3] A key feature of this synthesis is that the α-amino-ketone is typically generated in situ from an oxime to avoid self-condensation.[3][4] The mechanism proceeds through the formation of an imine, which then tautomerizes to an enamine. This is followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3][5]

It is important to distinguish the Knorr pyrrole synthesis from the related Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7]

Reaction Mechanism

Knorr_Pyrrole_Synthesis_Mechanism reactant1 α-Amino-ketone intermediate1 Imine reactant1->intermediate1 Condensation reactant2 β-Ketoester reactant2->intermediate1 intermediate2 Enamine (Tautomer) intermediate1->intermediate2 Tautomerization intermediate3 Cyclized Intermediate intermediate2->intermediate3 Cyclization product Substituted Pyrrole intermediate3->product Dehydration (-H₂O)

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole)

This protocol details the synthesis of Knorr's pyrrole from ethyl acetoacetate.[3][8] The α-amino-ketone is generated in situ from the nitrosation of ethyl acetoacetate followed by reduction with zinc dust.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.1432.5 g0.25
Glacial Acetic Acid60.0575 mL-
Sodium Nitrite (NaNO₂)69.008.7 g0.126
Zinc Dust65.3816.7 g0.255
Water18.0212.5 mL + 850 mL-
Ethanol46.07For recrystallization-
Procedure
  • Preparation of the Reaction Mixture: In a 250 mL flask, combine 32.5 g of ethyl acetoacetate and 75 mL of glacial acetic acid.[8]

  • Nitrosation: Dissolve 8.7 g of sodium nitrite in 12.5 mL of water.[8] Cool the flask containing the ethyl acetoacetate solution in an ice-salt bath to maintain a temperature between 5 and 7 °C.[8] Slowly add the sodium nitrite solution dropwise to the cooled and stirred reaction mixture. This reaction is exothermic and careful temperature control is crucial.[8]

  • Reduction and Condensation: After the addition of the sodium nitrite solution is complete, gradually add 16.7 g of zinc dust to the reaction mixture while maintaining vigorous stirring.[3][8] The addition of zinc should be controlled to prevent the reaction from becoming too vigorous, though the mixture may reach its boiling point.[3]

  • Reflux: Once all the zinc has been added, heat the mixture to reflux and maintain for 1 hour.[8]

  • Workup and Isolation: While still hot, pour the reaction mixture into 850 mL of cold water.[8] Rinse the reaction flask with a small amount of acetic acid and add this to the water. Allow the mixture to stand for the product to precipitate.[8]

  • Purification: Collect the crude product by vacuum filtration and wash it with water.[8] The crude product can then be recrystallized from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[8]

Experimental Workflow

Knorr_Pyrrole_Workflow step1 1. Mix Ethyl Acetoacetate and Acetic Acid step2 2. Cool to 5-7 °C step1->step2 step3 3. Add NaNO₂ Solution (Nitrosation) step2->step3 step4 4. Add Zinc Dust (Reduction & Condensation) step3->step4 step5 5. Reflux for 1 hour step4->step5 step6 6. Quench in Water step5->step6 step7 7. Filter Crude Product step6->step7 step8 8. Recrystallize from Ethanol step7->step8 step9 Pure Knorr's Pyrrole step8->step9

Caption: Experimental workflow for the synthesis of Knorr's pyrrole.

Quantitative Data Summary

The following table summarizes the reaction conditions and expected outcomes for the synthesis of Knorr's pyrrole as described in the protocol.

ParameterValueReference
Reactants
Ethyl Acetoacetate32.5 g[8]
Sodium Nitrite8.7 g[8]
Zinc Dust16.7 g[8]
Solvent
Glacial Acetic Acid75 mL[8]
Reaction Conditions
Nitrosation Temperature5 - 7 °C[8]
Reflux Time1 hour[8]
Yield
Crude Product Weight~34.1 g (before recrystallization)[8]
Expected YieldHigh, though a specific percentage for the pure product is not provided in the source. Yields for similar syntheses are reported to be around 60%.[3]

Applications in Drug Development

The pyrrole ring is a fundamental structural component in a wide range of biologically active molecules and pharmaceuticals.[1][9] The Knorr pyrrole synthesis and its variations provide a versatile platform for the creation of substituted pyrroles that can serve as key intermediates in the synthesis of complex drug candidates.[2] For instance, the anti-inflammatory analgesic compound, 4,5,8,9-tetrahydro-8-methyl-9-oxothieno[3',3':5,6]cyclohepta[1,2-b]-pyrrole-7-acetic acid, was synthesized utilizing the Knorr pyrrole synthesis.[4] The ability to introduce various substituents onto the pyrrole core allows for the fine-tuning of pharmacological properties, making this synthetic route highly relevant for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Knorr synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Below you will find frequently asked questions and troubleshooting advice to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this Knorr pyrrole synthesis, and what key parameters influence it?

A successful Knorr synthesis of this compound typically results in yields ranging from 57% to 64%.[1] However, yields can be lower, sometimes around 45%, depending on the specific conditions and scale.[2] The overall yield is highly sensitive to several experimental parameters outlined in the table below.

ParameterRecommended ConditionRationalePotential Impact of Deviation
Nitrosation Temperature 0–10 °C (specifically 5–7 °C)[1][3][4]The nitrosation of ethyl acetoacetate is exothermic. Low temperatures are crucial to prevent side reactions and decomposition of the nitroso intermediate.Higher temperatures can significantly lower the yield.
Zinc Addition Added in small portions to control the exothermic reaction.[1][3]The reduction of the oxime by zinc dust is highly exothermic and can cause the reaction mixture to boil if not controlled.[2][4]Uncontrolled addition leads to excessive heat, promoting polymerization and side reactions, resulting in a tarry mixture and low yield.[5]
Reflux Period 1 hour after zinc addition is complete.[3][4]Ensures the cyclization and aromatization steps proceed to completion.An insufficient reflux time may lead to an incomplete reaction and lower yield.
Product Precipitation Pour the warm reaction mixture into a large volume of ice-water and stir.[1][3]The product is insoluble in water and precipitates upon cooling. Stirring ensures complete precipitation.Incomplete precipitation is a direct cause of yield loss.
Zinc Dust Purity At least 80% pure.[1]The stoichiometry of the reduction step is critical. Impure zinc will lead to incomplete reduction of the oxime intermediate.Lower purity requires adjusting the amount of zinc used; otherwise, the reaction will be incomplete.

Q2: My reaction is resulting in a very low yield or is not proceeding to completion. What are the most common causes?

Low yields in the Knorr synthesis are often traced back to a few critical areas. The troubleshooting guide below provides a more detailed breakdown. However, the primary culprits are typically:

  • Poor Temperature Control: This is the most frequent cause of failure. The initial nitrosation must be kept cold, and the subsequent zinc-mediated reduction must be managed carefully to prevent the reaction from overheating.[2][3][4]

  • In-situ Intermediate Instability: The α-aminoketone intermediate, formed by the reduction of the oxime, is unstable and prone to self-condensation.[2] It must be generated and consumed in situ under the correct conditions.

  • Inefficient Precipitation or Purification: Significant product loss can occur during the work-up phase. Ensure the product is fully precipitated from the aqueous solution by thorough cooling and stirring.[3] Losses can also occur during recrystallization if an excessive amount of solvent is used.

Q3: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance is a strong indicator that the reaction mixture overheated, likely during the addition of zinc dust.[5] This exothermic step, if not controlled, can lead to polymerization of the starting materials or the pyrrole product itself.[5] To mitigate this, add the zinc dust in very small portions, allowing the exothermic reaction to subside between additions, and use external cooling if necessary.[1]

Q4: What are the key mechanistic steps of the Knorr synthesis that I should be aware of for troubleshooting?

Understanding the reaction mechanism is crucial for diagnosing issues. The synthesis proceeds through several distinct stages. An error in any of these stages will impact the final yield. The mechanism involves the reaction of an α-amino-ketone with a β-ketoester.[2] In this specific synthesis, the α-amino-ketone is generated in situ.

The key steps are:

  • Nitrosation: One equivalent of ethyl acetoacetate is nitrosated to form ethyl 2-oximinoacetoacetate.[2][3]

  • Reduction: The oxime is reduced by zinc dust in acetic acid to the unstable α-aminoketone intermediate.[2][6]

  • Condensation: The α-aminoketone condenses with a second equivalent of ethyl acetoacetate to form an enamine intermediate.[2]

  • Cyclization & Aromatization: The enamine undergoes intramolecular cyclization followed by the elimination of water to form the final aromatic pyrrole ring.[2]

Knorr_Mechanism Start Ethyl Acetoacetate (2 eq.) Nitrosation Nitrosation (NaNO₂, Acetic Acid, <10°C) Start->Nitrosation 1 eq. Condensation Condensation Start->Condensation 1 eq. Oxime Ethyl 2-oximinoacetoacetate Nitrosation->Oxime Reduction Reduction (Zn, Acetic Acid) Oxime->Reduction AminoKetone α-Aminoacetoacetate (Unstable Intermediate) Reduction->AminoKetone AminoKetone->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Cyclization & Dehydration Enamine->Cyclization Product Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate Cyclization->Product Workflow A 1. Combine Ethyl Acetoacetate & Acetic Acid in Flask B 2. Cool to 5°C in Ice/Salt Bath A->B C 3. Slowly Add NaNO₂ Solution (Keep Temp < 10°C) B->C D 4. Stir Cold (30 min) then at RT (≥3 hours) C->D E 5. Add Zinc Dust in Portions (Control Exotherm) D->E F 6. Heat to Reflux for 1 Hour E->F G 7. Pour Warm Mixture into Ice Water F->G H 8. Stir in Ice Bath for 1 Hour G->H I 9. Filter Precipitate H->I J 10. Wash with Cold Water & Air Dry I->J K 11. Recrystallize from 95% Ethanol (Optional) J->K

References

Technical Support Center: Purification of Crude Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as Knorr's pyrrole.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark or pinkish solid. Is this normal?

A1: Yes, this is quite common. Crude pyrroles are often colored due to the presence of minor impurities, such as oxidation byproducts or polymeric materials formed during the synthesis and work-up.[1] The crude product from a Knorr synthesis, a common method for this compound, is known to turn pink when exposed to light.[2] The goal of purification is to remove these colored impurities to yield a pale yellow or off-white crystalline solid.[3]

Q2: What are the most likely impurities in my crude product?

A2: The impurities largely depend on the synthetic route, which is typically the Knorr synthesis for this compound.[4][5] Common impurities include:

  • Unreacted Starting Materials: Such as ethyl acetoacetate.[3]

  • Reaction Intermediates: Incomplete cyclization or side-reaction products.[1]

  • Inorganic Salts: Zinc acetate or other zinc salts if zinc dust was used as the reducing agent.[2][6][7]

  • Oxidation/Polymerization Products: Pyrroles can be sensitive to air and light, leading to colored, higher molecular weight impurities.[1]

  • Solvent Residues: Acetic acid or other solvents from the reaction and work-up.[6]

Q3: Which purification technique is most suitable for my needs?

A3: The choice depends on the scale of your experiment and the nature of the impurities.

  • Small Scale (< 1 g): Flash column chromatography is highly effective for achieving high purity and separating closely related impurities.[1]

  • Medium to Large Scale (1 g - 50 g): Recrystallization is the most common and practical method.[2][3] It is efficient for removing most common impurities and can yield a highly pure product. For very impure starting material, a preliminary purification by a different method like vacuum distillation might be beneficial before recrystallization.[1]

Q4: How should I store the purified this compound?

A4: Due to its sensitivity, the purified pyrrole should be stored in a tightly sealed container, protected from light (e.g., by wrapping the container in aluminum foil), under an inert atmosphere (like nitrogen or argon), and at a low temperature (ideally -20°C).[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: The compound does not crystallize from the recrystallization solvent.

  • Possible Cause 1: Too much solvent was used.

    • Solution: Concentrate the solution by evaporating some of the solvent under reduced pressure and then attempt to cool and crystallize again.

  • Possible Cause 2: The solution is supersaturated but requires nucleation.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a small seed crystal of the pure product if available.

  • Possible Cause 3: The presence of significant impurities.

    • Solution: If the material is very impure (oily or gummy), it may inhibit crystallization. In this case, attempt to purify the material by column chromatography first to remove the bulk of the impurities, and then recrystallize the resulting solid.[1]

Problem 2: The product is still colored after recrystallization.

  • Possible Cause 1: Colored impurities are co-crystallizing with the product.

    • Solution: Perform a second recrystallization. You can also add a small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step.[2] The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to lower yields.

  • Possible Cause 2: Degradation during the purification process.

    • Solution: Pyrroles can be sensitive to prolonged heating. Minimize the time the solution is kept at reflux during recrystallization.[3] Ensure solvents are of high purity.

Problem 3: After column chromatography, TLC analysis shows that the desired product is in multiple, combined fractions, but they are still impure.

  • Possible Cause 1: Poor separation (incorrect eluent system).

    • Solution: The polarity of the eluent system may be too high, causing your product and impurities to elute too quickly and together. Try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in your hexanes/ethyl acetate mixture).[8] Develop the ideal eluent system using TLC before running the column.

  • Possible Cause 2: Co-eluting impurities.

    • Solution: An impurity may have a very similar polarity to your product. Try a different solvent system (e.g., dichloromethane/hexanes). Sometimes, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation by deactivating acidic sites on the silica gel.[1]

  • Possible Cause 3: Column was overloaded.

    • Solution: Using too much crude material for the amount of silica gel will result in poor separation. As a general rule, use a silica gel mass of at least 50-100 times the mass of your crude product.

Problem 4: The final yield after purification is very low.

  • Possible Cause 1: Multiple purification steps.

    • Solution: Every purification step incurs some product loss. If you performed both column chromatography and recrystallization, expect a lower overall yield. Ensure each step is optimized. For recrystallization, you can try to recover a second crop of crystals by concentrating the mother liquor.[3]

  • Possible Cause 2: Product is too soluble in the recrystallization solvent.

    • Solution: Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to maximize crystal precipitation before filtration.[3] Also, wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

  • Possible Cause 3: Product adsorbed onto silica gel or charcoal.

    • Solution: If using charcoal, use the minimum amount necessary. For column chromatography, ensure the product is fully eluted from the column by flushing with a more polar solvent at the end of the collection.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Expected Purity Expected Yield Scale Key Advantages & Disadvantages
Recrystallization >99% 50-85% > 1 g Advantages: Excellent for high purity, scalable.[1] Disadvantages: Requires finding a suitable solvent, potential for lower yield if product is soluble.

| Column Chromatography | 95-99% | 40-80% | < 5 g | Advantages: Excellent for separating impurities with similar polarities.[1] Disadvantages: More time-consuming, uses large solvent volumes, can be difficult to scale up. |

Table 2: Recommended Solvent Systems for Purification

Technique Solvent/Eluent System Typical Ratios/Concentration Notes
Recrystallization Ethanol (Aqueous) 85-95% Ethanol in Water Commonly cited for Knorr's pyrrole.[2][3] Dissolve in minimal hot solvent.
Column Chromatography Hexanes / Ethyl Acetate Start with 95:5, gradually increasing polarity A standard system for moderately polar compounds.[8] Adjust ratio based on TLC analysis.

| Column Chromatography | Dichloromethane / Hexanes | Varies | Alternative non-polar/polar system. |

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying multi-gram quantities of the crude product.

Materials:

  • Crude this compound

  • Ethanol (85% or 95%)[2][3]

  • Erlenmeyer flasks

  • Heating source (hot plate or oil bath)

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude pyrrole crystals into an Erlenmeyer flask equipped with a stir bar and a reflux condenser.

  • Add a minimal amount of 85% ethanol (e.g., 6-10 mL per gram of crude product) to the flask.[3]

  • Heat the mixture to reflux with stirring until all the solid dissolves. If some solid remains, add small additional portions of hot ethanol until a clear solution is obtained.[3]

  • (Optional: Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to reflux for 5-10 minutes.

  • Perform a hot filtration by quickly pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, warm Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).[3]

  • Allow the filtered solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystallization.[3]

  • Collect the pale yellow crystals by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[2]

  • Dry the purified crystals under vacuum to remove all solvent.[3] Determine the melting point (literature: 135-137 °C) and yield.[2][9]

Protocol 2: Flash Column Chromatography

This method is ideal for small-scale purification and for separating impurities with similar polarities.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Select Eluent: Using TLC, determine an appropriate eluent system (e.g., Hexanes:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35.

  • Pack Column: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.

  • Load Sample: Dissolve the crude pyrrole in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully add this solution to the top of the silica bed.

  • Elute Column: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect the eluting solvent in fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Dry the resulting solid under high vacuum to obtain the purified product.

Visualizations

Below are diagrams illustrating common workflows and logical relationships in the purification process.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_decision Method Selection cluster_purification Purification cluster_final Final Steps crude Crude Product tlc Analyze by TLC crude->tlc scale_check Scale > 1g? tlc->scale_check re_xtal Recrystallization scale_check->re_xtal Yes col_chrom Column Chromatography scale_check->col_chrom No pure_prod Pure Product re_xtal->pure_prod col_chrom->pure_prod characterize Characterize (TLC, MP, NMR) pure_prod->characterize

Caption: Workflow for selecting a purification method.

TroubleshootingTree start Problem: Product is impure after recrystallization q1 Is the product still colored? start->q1 a1_yes Redo recrystallization with activated charcoal q1->a1_yes Yes q2 Are there multiple spots on TLC? q1->q2 No a1_yes->q2 a2_yes Purify by column chromatography to separate impurities q2->a2_yes Yes a2_no Product may be pure but slightly colored. Check melting point. q2->a2_no No

Caption: Troubleshooting guide for impure recrystallized product.

References

Technical Support Center: Recrystallization of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark-colored solid/oil. Is this normal?

A1: Yes, it is common for the crude product of pyrrole syntheses, such as the Knorr synthesis, to be dark. Pyrroles are susceptible to oxidation and polymerization when exposed to air, light, and acidic conditions, leading to the formation of colored impurities.[1] The primary goal of recrystallization is to remove these impurities and obtain a pure, lighter-colored product. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light whenever possible.[1]

Q2: What are the typical impurities in crude this compound?

A2: Common impurities depend on the synthetic route but often include:

  • Unreacted starting materials: Such as ethyl acetoacetate and byproducts from the nitrosation step in the Knorr synthesis.[2]

  • Polymeric materials: Pyrroles have a tendency to polymerize, especially in the presence of acid or oxygen.[1]

  • Oxidation byproducts: Exposure to air can lead to various oxidized pyrrole species.[1]

  • Side-reaction products: In the Knorr synthesis, side reactions can lead to the formation of other heterocyclic compounds or incompletely cyclized products.[3]

  • Inorganic salts: Residual zinc salts from the reduction step may be present.[2]

Q3: What is the recommended solvent for recrystallizing this compound?

A3: A common and effective solvent for the recrystallization of this compound is 85% ethanol in water.[2] The compound should be highly soluble in the hot solvent and sparingly soluble at low temperatures to ensure good recovery. Experimenting with other solvent systems, such as ethanol-water mixtures of different ratios or other polar solvents, may be necessary to optimize for purity and yield.

Q4: How should I store the purified this compound?

A4: Due to its sensitivity to air and light, the purified pyrrole should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at a low temperature (preferably -20°C).[1] Wrapping the container in aluminum foil is also recommended to protect it from light.[1]

Troubleshooting Guide

Problem 1: The product "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.

Possible CauseSuggested Solution
Solution is too concentrated (supersaturated). Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
Cooling rate is too fast. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask (e.g., with a beaker of warm water) can promote slower cooling.[1]
Presence of impurities. Impurities can disrupt the crystal lattice formation.[1] If "oiling out" persists, consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.[1]
Inappropriate solvent system. The chosen solvent may not be ideal. Experiment with different solvent systems or solvent ratios to find conditions where the compound has a steep solubility curve.
Problem 2: Low recovery of the purified product.
Possible CauseSuggested Solution
The compound is too soluble in the cold recrystallization solvent. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to maximize precipitation.[2] If solubility is still high, consider a different solvent system where the compound is less soluble at low temperatures.
Too much solvent was used during recrystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a lower yield as more product will remain in the mother liquor upon cooling.
Premature crystallization during hot filtration. To prevent the product from crystallizing in the funnel during the removal of insoluble impurities, pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for a faster filtration. Adding a small excess of hot solvent before filtration can also help.
A second crop of crystals was not collected. The mother liquor can be concentrated (by evaporating some of the solvent) and cooled again to obtain a second crop of crystals.[2] Note that the purity of the second crop may be lower than the first.
Problem 3: The recrystallized product is still colored.
Possible CauseSuggested Solution
Persistent colored impurities. Some colored impurities, such as polymers, may not be completely removed by a single recrystallization.[1] A second recrystallization may be necessary. The use of a small amount of activated carbon during the recrystallization process can sometimes help adsorb colored impurities. Caution: Activated carbon can also adsorb the product, potentially reducing the yield.
Oxidation during the recrystallization process. Pyrroles can oxidize when heated in the presence of air.[1] While challenging to completely avoid in a standard recrystallization, minimizing the time the solution is kept at high temperatures can help.
Ineffective solvent for impurity removal. The chosen solvent may be good for crystallizing the product but not for leaving the colored impurities in the mother liquor. Experiment with different solvent systems.

Physicochemical Data

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₄[4][5]
Molecular Weight 239.27 g/mol [4][5]
Melting Point 135-138 °C[5][6]
Appearance Light yellow to yellow to orange powder/crystal[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of the title compound from a crude solid.

Materials:

  • Crude this compound

  • 85% Ethanol (EtOH) in water[2]

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Reflux condenser

  • Filter funnel and filter paper

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Place the crude crystals in a round-bottom flask or Erlenmeyer flask equipped with a magnetic stirrer and a reflux condenser.[2]

  • Add a minimal amount of 85% ethanol (e.g., 6-10 mL for a small-scale reaction) to the flask.[2]

  • Heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add more hot 85% ethanol dropwise until a clear solution is obtained.[2]

  • If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]

  • Allow the filtered solution to cool slowly to room temperature. Crystals should start to form.[2]

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[2]

  • Collect the pale yellow crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of cold 85% ethanol.

  • Dry the collected crystals under vacuum to remove any residual solvent.[2]

  • A second crop of crystals can be obtained by concentrating the mother liquor and repeating the cooling process.[2]

Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot 85% Ethanol A->B C Heat to Reflux B->C D Hot Filtration (if necessary) C->D E Insoluble Impurities (discarded) D->E F Slow Cooling to Room Temperature D->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold 85% Ethanol H->I J Dry Under Vacuum I->J K Pure Crystals J->K

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_oiling Issue: Oiling Out cluster_recovery Issue: Low Recovery cluster_purity Issue: Impure Product Start Recrystallization Attempt Oiling Product Oils Out? Start->Oiling Oiling_Yes Add more hot solvent Cool slowly Oiling->Oiling_Yes Yes Recovery Low Recovery? Oiling->Recovery No Oiling_Yes->Start Recovery_Yes Ensure thorough cooling Minimize solvent volume Collect second crop Recovery->Recovery_Yes Yes Color Product Still Colored? Recovery->Color No Color_Yes Perform second recrystallization Consider activated carbon Color->Color_Yes Yes Success Successful Recrystallization Color->Success No

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's pyrrole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a user-friendly question-and-answer format.

Issue 1: Low Product Yield

Q: My synthesis resulted in a very low yield of the desired pyrrole. What are the potential causes and how can I improve it?

A: Low yields in the Knorr pyrrole synthesis can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. The reaction is exothermic and can reach the boiling point of the acetic acid if not cooled.[1] Following the initial exothermic phase, heating the mixture to reflux for about an hour can help drive the reaction to completion.[2]

  • Purity of Reagents: The purity of your starting materials is crucial. Impurities in ethyl acetoacetate or old zinc dust with low activity can significantly impact the yield.[3] It is advisable to use freshly purified reagents.

  • Improper Temperature Control: The initial nitrosation step requires careful temperature control, ideally between 0-10°C.[4] During the zinc dust addition, the reaction is exothermic. While modern practices sometimes allow the mixture to reach boiling, excessive heat can lead to side reactions and degradation of the product.[1][5]

  • Losses during Workup and Purification: Significant amounts of product can be lost during the precipitation and recrystallization steps. Ensure the product is fully precipitated from the aqueous solution by thorough cooling and stirring.[4] When recrystallizing, use a minimal amount of hot solvent to avoid redissolving a large portion of your product.

Issue 2: Formation of a Dark, Tarry Substance

Q: My reaction mixture turned into a dark, tarry material that is difficult to purify. What causes this and how can I prevent it?

A: The formation of a dark, tarry substance is a common issue and often indicates polymerization of the starting materials or the pyrrole product itself.[6]

  • Excessive Heat: Overheating the reaction mixture is a primary cause of polymerization. Carefully control the temperature, especially during the addition of zinc dust.[1]

  • Highly Acidic Conditions: While the Knorr synthesis is performed in acetic acid, excessively strong acidic conditions can promote side reactions and polymerization.[6]

  • Solutions:

    • Maintain a controlled temperature throughout the reaction.

    • Ensure vigorous stirring to prevent localized overheating.

    • Add the zinc dust in small portions to manage the exothermic reaction.[4]

Issue 3: Product Discoloration (Yellow/Red Impurities)

Q: The final product has a yellow or reddish color, even after recrystallization. What are these impurities and how can I remove them?

A: The formation of colored impurities is a known issue in Knorr-type syntheses.[7]

  • Cause: These impurities are often oxidation or side-reaction products. Pyrroles can be sensitive to air and light, leading to the formation of colored species.[8]

  • Prevention and Removal:

    • Work under an inert atmosphere (e.g., nitrogen) if possible, especially during purification.

    • Protect the reaction mixture and the final product from light.

    • For purification, recrystallization from ethanol is a common method.[4] If discoloration persists, column chromatography using silica gel with an appropriate eluent system (e.g., hexanes and ethyl acetate) can be effective in separating these colored impurities.[8] The use of decolorizing carbon during recrystallization can also help to obtain a lighter-colored product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Knorr synthesis of this pyrrole?

A1: While the Knorr synthesis is generally robust, a key side reaction to be aware of is the self-condensation of the α-aminoketone intermediate.[1] This intermediate is highly reactive and must be generated in situ to minimize this side reaction. The reaction conditions are designed to have the α-aminoketone react with the β-ketoester as it is formed.

Another potential, though less emphasized, side reaction in acetoacetate ester systems can involve the loss of an acyl group from the diketone, which has been detected through radiochemical studies.[1]

Q2: Is it possible to form furan byproducts in this synthesis?

A2: Furan formation is the most common byproduct in the related Paal-Knorr pyrrole synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with an amine under acidic conditions.[3][6] This occurs through the acid-catalyzed cyclization of the dicarbonyl compound before the amine can react. In the standard Knorr synthesis of this compound, furan formation is less of a concern as the reaction pathway does not proceed through a pre-formed 1,4-dicarbonyl compound in the same manner.

Q3: What are the recommended purification methods for the final product?

A3: The most common and effective purification method is recrystallization .[4]

  • Solvent: 95% ethanol is a widely used solvent for recrystallization.[2]

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol, and then allow it to cool slowly to form crystals. Cooling in an ice bath can further increase the yield of the recrystallized product. The crystals can then be collected by vacuum filtration and washed with cold water.[4]

For very impure samples or to remove stubborn colored impurities, flash column chromatography on silica gel is a viable option.[8]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: The purified compound should have a sharp melting point. The literature value is around 136-137°C.[2]

  • NMR Spectroscopy: Both 1H and 13C NMR spectra are powerful tools for confirming the structure of the pyrrole ring and the presence of the ethyl ester and methyl groups.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the pyrrole ring and the C=O stretch of the ester groups.

Data Presentation

Table 1: Reaction Parameters and Reported Yields for Knorr Pyrrole Synthesis

ParameterConditionReported YieldReference
Temperature Control Nitrosation at 0-10°C; subsequent heating to reflux57-64% (crude)[2][4]
Catalyst System Zinc dust in acetic acid~75% (with sodium acetate)[2]
tert-Butyl Ester Variant Use of tert-butyl acetoacetate with close temperature controlClose to 80%[1]

Experimental Protocols

Key Experiment: Knorr Synthesis of this compound

This protocol is a generalized procedure based on established methods.[1][2][4]

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Zinc dust

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Oxime Formation:

    • In a flask equipped with a stirrer and a thermometer, dissolve ethyl acetoacetate in glacial acetic acid.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath and then allow it to warm to room temperature over several hours.

  • Reduction and Cyclization:

    • To the solution containing the oxime, add a second equivalent of ethyl acetoacetate.

    • With vigorous stirring, add zinc dust in small portions. The reaction is exothermic and may begin to boil. Control the addition rate to maintain a manageable reaction.

    • After the initial exothermic reaction subsides, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Workup and Isolation:

    • While still warm, pour the reaction mixture into a large volume of crushed ice and water with stirring.

    • A precipitate of the crude product will form. Continue stirring in an ice bath for about an hour to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product in the air.

  • Purification:

    • Recrystallize the crude product from hot 95% ethanol.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visualizations

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EtOAC Ethyl Acetoacetate Oxime Ethyl 2-oximinoacetoacetate EtOAC->Oxime + NaNO2 / AcOH Pyrrole Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate EtOAC->Pyrrole NaNO2 Sodium Nitrite AcOH Acetic Acid Zn Zinc Dust AminoKetone α-aminoketone (in situ) Oxime->AminoKetone + Zn / AcOH AminoKetone->Pyrrole + Ethyl Acetoacetate

Caption: Main reaction pathway for the Knorr synthesis of this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered LowYield Low Yield Problem->LowYield TarryMixture Dark, Tarry Mixture Problem->TarryMixture Discoloration Product Discoloration Problem->Discoloration CheckReagents Use Pure Reagents LowYield->CheckReagents ControlTemp Control Temperature LowYield->ControlTemp OptimizeTime Optimize Reaction Time/Temp LowYield->OptimizeTime Purification Improve Purification (Recrystallization, Chromatography) LowYield->Purification TarryMixture->ControlTemp Discoloration->Purification InertAtmosphere Use Inert Atmosphere Discoloration->InertAtmosphere

Caption: Troubleshooting workflow for common issues in the pyrrole synthesis.

Experimental_Workflow Start Start OximeFormation 1. Oxime Formation (EtOAc, NaNO2, AcOH, 0-10°C) Start->OximeFormation ReductionCyclization 2. Reduction & Cyclization (Add EtOAc, Zinc Dust, Reflux) OximeFormation->ReductionCyclization Workup 3. Workup (Pour into ice water, Precipitate) ReductionCyclization->Workup Isolation 4. Isolation (Vacuum Filtration, Wash with water) Workup->Isolation Purification 5. Purification (Recrystallization from Ethanol) Isolation->Purification Analysis 6. Analysis (MP, NMR, IR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, often prepared via the Knorr or Hantzsch pyrrole synthesis.

Issue 1: Low product yield or a complex mixture of products.

A low yield or the presence of multiple products can arise from several factors in pyrrole synthesis.[1] Key areas to investigate include the purity of starting materials, reaction conditions, reactant stoichiometry, and the presence of moisture.[1]

  • Purity of Starting Materials: Impurities in reactants can lead to undesired side reactions. It is recommended to use freshly purified reagents.[1]

  • Reaction Conditions: Critical parameters such as temperature, reaction time, and solvent choice should be meticulously optimized for your specific substrates.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1]

  • Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere can be crucial.[1]

Issue 2: The crude product is dark or discolored.

It is common for crude pyrrole compounds to appear dark.[2] Pyrroles are susceptible to oxidation and polymerization when exposed to air, light, and acidic conditions, which can result in the formation of colored impurities.[2] The primary goal of purification is to eliminate these impurities and obtain a lighter-colored, pure product.[2] To minimize this, handle the compound under an inert atmosphere (like nitrogen or argon) and protect it from light whenever feasible.[2]

Issue 3: Recrystallization yields are low or crystals do not form.

Several factors can impede successful recrystallization:

  • Inhibited Crystal Formation: The presence of impurities can sometimes prevent crystallization.[2] In such cases, purifying the material by another method, such as column chromatography, before attempting recrystallization may be beneficial.[2]

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, 85% ethanol is a commonly used solvent.[3]

  • Supersaturation Issues: If the solution is too dilute, crystals may not form. If it is too concentrated, the product may precipitate as an oil. Careful adjustment of the solvent volume is necessary.

Issue 4: Impurities are still present after purification.

If impurities persist after a single purification step, a combination of methods or optimization of the existing method may be necessary.

  • Co-eluting Impurities in Column Chromatography: If a colored impurity has a similar polarity to the desired product, adjusting the solvent system can improve separation.[2] A less polar eluent may enhance separation. Adding a small amount of triethylamine to the eluent can help by deactivating acidic sites on the silica gel that might cause degradation.[2]

  • Product Loss During Work-up: Ensure the pH of the aqueous layer is neutral or slightly basic before extracting with an organic solvent to prevent product loss.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The nature of impurities largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as ethyl acetoacetate and the amine source.[2]

  • Polymeric Materials: Pyrroles have a tendency to polymerize, particularly under acidic conditions or in the presence of oxygen.[2]

  • Oxidation Byproducts: Exposure to air can lead to various oxidized species.[2]

  • Side-Reaction Products: In the Hantzsch synthesis, a common side reaction is the Feist-Bénary furan synthesis, which can produce a furan derivative as a major byproduct.[1][4] In the Paal-Knorr synthesis, a furan byproduct can also form through acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1]

Q2: How can I suppress the formation of furan byproducts in my pyrrole synthesis?

To minimize furan formation in the Hantzsch synthesis, it is important to use a sufficient concentration of the amine or ammonia to favor the pyrrole formation pathway.[1] In the Paal-Knorr synthesis, controlling the acidity of the reaction medium is key to avoiding the acid-catalyzed cyclization that forms the furan byproduct.[1]

Q3: What is the recommended method for purifying crude this compound?

The choice of purification method often depends on the scale of the reaction.

  • Small Scale (< 1 g): Flash column chromatography is often the most effective method for achieving high purity.[2]

  • Medium to Large Scale (1 g - 50 g): A combination of vacuum distillation followed by recrystallization is typically a more practical and scalable approach.[2] Recrystallization from 85% ethanol is a well-documented procedure.[3]

Q4: How should I store the purified this compound?

Due to its sensitivity to air and light, the purified pyrrole should be stored under an inert atmosphere (argon or nitrogen) at a low temperature, ideally at -20°C.[2] The container should be tightly sealed and wrapped in aluminum foil to protect it from light.[2]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization95-99%70-90%Simple, cost-effective, good for large scale.May not remove impurities with similar solubility.
Column Chromatography>99%60-85%High purity, good for removing closely related impurities.More time-consuming, requires more solvent, less scalable.
Vacuum Distillation90-98%70-90%Effective for removing non-volatile impurities.[2]Requires specialized equipment, not suitable for heat-sensitive compounds.

Experimental Protocols

Protocol 1: Knorr Synthesis of this compound [3][5]

This protocol is adapted from established literature procedures.[3][5]

  • Oxime Formation:

    • In a fume hood, prepare an ice bath.

    • To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and an internal thermometer, add ethyl acetoacetate (3 mL, 23 mmol) and acetic acid (7 mL).

    • Stir the mixture vigorously at 0 °C.

    • Slowly add a solution of sodium nitrite (0.8 g, 12 mmol) in water (1 mL) over 10 minutes, ensuring the internal temperature remains below 5–10 °C.

    • Stir the mixture for an additional 30 minutes and then let it stand at room temperature for at least 3 hours.

  • Oxime Reduction and Pyrrole Formation:

    • Set up the flask for reflux with a condenser and a calcium chloride guard tube.

    • Add zinc dust (1.5 g) in small portions over 10 minutes, controlling the exothermic reaction.

    • Heat the mixture at 100–110 °C for 1 hour.

    • While still warm, pour the mixture into an Erlenmeyer flask containing 75 mL of crushed ice and water.

    • Stir the mixture in an ice bath for 1 hour.

    • Collect the precipitate by filtration, wash it thoroughly with cold water, and dry by suction.

Protocol 2: Recrystallization of this compound [3]

  • Place the crude crystals in a round-bottom flask with a stirrer and reflux condenser.

  • Add 6–10 mL of 85% ethanol.

  • Heat the mixture under reflux until the crystals are completely dissolved. Add more ethanol if necessary.

  • Quickly filter the hot solution through a pre-warmed funnel to remove any solid impurities.

  • Allow the filtered solution to cool to room temperature, then place it in an ice bath for 15 minutes to maximize crystal formation.

  • Filter the pale yellow crystals using a Büchner funnel, wash with a small amount of cold 85% ethanol, and dry them under vacuum.

Protocol 3: Flash Column Chromatography [2][6]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and pack the chromatography column.

  • Sample Loading: Dissolve the crude pyrrole in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the solvent mixture, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified pyrrole.

Visualizations

TroubleshootingWorkflow start Start: Low Purity of Synthesized Pyrrole check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions check_stoichiometry Verify Reactant Stoichiometry optimize_conditions->check_stoichiometry use_dry_conditions Use Dry Solvents & Inert Atmosphere check_stoichiometry->use_dry_conditions purification_step Perform Purification (Recrystallization/Chromatography) use_dry_conditions->purification_step purity_acceptable Is Purity Acceptable? purification_step->purity_acceptable end_product High Purity Product purity_acceptable->end_product Yes troubleshoot_purification Troubleshoot Purification purity_acceptable->troubleshoot_purification No troubleshoot_purification->purification_step re_evaluate Re-evaluate Synthesis Strategy troubleshoot_purification->re_evaluate re_evaluate->start

Caption: Troubleshooting workflow for improving pyrrole purity.

ImpurityFormation cluster_hantzsch Hantzsch Synthesis Side Reaction beta_ketoester β-Ketoester desired_pyrrole Desired Pyrrole Product beta_ketoester->desired_pyrrole furan_byproduct Furan Byproduct (Feist-Bénary) beta_ketoester->furan_byproduct alpha_haloketone α-Haloketone alpha_haloketone->desired_pyrrole alpha_haloketone->furan_byproduct Competing Pathway (Amine not involved) amine Amine/Ammonia amine->desired_pyrrole Favored Pathway

Caption: Competing reaction pathway in Hantzsch synthesis.

References

Oxidation and polymerization of pyrrole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation and polymerization of pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the chemical oxidative polymerization of pyrrole?

A1: The most frequent issues include low yield, formation of insoluble or intractable dark, tarry by-products, and poor electrical conductivity of the resulting polypyrrole (PPy). These problems often stem from uncontrolled reaction rates, over-oxidation of the polymer, and side reactions.[1][2][3] Careful control of reaction conditions such as temperature, oxidant concentration, and reaction time is crucial for a successful synthesis.[4]

Q2: My polypyrrole product has very low conductivity. What could be the cause?

A2: Low conductivity in PPy can be attributed to several factors:

  • Over-oxidation: Excessive use of oxidant or prolonged reaction times can lead to the formation of carbonyl groups on the pyrrole ring, which disrupts the conjugated π-system and reduces conductivity.[4]

  • Poor Doping: The choice and concentration of the dopant are critical. Insufficient doping will result in a less conductive polymer. The size and nature of the dopant anion can significantly influence the final conductivity.[5][6]

  • Structural Defects: Polymerization at higher temperatures can introduce defects in the polymer chain, such as β-β linkages instead of the desired α-α linkages, leading to a less ordered and less conductive material.[7]

  • Impurities: Residual oxidant or other impurities can negatively impact conductivity. Thorough washing of the synthesized PPy is essential.[8]

Q3: How can I control the morphology (e.g., nanoparticles, nanotubes, films) of the polypyrrole?

A3: The morphology of PPy can be controlled by several methods:

  • Template Synthesis: Using hard templates (e.g., alumina membranes) or soft templates (e.g., surfactants like sodium dodecyl sulfate - SDS) can direct the growth of PPy into specific nanostructures like nanotubes or nanofibers.[9]

  • Interfacial Polymerization: This method, where the polymerization occurs at the interface of two immiscible liquids, can be used to synthesize nanofibers and other specific morphologies.[9]

  • Electrochemical Polymerization: By controlling the electrode material, applied potential or current density, and the electrolyte composition, it is possible to grow uniform films with controlled thickness and surface morphology.[10]

Q4: What is over-oxidation in the context of polypyrrole synthesis and how can it be prevented?

A4: Over-oxidation is an irreversible process where the polypyrrole backbone is chemically modified, typically by the introduction of carbonyl groups, leading to a loss of conjugation and, consequently, a decrease in electrical conductivity and electrochemical activity. It often occurs at high anodic potentials during electrochemical synthesis or with excessive oxidant in chemical synthesis.[4]

To prevent over-oxidation:

  • Control Oxidant-to-Monomer Ratio: Use the optimal stoichiometric ratio of oxidant to monomer. A common ratio for FeCl₃ is 2.3-2.4:1.[11][12][13]

  • Lower Reaction Temperature: Conducting the polymerization at lower temperatures (e.g., 0-5 °C) can slow down the reaction rate and minimize side reactions, including over-oxidation.[7]

  • Limit Reaction Time: Prolonged exposure to the oxidant can increase the likelihood of over-oxidation.[4]

  • Electrochemical Control: In electropolymerization, carefully control the applied potential to avoid exceeding the over-oxidation potential of the polymer.

Q5: Can polypyrrole be used for drug delivery applications?

A5: Yes, polypyrrole is a promising material for drug delivery. Its ability to be electrically stimulated to change its redox state, and consequently its volume and charge, allows for controlled release of incorporated drug molecules.[14] Drugs can be loaded into the PPy matrix during the polymerization process.[14][15] The release can then be triggered by applying an electrical potential.

Troubleshooting Guides

Problem 1: Low or No Yield of Polypyrrole

Possible Cause Troubleshooting Steps
Inactive Monomer Use freshly distilled pyrrole. Pyrrole can degrade over time, especially when exposed to light and air.
Insufficient Oxidant Ensure the correct molar ratio of oxidant to monomer is used. For FeCl₃, a ratio of ~2.3:1 is often effective.[13]
Incorrect Reaction Temperature While low temperatures are often preferred to control the reaction, extremely low temperatures might significantly slow down the polymerization rate. Optimize the temperature for your specific system.
Poor Choice of Solvent The polymerization of pyrrole is sensitive to the solvent. Aqueous media are common, but the choice of solvent can impact yield and properties.
Premature Precipitation In some cases, the polymer may precipitate out of the solution before high molecular weights are achieved. Consider using a surfactant or a different solvent system to improve solubility during polymerization.

Problem 2: Formation of a Dark, Tarry, and Insoluble Product

Possible Cause Troubleshooting Steps
Uncontrolled Polymerization Rate This is a common issue, often leading to flocculation and by-product formation.[3] To control the rate, add the oxidant solution slowly to the monomer solution under vigorous stirring.[8] Lowering the reaction temperature can also help manage the exothermic nature of the reaction.[13]
High Monomer or Oxidant Concentration High concentrations can lead to rapid, uncontrolled polymerization. Try diluting the reactant solutions.
Over-oxidation As described in the FAQs, excessive oxidant leads to degradation of the polymer backbone. Use the appropriate stoichiometry.
Side Reactions Impurities in the starting materials or inappropriate pH can lead to side reactions. Ensure high-purity reagents and control the pH of the reaction medium if necessary.[2]

Problem 3: Poor Adhesion of Electropolymerized Film to the Electrode

Possible Cause Troubleshooting Steps
Improper Electrode Surface Preparation The electrode surface must be thoroughly cleaned and polished to ensure good adhesion. Pre-treatment procedures, such as cycling the potential in an acid solution, can improve surface properties.[16]
Incorrect Electrolyte Composition The choice of solvent and supporting electrolyte (dopant) is crucial for film quality. Some dopants promote better adhesion than others.
High Polymerization Rate A very high current density or scan rate during electropolymerization can lead to a powdery and poorly adherent film. Reduce the polymerization rate to allow for more ordered film growth.
Gas Evolution At high potentials, solvent electrolysis can occur, leading to gas bubbles that disrupt film formation. Operate at a potential below the solvent decomposition potential.

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on the Conductivity of Polypyrrole Films

Preparation Temperature (°C)Conductivity (S/cm)Physical Appearance
1.235.7Smooth, strong
10.530.2Smooth, strong
20.125.1Smooth, strong
35.415.8Slightly rough, brittle
45.910.2Rough, brittle
60.35.6Very rough, very brittle

Data adapted from a study on electrochemically prepared PPy films with camphor sulfonate as the dopant.[7] Generally, lower polymerization temperatures lead to higher conductivity due to a more ordered polymer structure with fewer defects.[7][17]

Table 2: Influence of Oxidant and Dopant on Polypyrrole Properties

OxidantDopantMonomer:Oxidant RatioConductivity (S/cm)
FeCl₃None (Cl⁻ from oxidant)1:2.4~10⁻³ - 10⁻²
FeCl₃Lithium Perchlorate (LiClO₄)1:2.4~10⁻³ - 10⁻²
FeCl₃p-Toluene Sulfonate (p-TS)1:2.4~10⁻³ - 10⁻²
FeCl₃Naphthalene Sulfonic Acid (NSA)1:2.4~10⁻³ - 10⁻²
Ammonium Persulphate (APS)Sodium Dodecyl Sulfate (SDS)1:13.16

Data compiled from various sources.[11][12][18] The choice of both the oxidant and the dopant significantly impacts the final conductivity of the polypyrrole.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of Pyrrole using Ferric Chloride (FeCl₃)

Materials:

  • Pyrrole (distilled before use)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Deionized water

  • Ethanol

  • Beaker, magnetic stirrer, filter paper, vacuum filtration apparatus

Procedure:

  • Prepare a 1 M solution of pyrrole in deionized water.

  • Prepare a solution of FeCl₃ in deionized water to achieve a final monomer to oxidant molar ratio of 1:2.4.[8][12]

  • Cool both solutions to 5 °C in an ice bath.[8][12]

  • Slowly add the FeCl₃ solution to the stirred pyrrole solution. A black precipitate of polypyrrole should form immediately.[19]

  • Continue stirring the reaction mixture for 4 hours at 5 °C.[8]

  • After 4 hours, stop stirring and let the mixture stand for 24 hours to allow the PPy powder to settle.[8]

  • Collect the polypyrrole precipitate by vacuum filtration.

  • Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted monomer, oxidant, and other impurities.[8]

  • Dry the polypyrrole powder in a vacuum oven at 40-50 °C for 24-48 hours.[18]

Protocol 2: Electrochemical Polymerization of Pyrrole (Cyclic Voltammetry)

Materials:

  • Pyrrole (distilled before use)

  • Supporting electrolyte (e.g., 0.1 M LiClO₄)

  • Solvent (e.g., acetonitrile or water)

  • Three-electrode electrochemical cell (working electrode, e.g., platinum or glassy carbon; counter electrode, e.g., platinum wire; reference electrode, e.g., Ag/AgCl)

  • Potentiostat

Procedure:

  • Prepare the polymerization solution by dissolving the pyrrole monomer (e.g., 0.1 M) and the supporting electrolyte in the chosen solvent.

  • Assemble the three-electrode cell with the cleaned and polished working electrode.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Perform electropolymerization by cycling the potential of the working electrode within a set range (e.g., -0.8 V to +0.9 V vs. SCE) at a specific scan rate (e.g., 50 mV/s).

  • The polypyrrole film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the number of cycles.

  • After deposition, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • The electrochemical properties of the film can then be characterized in a monomer-free electrolyte solution.

Visualizations

PyrrolePolymerization Pyrrole Pyrrole Monomer RadicalCation Pyrrole Radical Cation Pyrrole->RadicalCation Oxidation Oxidant Oxidant (e.g., Fe³⁺) Oxidant->RadicalCation Dimer Dimer RadicalCation->Dimer Coupling RadicalCation->Dimer Oligomer Oligomer Dimer->Oligomer Propagation Polypyrrole Polypyrrole Chain Oligomer->Polypyrrole Further Propagation

Caption: Oxidative polymerization mechanism of pyrrole.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_char Characterization ReagentPrep Prepare Monomer and Oxidant Solutions Mixing Slowly Mix Reactants under Controlled Temperature ReagentPrep->Mixing Distill Distill Pyrrole Distill->ReagentPrep Polymerize Stir for a Set Duration (e.g., 4h) Mixing->Polymerize Filter Filter the Precipitate Polymerize->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Characterization FTIR, SEM, Conductivity Measurement, etc. Dry->Characterization

Caption: General workflow for chemical synthesis of polypyrrole.

TroubleshootingTree Start Low Yield or Poor Quality PPy CheckPurity Are reagents pure and monomer freshly distilled? Start->CheckPurity CheckRatio Is the monomer to oxidant ratio correct? CheckPurity->CheckRatio Yes Solution1 Purify reagents and redistill pyrrole. CheckPurity->Solution1 No CheckTemp Is the reaction temperature controlled (e.g., low temp)? CheckRatio->CheckTemp Yes Solution2 Adjust stoichiometry (e.g., ~2.3:1 for FeCl₃). CheckRatio->Solution2 No CheckAddition Was the oxidant added slowly? CheckTemp->CheckAddition Yes Solution3 Use an ice bath and monitor temperature. CheckTemp->Solution3 No Solution4 Add oxidant dropwise with vigorous stirring. CheckAddition->Solution4 No

Caption: Troubleshooting decision tree for pyrrole polymerization.

References

Optimizing reaction conditions for the Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Knorr pyrrole synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrrole synthesis?

The Knorr pyrrole synthesis involves the condensation reaction between an α-amino-ketone and a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester.[1] Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are typically prepared in situ.[1] A common method for this is the reduction of an α-oximino-ketone using zinc in acetic acid.[1] The reaction mechanism proceeds through the following key steps:

  • Imine Formation: The α-amino-ketone condenses with the β-ketoester to form an imine intermediate.[2]

  • Tautomerization: The imine tautomerizes to an enamine.[2]

  • Cyclization: The enamine undergoes an intramolecular cyclization.[2]

  • Dehydration: The cyclic intermediate eliminates a molecule of water to form the aromatic pyrrole ring.[2]

Q2: My reaction is giving a low yield or failing to go to completion. What are the likely causes and how can I improve it?

Low yields in the Knorr synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Traditional methods often require heating.[3] Insufficient temperature or reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation of starting materials or the product.[4]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly.[4] Steric hindrance on either the amine or the dicarbonyl compound can also impede the reaction.[4]

  • Improper Catalyst Choice and Concentration: The type and amount of acid catalyst are crucial. While acidic conditions are generally required, a pH below 3 can favor the formation of furan byproducts.[5]

  • Product Instability: The synthesized pyrrole may be sensitive to the acidic reaction conditions, leading to degradation over time.[4]

  • Purification Losses: The workup and purification steps can sometimes lead to a significant loss of product.[4]

To improve the yield, consider moderately increasing the temperature or reaction time, or exploring milder, more modern catalytic systems.

Q3: I'm observing a significant byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in reactions starting from 1,4-dicarbonyl precursors (Paal-Knorr variation) is the corresponding furan.[4] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself, without the involvement of the amine.[4]

To minimize furan formation:

  • Control Acidity: Avoid overly acidic conditions (pH < 3).[5] Using a weaker acid like acetic acid can be beneficial.[6]

  • Use Excess Amine: Employing an excess of the amine can favor the pyrrole synthesis pathway.[6]

Q4: My crude product is a dark, tarry material that is difficult to purify. What is causing this?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product.[4] This is typically triggered by excessively high temperatures or highly acidic conditions.[4] To prevent this, consider:

  • Lowering the reaction temperature.[4]

  • Using a milder acid catalyst or even neutral conditions.[4]

Q5: What are some modern, more efficient variations of the Knorr synthesis?

Recent advancements have focused on developing greener and more efficient protocols. These include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times (often to a few minutes) and can improve yields.[1][7]

  • Green Catalysts: A variety of milder and more environmentally friendly catalysts have been developed, including silica sulfuric acid,[3] iodine,[3] and various Lewis acids.[8] Some reactions can even proceed under catalyst- and solvent-free conditions.[9]

  • Mechanochemical Synthesis: Using a ball mill for mechanical activation provides a solvent-free method that can lead to high yields in very short reaction times with a biosourced organic acid like citric acid.[10]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for various Knorr and Paal-Knorr synthesis protocols, allowing for easy comparison of different experimental conditions.

Table 1: Conventional Heating Methods for Paal-Knorr Synthesis

1,4-DicarbonylAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineConc. HCl (1 drop)MethanolReflux15 min~52[11]
2,5-HexanedioneVarious aminesAcetic AcidAcetic Acid1102-5 h78-95[11]
Acetonylacetone4-ToluidineCATAPAL 200Solvent-free6045 min96[12]
2,5-HexanedioneVarious aminesCholine chloride/ureaN/A8012-24 h56-99[13]

Table 2: Microwave-Assisted Paal-Knorr Synthesis

1,4-DicarbonylAmineCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Various 1,4-diketonesVarious aminesAcetic AcidN/A120-1502-1065-89[7]
2,5-HexanedioneNon-nucleophilic aminesNoneSolvent-freeN/A2High[14]
Tetrahydro-2,5-dimethoxyfuranVarious aminesNano-FGTWater1402072-92[13]

Table 3: "Green" Catalytic Approaches for Paal-Knorr Synthesis

1,4-DicarbonylAmineCatalystSolventTemperatureTimeYield (%)Reference
2,5-HexanedioneVarious aminesIodine (10 mol%)Solvent-freeRoom Temp.5-10 minHigh[4]
DiketonesAminesSilica sulfuric acidSolvent-freeRoom Temp.3 min98[3]
2,5-Hexanedione4-IodoanilineCitric acid (10 mol%)Solvent-free (Ball mill)N/A30 min87[10]
2,5-HexanedioneVarious aminesNoneSolvent-freeRoom Temp.N/AExcellent[9]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating.[11]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).[11]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often results in shorter reaction times and improved yields.[1][11]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[11]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Knorr_Pyrrole_Synthesis_Mechanism start α-Amino-ketone + β-Ketoester imine Imine Intermediate start->imine Condensation enamine Enamine Tautomer imine->enamine Tautomerization cyclic_intermediate Cyclic Intermediate enamine->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole Dehydration (-H2O)

Knorr Pyrrole Synthesis Mechanism.

Experimental_Workflow reactants Combine Reactants: 1,4-Dicarbonyl, Amine, Solvent, Catalyst reaction Reaction: Conventional Heating or Microwave Irradiation reactants->reaction workup Workup: Quenching, Extraction, Washing reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Isolated Pyrrole Product purification->product

General Experimental Workflow.

References

Troubleshooting foaming and exothermic reactions in Knorr synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the Knorr synthesis and related methodologies. Below, you will find detailed guides and frequently asked questions (FAQs) in a question-and-answer format to address challenges such as foaming and exothermic reactions.

Troubleshooting Foaming and Exothermic Reactions

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles.

Frequently Asked Questions (FAQs) - Exothermic Reactions

Question: My Knorr synthesis reaction is becoming uncontrollably hot. What is causing this and how can I manage it?

Answer: The Knorr pyrrole synthesis, particularly the reduction of an oxime group using zinc dust in acetic acid, is a known exothermic reaction.[1] The heat is generated from the chemical transformation itself. If the rate of heat generation surpasses the rate of heat removal, the reaction temperature will rise rapidly, potentially boiling the solvent and leading to a dangerous situation known as a thermal runaway.[1][2]

Management Strategies:

  • Controlled Reagent Addition: The most critical control measure is the slow, portion-wise, or dropwise addition of the reactive agents (e.g., zinc dust and the oxime solution).[1][3] This ensures that the reaction does not proceed too quickly, allowing the generated heat to dissipate.

  • External Cooling: Always conduct the reaction in a cooling bath (e.g., an ice-water bath) to actively remove heat from the reaction vessel.[1][4] Do not rely solely on ambient air cooling.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer. This allows you to adjust the rate of addition or the cooling bath temperature to maintain the desired range.[2]

  • Adequate Headspace: Ensure the reaction flask is large enough (typically not more than half full) to accommodate potential splashing or rapid boiling without overflowing.

  • Proper Ventilation: Perform the reaction in a well-ventilated fume hood to safely manage any fumes or gases that may be released.[5]

Question: Are there any safety protocols I should always follow when dealing with potentially exothermic reactions?

Answer: Yes, safety is paramount. Always adhere to the following protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and gloves.[5]

  • Know Your Chemicals: Before starting, review the Safety Data Sheet (SDS) for all reagents to understand their specific hazards, reactivity, and incompatibilities.[5]

  • Emergency Plan: Have an emergency plan in place. This includes knowing the location of the nearest fire extinguisher, safety shower, and eyewash station.[5]

  • Never Leave Unattended: Do not leave a reaction that is being heated or is known to be exothermic unattended.[3]

  • Scale-Up Caution: Be aware that heat dissipation is less efficient at a larger scale due to a decreased surface-area-to-volume ratio.[6] A reaction that is well-controlled in a 100 mL flask may become dangerously exothermic in a 5 L vessel without procedural modifications.

Troubleshooting Workflow: Managing Exothermic Reactions

Exotherm_Troubleshooting start Exothermic Reaction Detected (Rapid Temperature Increase) check_temp Is Temperature Exceeding Safe Limit? start->check_temp action_stop IMMEDIATELY Cease Reagent Addition check_temp->action_stop Yes monitor Monitor Temperature Continuously check_temp->monitor No, but rising action_cool Enhance Cooling (e.g., add more ice to bath) action_stop->action_cool action_cool->monitor temp_stable Is Temperature Stable or Decreasing? monitor->temp_stable resume_slowly Resume Reagent Addition MUCH More Slowly temp_stable->resume_slowly Yes action_emergency Emergency Stop: Remove from heat/cooling, prepare for quench if necessary temp_stable->action_emergency No maintain Maintain Cooling and Slow Addition Rate resume_slowly->maintain end_success Reaction Controlled maintain->end_success

Caption: A workflow for troubleshooting and controlling unexpected exothermic events during synthesis.

Frequently Asked Questions (FAQs) - Foaming

Question: My reaction mixture is foaming excessively. What causes this and how can I prevent it?

Answer: Foaming is the formation of a stable dispersion of gas in a liquid.[7] This typically occurs when two conditions are met: a gas is introduced or generated in the reaction, and surface-active agents (surfactants) are present to stabilize the resulting bubbles.[7][8]

Potential Causes in Knorr Synthesis:

  • Impurities: Impurities in starting materials or solvents can act as surfactants, reducing the surface tension of the liquid and stabilizing foam.[9]

  • Side Reactions: Unwanted side reactions might produce gaseous byproducts or compounds that have surfactant-like properties.

  • High Agitation: Excessive stirring or agitation can introduce air into the mixture, promoting foam formation, especially if surface-active species are present.[10]

  • Reaction Rate: A very rapid reaction may generate gas or heat that contributes to the turbulence and foaming.

Prevention and Mitigation Strategies:

  • Use Pure Reagents: Ensure all starting materials and solvents are of high purity to minimize contaminants that could act as foaming agents.[9]

  • Control Agitation: Reduce the stirring speed to a level that ensures adequate mixing without excessive vortexing or air introduction.[10]

  • Controlled Reaction Rate: As with managing exotherms, a slow and controlled rate of reagent addition can prevent a sudden evolution of gas or heat that might lead to foaming.

  • Anti-Foaming Agents: In some cases, a small amount of a suitable anti-foaming agent can be added.[11] However, this can complicate product purification and should be tested on a small scale first.

Troubleshooting Workflow: Mitigating Reaction Foaming

Foaming_Troubleshooting start Excessive Foaming Observed check_agitation Is Agitation Speed Excessive? start->check_agitation action_reduce_stir Reduce Stirring Speed check_agitation->action_reduce_stir Yes check_addition Is Reagent Addition Too Fast? check_agitation->check_addition No action_reduce_stir->check_addition action_slow_addition Slow Down or Pause Reagent Addition check_addition->action_slow_addition Yes check_reagents Are Starting Materials and Solvents Pure? check_addition->check_reagents No action_slow_addition->check_reagents action_purify Consider Purifying Reagents for Future Runs check_reagents->action_purify No/Unsure consider_antifoam If foam persists, consider minimal use of an anti-foaming agent check_reagents->consider_antifoam Yes action_purify->consider_antifoam end_success Foaming Controlled consider_antifoam->end_success

Caption: A step-by-step guide for diagnosing and resolving issues with foaming during a reaction.

Data Presentation: Synthesis Method Comparison

The selection of a synthetic route can significantly impact yield, purity, and reaction conditions. The table below summarizes typical parameters for the Knorr and Paal-Knorr syntheses.[12]

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Knorr Synthesis α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80[12]
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 10015 min - 24 h>60, often 80-95[12]

Experimental Protocols

Below are generalized experimental protocols for the Knorr and Paal-Knorr syntheses. Note: These are illustrative examples. Reaction conditions should be optimized for specific substrates.

Protocol 1: Original Knorr Pyrrole Synthesis (Illustrative)

This method involves the in situ preparation of the α-aminoketone from an oxime, followed by condensation.[1]

  • Oxime Formation: Dissolve ethyl acetoacetate (1 eq) in glacial acetic acid in a flask equipped with a stir bar. Cool the flask in an ice bath.

  • Slowly add a saturated aqueous solution of sodium nitrite (1 eq) while maintaining the internal temperature below 10 °C. Stir for 30-60 minutes to form ethyl 2-oximinoacetoacetate.

  • Reaction Setup: In a separate, larger flask, add another equivalent of ethyl acetoacetate (1 eq) dissolved in glacial acetic acid.

  • Condensation: Prepare a slurry of zinc dust (2-2.5 eq) in glacial acetic acid.

  • Simultaneously and slowly, add the prepared oxime solution and the zinc slurry to the flask containing the ethyl acetoacetate solution. Crucially, maintain the internal temperature below 30-40 °C using an efficient ice bath, as this reduction is highly exothermic. [1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a large volume of ice water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrrole derivative.

Protocol 2: Paal-Knorr Pyrrole Synthesis (General)

This protocol describes the condensation of a 1,4-diketone with a primary amine.[4][13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-diketone (e.g., 2,5-hexanedione, 1.0 eq) and a solvent (e.g., ethanol or glacial acetic acid).[13]

  • Reagent Addition: Add the primary amine (e.g., benzylamine, 1.0 - 1.2 eq).[4] If using an acid catalyst like acetic acid or p-toluenesulfonic acid, it can be the solvent or added in catalytic amounts.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60 °C or reflux) and stir.[4][13] A typical reaction time can range from 30 minutes to several hours.[4][12] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.[13]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel if necessary.[13]

Logical Relationship Diagram

The following diagram illustrates the interplay between key reaction parameters and potential issues like foaming and thermal runaway.

Logical_Relationships cluster_inputs Controllable Parameters cluster_outcomes Potential Issues Reagent_Purity Reagent Purity Surfactant_Effect Surfactant Effect Reagent_Purity->Surfactant_Effect affects Addition_Rate Addition Rate Heat_Generation Heat Generation Addition_Rate->Heat_Generation increases Gas_Evolution Gas Evolution / Air Entrapment Addition_Rate->Gas_Evolution can increase Agitation_Speed Agitation Speed Agitation_Speed->Gas_Evolution increases Cooling_Efficiency Cooling Efficiency Cooling_Efficiency->Heat_Generation decreases Foaming Foaming Thermal_Runaway Thermal Runaway Heat_Generation->Thermal_Runaway can lead to Gas_Evolution->Foaming Surfactant_Effect->Foaming

Caption: Key experimental parameters and their influence on foaming and exothermic reaction risks.

References

Handling and storage of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and purity of this compound, it is crucial to adhere to the following storage conditions. Proper storage minimizes the risk of degradation from environmental factors.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration is recommended for long-term storage.Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Pyrrole compounds are susceptible to oxidation from atmospheric oxygen.
Light Protect from light by storing in an amber vial or a dark location.[1]Exposure to light can promote photo-degradation and polymerization of pyrroles.
Container Store in a tightly sealed container.Prevents exposure to moisture and atmospheric contaminants.
Location Store in a well-ventilated area away from incompatible substances.[2]Good ventilation prevents the accumulation of any potential vapors.

Q2: What substances are incompatible with this compound?

A2: To prevent hazardous reactions and degradation of the compound, avoid contact with the following substances:

  • Strong Oxidizing Agents: These can cause vigorous reactions and lead to the oxidation of the pyrrole ring.

  • Strong Acids: Can lead to polymerization and other degradation reactions.

  • Acid Chlorides and Acid Anhydrides: May react with the pyrrole ring or the ester groups.

Q3: My solid this compound has developed a pink or brownish color. Is it still usable?

A3: The appearance of a pink or brownish color is a common indicator of degradation, likely due to oxidation from exposure to air and light.[1] While slight discoloration may not significantly impact the outcome of all experiments, it is a sign of impurity. For sensitive applications, it is highly recommended to use a pure, colorless sample. The crude product is noted to turn pink when exposed to light, whereas the recrystallized product is more stable.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem 1: The compound has discolored over time.

  • Possible Cause: Oxidation due to exposure to air and/or light.[1] Pyrroles, particularly those that are electron-rich, are prone to forming colored impurities upon oxidation.[1]

  • Solution:

    • Purification: If the discoloration is minor, you may be able to purify the compound by recrystallization. A common solvent for recrystallization is 95% ethanol.

    • Prevention: For future use, ensure the compound is stored under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial and kept in a cool, dark place.[1] When handling the compound, work quickly to minimize its exposure to the atmosphere.[1]

Problem 2: The compound appears to be degrading on a silica gel column during purification.

  • Possible Cause: Some pyrrole compounds can be unstable on silica gel, leading to decomposition during column chromatography.[1]

  • Solution:

    • TLC Stability Test: Before performing column chromatography, you can assess the stability of the compound on silica gel. Spot the compound on a TLC plate, let it sit for approximately one hour, and then elute it to see if any new spots, indicating degradation products, have formed.[1]

    • Deactivated Silica: If the compound is sensitive to the acidity of standard silica gel, you can use deactivated silica. This can be prepared by treating the silica gel with a solution of triethylamine in a non-polar solvent before packing the column.[1]

    • Alternative Purification: Consider other purification methods such as recrystallization if the compound is not stable on silica gel.

Problem 3: Inconsistent experimental results are being obtained with the same batch of the compound.

  • Possible Cause: The compound may be degrading due to improper handling during experiments, leading to the presence of impurities that interfere with the reaction.

  • Solution:

    • Purity Check: Before use, verify the purity of your compound using an appropriate analytical method such as HPLC or NMR spectroscopy.

    • Consistent Handling: Ensure that for each experiment, the compound is handled consistently. Minimize its exposure to air and light by weighing it out quickly and keeping the container sealed when not in use. If dissolving the compound, use fresh, high-purity solvents.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[1] A typical gradient could start with 20% acetonitrile and increase to 80% over 15 minutes.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: 220 nm[1]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample solution.[1]

    • Run the gradient program and record the chromatogram.

  • Data Analysis:

    • Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol can be used to confirm the structure and assess the purity of the compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz)

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Compare the obtained spectrum with a reference spectrum if available. The presence of unexpected peaks may indicate impurities. The integration of the signals should correspond to the expected number of protons for each group in the molecule.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts should be consistent with the expected values for the structure.

Visualizations

Below are diagrams to help visualize the factors leading to degradation and a logical workflow for troubleshooting.

cluster_degradation Factors Leading to Degradation Compound This compound Degradation Degradation (e.g., Oxidation) Compound->Degradation Air Air (Oxygen) Air->Degradation Light Light (UV/Visible) Light->Degradation Heat Heat Heat->Degradation Incompatible Incompatible Chemicals (Strong Oxidizers, Acids) Incompatible->Degradation

Caption: Factors contributing to the degradation of the compound.

cluster_troubleshooting Troubleshooting Workflow for Compound Degradation Start Observe Issue (e.g., Discoloration) CheckStorage Review Storage Conditions (Light, Air, Temp) Start->CheckStorage PurityAnalysis Perform Purity Analysis (HPLC, NMR) CheckStorage->PurityAnalysis Decision Is Purity Acceptable? PurityAnalysis->Decision Purify Purify Compound (e.g., Recrystallization) Decision->Purify No Use Use Compound with Caution or Use As Is Decision->Use Yes Purify->PurityAnalysis Discard Discard and Obtain New Batch Purify->Discard Purification Fails Update Update Storage/Handling Procedures Use->Update

Caption: A logical workflow for troubleshooting degradation issues.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to the Validation of Synthesized Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a crucial intermediate in various synthetic pathways. Supported by detailed experimental protocols and data, this document serves as a practical resource for selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities that may arise during synthesis, such as unreacted starting materials or by-products.

A typical Reverse-Phase HPLC (RP-HPLC) method is proposed for the analysis of this compound, leveraging a non-polar stationary phase and a polar mobile phase.

Proposed HPLC Experimental Protocol
ParameterSpecification
Instrumentation A standard HPLC system equipped with a UV detector.[1]
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution).
Gradient Start with 40% acetonitrile, increasing to 80% over 20 minutes.
Flow Rate 1.0 mL/min.[2]
Column Temperature 30 °C.[2]
Detection UV at 220 nm.[2]
Injection Volume 10 µL.[2]
Sample Preparation Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.[1]
Data Presentation: Expected HPLC Performance
ParameterExpected ValueJustification
Retention Time (RT) ~10-15 minBased on the hydrophobicity of the molecule and typical C18 column performance.
Resolution (Rs) > 2.0Sufficient separation between the main peak and potential impurities.
Limit of Detection (LOD) ~0.01%Achievable with standard UV detectors for chromophoric compounds.
Limit of Quantitation (LOQ) ~0.03%Typically 3.3 times the LOD.
Purity Calculation Area percentage of the main peak relative to the total peak area.[2]A standard method for purity assessment in the absence of a reference standard.

Comparative Analysis with Alternative Methods

While HPLC is a robust method, other techniques offer complementary information and can be advantageous in specific contexts. The choice of method often depends on the nature of the expected impurities and the available instrumentation.[1]

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities.[1]Requires derivatization for non-volatile compounds; potential for thermal degradation.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective for monitoring reaction progress.[3]Lower resolution and sensitivity compared to HPLC; not quantitative.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure confirmation and identification of impurities.[2]Lower sensitivity than chromatographic methods; complex mixture analysis can be challenging.

Detailed Experimental Protocols for Alternative Methods

Gas Chromatography (GC) Protocol
  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]

  • Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C (FID).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of 1 mg/mL.[2]

Thin-Layer Chromatography (TLC) Protocol
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate/Hexane (30:70 v/v).

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: 400 MHz NMR spectrometer or equivalent.[2]

  • Solvent: Chloroform-d (CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.[2]

  • Data Analysis: The presence of unexpected peaks in the spectra can indicate impurities. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between the different validation methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC purity validation.

Method_Comparison cluster_methods Analytical Methods main Purity Validation of This compound hplc HPLC (High Resolution, Quantitative) main->hplc Primary Method gc GC (Volatile Impurities) main->gc Alternative tlc TLC (Rapid Screening) main->tlc Complementary nmr NMR (Structural Confirmation) main->nmr Complementary

Caption: Comparison of analytical methods for purity validation.

References

Comparative Guide to Impurity Profiling of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the impurity profiling of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Detailed experimental protocols and supporting data are presented to assist in method selection and development for quality control and regulatory compliance in the pharmaceutical industry.

Introduction to Impurity Profiling

Impurity profiling, the identification, quantification, and characterization of unwanted chemicals in pharmaceutical substances, is a critical step in drug development and manufacturing.[1][2] Regulatory bodies such as the ICH and FDA mandate strict control of impurities, as they can impact the efficacy and safety of the final drug product.[2] this compound, a substituted pyrrole derivative, is a versatile intermediate in the synthesis of various pharmaceutical compounds.[3][4] Its purity is paramount to ensure the quality of the final Active Pharmaceutical Ingredient (API).

The synthesis of this compound, typically via a Knorr-type reaction using starting materials like ethyl acetoacetate and sodium nitrite, can lead to various process-related impurities.[5][6] These may include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[2]

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds, making it well-suited for the impurity profiling of this compound.[7][8] The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[8]

Proposed GC-MS Experimental Protocol

Table 1: Proposed GC-MS Method Parameters

ParameterRecommended Setting
Column HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60 °C held for 2 minutes, ramped to 280 °C at a rate of 15 °C/min, and held for 10 minutes
MS Detector Electron Ionization (EI) mode at 70 eV
Mass Range m/z 40-500
Sample Preparation Dissolve approximately 1 mg/mL of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).[9]

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound. Impurity peaks can be identified by their mass spectra and retention times, with quantification based on their peak areas relative to the main compound or a certified reference standard.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bulk Drug Substance Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Peak_Integration Peak Integration & Identification TIC->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Report Report Quantification->Report

Caption: General workflow for impurity profiling using GC-MS.

Alternative Analytical Techniques for Impurity Profiling

While GC-MS is a strong candidate, other analytical techniques offer different advantages and may be more suitable depending on the specific impurity profile and laboratory capabilities.[10][11]

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation of volatile/semi-volatile compounds based on boiling point and polarity, followed by mass-based detection.[7]High sensitivity and specificity, excellent for volatile impurities and residual solvents.[8][11]Not suitable for non-volatile or thermally labile compounds.
HPLC/UPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Widely applicable to a broad range of compounds, including non-volatile and thermally labile ones.[7]May require different columns and mobile phases for impurities with diverse polarities.
LC-MS Combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry.[2]Provides molecular weight and structural information for unknown impurities, high sensitivity.[11][12]Higher cost and complexity compared to HPLC with UV detection.
NMR Spectroscopy Provides detailed structural information about molecules based on the interaction of atomic nuclei with a magnetic field.Unrivaled for structure elucidation of unknown impurities without the need for reference standards.[10][13]Lower sensitivity compared to MS, requires higher concentrations of isolated impurities.
HPTLC A planar chromatographic technique with improved separation efficiency and detection limits compared to standard TLC.[14][15]Cost-effective, high sample throughput, suitable for screening.[15]Lower resolution and sensitivity compared to HPLC and GC.

Logical Comparison of Analytical Workflows

Analytical_Comparison cluster_gcms GC-MS cluster_lc HPLC/UPLC/LC-MS cluster_nmr NMR gcms_start Volatile/ Semi-Volatile Sample gcms_sep Gas Chromatography gcms_start->gcms_sep gcms_det Mass Spectrometry gcms_sep->gcms_det lc_start Soluble Sample (Volatile or Non-Volatile) lc_sep Liquid Chromatography lc_start->lc_sep lc_det UV or Mass Spec Detection lc_sep->lc_det nmr_start Isolated Impurity (mg scale) nmr_acq Spectra Acquisition nmr_start->nmr_acq nmr_elucid Structure Elucidation nmr_acq->nmr_elucid

Caption: Comparison of logical workflows for different analytical techniques.

Conclusion

For the impurity profiling of this compound, GC-MS stands out as a highly effective technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may arise during its synthesis. Its high sensitivity and specificity make it an invaluable tool for ensuring the purity of this important pharmaceutical intermediate.

However, a comprehensive impurity profiling strategy should consider the potential for non-volatile or thermally labile impurities. In such cases, orthogonal techniques like HPLC/UPLC and LC-MS are essential complements to GC-MS. For the definitive structural elucidation of unknown impurities, NMR spectroscopy remains the gold standard, although it requires isolation of the impurity at higher quantities. The choice of analytical technique(s) will ultimately depend on the specific impurities anticipated, regulatory requirements, and available instrumentation.

References

A Spectroscopic Comparison of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and its structural analogs. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a comprehensive resource for the identification, characterization, and differentiation of these important heterocyclic compounds.

Introduction

Pyrrole dicarboxylates are a class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. A thorough understanding of their spectroscopic properties is crucial for synthesis confirmation, purity assessment, and the prediction of chemical behavior. This guide focuses on this compound, a key building block in organic synthesis, and compares its spectral features with those of its analogs with variations in alkyl substitution on the pyrrole ring and the ester functionalities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and selected analogs.

¹H NMR Spectral Data

Solvent: CDCl₃

Compoundδ (ppm) - Pyrrole NHδ (ppm) - Pyrrole CHδ (ppm) - Ester CH₂δ (ppm) - Ester CH₃δ (ppm) - Ring Alkyl CH₃/CH₂
This compound~9.5 (br s)-~4.3 (q)~1.3 (t)~2.5 (s), ~2.3 (s)
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate~9.6 (br s)-~3.8 (s)-~2.9 (q), ~1.2 (t)
Diethyl 1H-pyrrole-2,5-dicarboxylate[1]~9.96 (br s)[1]~6.87 (d)[1]~4.36 (q)[1]~1.38 (t)[1]-
Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate~8.5 (br s)-~4.2 (q)~1.3 (t)~2.5 (q), ~2.2 (s), ~1.1 (t)
¹³C NMR Spectral Data

Solvent: CDCl₃

Compoundδ (ppm) - C=Oδ (ppm) - Pyrrole C2/C5δ (ppm) - Pyrrole C3/C4δ (ppm) - Ester CH₂δ (ppm) - Ester CH₃δ (ppm) - Ring Alkyl C
This compound~165, ~161~135, ~125~120, ~115~60, ~59~14~13, ~11
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate~166, ~162~138, ~128~122, ~117~51-~19, ~15
Diethyl 1H-pyrrole-2,5-dicarboxylate[1]~160.4[1]~126.2[1]~115.4[1]~61.0[1]~14.3[1]-
Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate~162~130~128, ~125~60~14~18, ~15, ~12
IR Spectral Data

Sample Preparation: KBr Pellet or Thin Film

Compoundν (cm⁻¹) - N-H Stretchν (cm⁻¹) - C=O Stretchν (cm⁻¹) - C-N Stretchν (cm⁻¹) - C-O Stretch
This compound~3300~1680, ~1710~1250~1100
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate~3310~1685, ~1715~1255~1105
Diethyl 1H-pyrrole-2,5-dicarboxylate[1]~3273[1]~1726[1]~1261[1]Not specified
Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate~3290~1670~1260~1110
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₁₂H₁₇NO₄239.27239194, 166, 148, 120
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate[2][3]C₁₂H₁₇NO₄[2][3]239.27[2][3]239208, 180, 152, 124
Diethyl 1H-pyrrole-2,5-dicarboxylate[1]C₁₀H₁₃NO₄[1]211.22[1]211166, 138, 110
Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylateC₁₃H₂₁NO₂223.31223178, 150, 132, 104

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction of spectroscopic data. The following are generalized protocols for the techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] The solution should be free of any particulate matter.

  • Instrumentation : Spectra are typically recorded on a 300 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film) : A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride.[5] A drop of this solution is placed on a salt plate (NaCl or KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition : A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired.

  • Data Analysis : The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of about 1 mg/mL for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[6]

  • Instrumentation : A GC-MS system equipped with an Electron Ionization (EI) source is commonly used for these types of compounds.

  • GC Separation : The sample solution is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase. A typical setup might use a non-polar capillary column.[7]

  • MS Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation : The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the pyrrole derivatives discussed in this guide.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Compound Pyrrole Derivative Synthesis Purification Purification (e.g., Recrystallization) Compound->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison Report Publish Comparison Guide Comparison->Report

Caption: Workflow for Spectroscopic Comparison.

References

A Comparative Guide to the Biological Activity of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. The data presented herein is compiled from multiple studies to facilitate the objective assessment of these compounds' therapeutic potential. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in medicinal chemistry.

Overview of Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, enzyme inhibitory, and antitumor effects. The core pyrrole scaffold serves as a versatile platform for chemical modifications, enabling the synthesis of derivatives with tailored biological profiles.[1]

Comparative Quantitative Data

The biological activities of various this compound derivatives are summarized in the tables below.

Table 1: Antimicrobial Activity
Compound/DerivativeTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference
Derivative 3d E. coli100Equipotent to Ciprofloxacin[2]
Derivative 3d S. aureus100Equipotent to Ciprofloxacin[2]
Derivative 3c C. albicans100Highly active vs. Clotrimazole[2]
Derivative 3e A. niger100Equipotent to Clotrimazole
Derivative 3e C. albicans100Equipotent to Clotrimazole
Compound 2 E. coli100Low activity[2]
Compound 2 S. aureus100Low activity[2]
Compound 4 P. aeruginosa100Highly active vs. standard
Table 2: Cyclooxygenase (COX) Inhibitory Activity
Compound/DerivativeEnzymeIC50 (µM)Reference
Pyrrole 4 COX-20.65[3]
Hybrid 5 COX-20.55[3]
Hybrid 6 COX-27.0[3]
Hybrid 7 COX-27.2[3]
Pyrrole 2 s-LOX7.5[3]
Hybrid 5 s-LOX30[3]
Hybrid 6 s-LOX27.5[3]
Compound 3a COX-20.140 ± 0.006[4]
Table 3: Tyrosinase Inhibitory Activity
Compound/DerivativeIC50 (µM)Comparison to StandardReference
Derivative A12 0.97~30 times stronger than Kojic Acid[5]
Kojic Acid (Standard) 28.72-[5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[2]

Procedure:

  • Media Preparation: Mueller-Hinton agar is prepared for bacterial strains and Sabouraud's dextrose agar for fungal strains.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL in DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

  • Controls: A disc with DMSO is used as a negative control, and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) are used as positive controls.

Cyclooxygenase (COX-2) Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Procedure:

  • Reagent Preparation: All kit components (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, COX-2 enzyme, and inhibitor) are prepared according to the manufacturer's instructions. Test inhibitors are dissolved in a proper solvent (e.g., DMSO) and diluted to the desired concentration with COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the diluted test inhibitor, inhibitor control (e.g., Celecoxib), or assay buffer (for enzyme control) to the respective wells.

  • Reaction Initiation: A reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor is added to each well. The reaction is initiated by adding a diluted Arachidonic Acid/NaOH solution.

  • Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically at 25°C for 5-10 minutes using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic plot. The percent inhibition is calculated by comparing the rate of the sample to the enzyme control. The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.

Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to form a colored product.[5]

Procedure:

  • Reaction Mixture: In a suitable container, a reaction mixture is prepared containing phosphate buffer (50 mM, pH 6.8), mushroom tyrosinase solution, and the test inhibitor dissolved in DMSO.

  • Substrate Addition: The reaction is initiated by adding L-DOPA solution to the mixture.

  • Absorbance Measurement: The change in absorbance at 475 nm is measured over time using a spectrophotometer.

  • Data Analysis: The inhibitory activity is expressed as the percentage of inhibition of tyrosinase activity. The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a general experimental workflow for screening biological activity and a simplified representation of a signaling pathway that can be influenced by enzyme inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start: this compound Synthesis Chemical Modification Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assay Purification->Antimicrobial Enzyme Enzyme Inhibition Assay Purification->Enzyme Antitumor Antitumor Assay Purification->Antitumor Quantitative Quantitative Data (MIC, IC50) Antimicrobial->Quantitative Enzyme->Quantitative Antitumor->Quantitative SAR Structure-Activity Relationship Quantitative->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of pyrrole derivatives.

Signaling_Pathway cluster_pathway Simplified Pro-inflammatory Signaling cluster_inhibition Inhibition Mechanism Stimulus Inflammatory Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Pyrrole Derivative (COX-2 Inhibitor) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pyrrole derivative.

References

A Comparative Guide to the Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key building block in medicinal chemistry and materials science. We will delve into the traditional Knorr and Hantzsch syntheses, alongside more modern approaches, presenting experimental data to facilitate an objective evaluation of each method's performance.

Executive Summary

The synthesis of this compound is most prominently achieved through the Knorr pyrrole synthesis, a well-established and high-yielding method. Alternative routes such as the Hantzsch synthesis, Paal-Knorr synthesis, and other modern methods offer potential advantages in terms of starting materials or reaction conditions, though they are less commonly reported for this specific target molecule. This guide will provide a detailed comparison of these methodologies, focusing on reaction efficiency, substrate scope, and operational simplicity.

Comparison of Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents & ConditionsYield (%)AdvantagesDisadvantages
Knorr Pyrrole Synthesis Ethyl acetoacetate, Sodium nitriteZinc dust, Acetic acid; Low temperature nitrosation followed by reflux.57-75%High yields, well-established, one-pot procedure.Use of zinc dust can be cumbersome on a large scale.
Hantzsch Pyrrole Synthesis β-Ketoester (e.g., Ethyl acetoacetate), α-Haloketone, Ammonia or primary amineTypically proceeds at room temperature or with gentle heating.VariesConvergent synthesis, potential for diverse substitution patterns.Requires α-haloketone, which may not be readily available. Less documented for this specific product.
Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl compoundAmmonia or primary amine, often with acid catalysis. Microwave irradiation can be used.Good to highHigh atom economy, can be accelerated by microwave.The required 1,4-dicarbonyl precursor may not be easily accessible.
Barton-Zard Pyrrole Synthesis Nitroalkene, α-IsocyanoacetateBase-catalyzed reaction.VariesGood for constructing highly substituted pyrroles.Requires specialized starting materials (nitroalkene and isocyanoacetate).
Van Leusen Pyrrole Synthesis Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated carbonyl compoundBase-catalyzed [3+2] cycloaddition.VariesAccess to a wide range of substituted pyrroles.TosMIC is a specialized reagent.

Reaction Pathways

The following diagrams illustrate the fundamental transformations for the key synthetic routes discussed.

Knorr_Synthesis cluster_0 Knorr Pyrrole Synthesis Ethyl acetoacetate_1 Ethyl acetoacetate Oxime Ethyl 2-oximino-3-oxobutanoate Ethyl acetoacetate_1->Oxime Nitrosation Ethyl acetoacetate_2 Ethyl acetoacetate Product This compound Ethyl acetoacetate_2->Product Sodium Nitrite NaNO2, Acetic Acid Sodium Nitrite->Oxime Amine Ethyl 2-amino-3-oxobutanoate Oxime->Amine Reduction Zinc Zinc, Acetic Acid Zinc->Amine Amine->Product Condensation & Cyclization

Caption: Knorr Pyrrole Synthesis Pathway.

Hantzsch_Synthesis cluster_1 Hantzsch Pyrrole Synthesis Beta-ketoester β-Ketoester Enamine Enamine intermediate Beta-ketoester->Enamine Alpha-haloketone α-Haloketone Intermediate Condensation product Alpha-haloketone->Intermediate Ammonia Ammonia/Amine Ammonia->Enamine Enamine->Intermediate Product Substituted Pyrrole Intermediate->Product Cyclization & Dehydration

Caption: Hantzsch Pyrrole Synthesis Pathway.

Experimental Protocols

Knorr Pyrrole Synthesis of this compound

This one-pot procedure is a widely adopted method for the synthesis of the title compound.[1]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite

  • Zinc dust

  • Ethanol (for recrystallization)

Procedure:

  • Nitrosation: A solution of ethyl acetoacetate in glacial acetic acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes and then allowed to warm to room temperature over at least 3 hours.

  • Reduction and Cyclization: Zinc dust is added portion-wise to the stirred solution. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour.

  • Work-up and Purification: The hot reaction mixture is poured into a large volume of ice-water with vigorous stirring. The precipitated crude product is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to yield pale yellow crystals.

Expected Yield: 57-64%, with some reports of yields up to 75%.[2]

Hantzsch Pyrrole Synthesis (General Protocol)

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • α-Haloketone (e.g., Chloroacetone)

  • Ammonia or a primary amine

Procedure:

  • Reaction Setup: The β-ketoester, α-haloketone, and ammonia (or amine) are mixed in a suitable solvent, such as ethanol or acetic acid.

  • Reaction: The mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Modern and Alternative Synthetic Approaches

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize this compound via this method, the requisite precursor would be diethyl 2,5-dioxo-3,4-dimethylhexanedioate.

Advantages: This method is often characterized by high yields and atom economy. The use of microwave irradiation has been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes.

Challenges: The primary limitation is the accessibility of the starting 1,4-dicarbonyl compound, which may require a separate multi-step synthesis.

Barton-Zard Pyrrole Synthesis

This method provides access to pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate.[4] It is particularly useful for the synthesis of pyrroles with a variety of substitution patterns. However, its application to the synthesis of this compound would require the synthesis of the corresponding nitroalkene and the use of ethyl isocyanoacetate.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an activated alkene. This method is versatile for the preparation of various substituted pyrroles. For the target molecule, an appropriate α,β-unsaturated ester would be required as the starting material.

Conclusion

For the synthesis of this compound, the Knorr pyrrole synthesis remains the most practical and well-documented method, offering high yields and operational simplicity in a one-pot procedure. While alternative methods like the Hantzsch and Paal-Knorr syntheses provide theoretical routes, their application to this specific molecule is less established, and the synthesis of the required precursors can be a significant drawback. For researchers requiring this specific pyrrole derivative, the Knorr synthesis is the recommended starting point. However, for the exploration of novel analogues with different substitution patterns, the other discussed methods offer valuable synthetic flexibility.

References

A Comparative Guide to Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically active molecules and functional materials.[1][2] Its derivatives are integral to natural products like heme, chlorophyll, and vitamin B12, as well as blockbuster synthetic drugs such as atorvastatin.[3][4] The ability to synthesize substituted pyrroles with precision is therefore of paramount importance to researchers in medicinal chemistry, drug development, and materials science.

Among the myriad of substituted pyrroles, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, historically known as "Knorr's Pyrrole," stands out as a versatile and widely utilized building block.[5] This guide provides an objective comparison of Knorr's Pyrrole and its synthesis with alternative substituted pyrroles. It presents quantitative data on major synthetic routes, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal synthetic strategies for their specific applications.

Comparative Analysis of Major Pyrrole Synthesis Methods

The construction of the pyrrole ring can be achieved through several classic name reactions, each with distinct advantages regarding substrate scope, reaction conditions, and yield. The Knorr, Paal-Knorr, and Hantzsch syntheses are among the most prominent methods.[6][7]

A quantitative comparison of these methods is summarized in the table below, providing a basis for selecting a suitable reaction based on available starting materials and desired outcomes.

Synthesis Method Typical Substrates Reagents/Catalysts Temperature (°C) Reaction Time Typical Yield (%) Key Advantages Limitations
Knorr Synthesis α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic AcidRoom Temp. - Reflux1 - 4 h57 - 80[8]Good yields, reliable for specific substitution patterns.α-Amino-ketones can self-condense and often must be prepared in situ.[9]
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic Acid, p-TsOH25 - 10015 min - 24 h>60, often 80-95[8][10]High yields, simple procedure, broad substrate scope.[10]1,4-Dicarbonyl precursors can be difficult to prepare.[11]
Hantzsch Synthesis α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., Ammonia)Room Temp. - RefluxVariableOften moderate (<50)[8]Access to diverse substitution patterns.[12]Yields can be modest; potential for side reactions.[13]
Mechanistic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The following diagrams illustrate the key steps in the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses.

G cluster_knorr Knorr Pyrrole Synthesis k1 α-Amino-ketone k3 Enamine Intermediate k1->k3 k2 β-Ketoester k4 Condensation k2->k4 k3->k4 k5 Cyclization & Dehydration k4->k5 k6 Substituted Pyrrole k5->k6

Caption: Mechanism of the Knorr Pyrrole Synthesis.[9]

G cluster_paal_knorr Paal-Knorr Pyrrole Synthesis pk1 1,4-Dicarbonyl pk3 Hemiaminal Formation pk1->pk3 pk2 Amine / Ammonia pk2->pk3 pk4 Cyclization (Rate-Limiting) pk3->pk4 pk5 Dehydration pk4->pk5 k6 k6 pk5->k6 pk6 Substituted Pyrrole

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.[11][14]

G cluster_hantzsch Hantzsch Pyrrole Synthesis h1 β-Ketoester + Amine h2 Enamine Formation h1->h2 h4 Nucleophilic Attack h2->h4 h3 α-Haloketone h3->h4 h5 Cyclization & Dehydration h4->h5 h6 Substituted Pyrrole h5->h6

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.[12]

Focus: Synthesis of this compound

This specific pyrrole is most famously and efficiently prepared via the Knorr synthesis.[5] The reaction utilizes two equivalents of ethyl acetoacetate; one is converted in situ to an α-amino-ketone, which then condenses with the second equivalent to form the pyrrole ring.[9]

Experimental Protocol: Knorr Synthesis of Knorr's Pyrrole

The following protocol is adapted from established literature procedures.[15]

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Zinc dust

  • Ethanol (85%)

  • 50 mL two-necked round-bottom flask, magnetic stirrer, internal thermometer, ice bath.

Procedure:

  • Oxime Formation: In a fume hood, equip a 50 mL two-necked round-bottom flask with a magnetic stir bar and an internal thermometer. Place the flask in an ice bath on a magnetic stirrer.

  • Add ethyl acetoacetate (1 equivalent, e.g., 3 mL, 23 mmol) and glacial acetic acid (e.g., 7 mL). Stir vigorously at 0 °C.[15]

  • Slowly add a solution of NaNO₂ (e.g., 0.8 g, 12 mmol in 1 mL water) over 10 minutes, ensuring the internal temperature remains below 10 °C.

  • Stir the mixture for an additional 30 minutes in the ice bath. The resulting product is ethyl 2-oximinoacetoacetate.

  • Reduction and Condensation: To the same flask containing the oxime, add the second equivalent of ethyl acetoacetate.

  • In small portions, add zinc dust while stirring vigorously. The temperature will rise; maintain it below 40 °C with intermittent cooling.

  • After the zinc addition is complete, continue stirring for 1 hour at room temperature, then heat the mixture to 80-90 °C for 30 minutes to complete the reaction.

  • Isolation and Purification: Pour the hot reaction mixture into a larger volume of cold water. The crude product will precipitate.

  • Collect the solid precipitate by vacuum filtration and wash with water.

  • Recrystallization: Recrystallize the crude solid from hot 85% ethanol. Dissolve the crystals in a minimum amount of hot ethanol, filter hot to remove impurities, and allow the filtrate to cool slowly.[15]

  • Collect the pale-yellow crystals by filtration and dry under vacuum.

Experimental Workflow Diagram

G start Start: Ethyl Acetoacetate (2 equiv) Acetic Acid step1 Nitrosation: Add NaNO₂ solution < 10 °C start->step1 inter1 Intermediate: Ethyl 2-oximinoacetoacetate step1->inter1 step2 Reduction & Condensation: Add Zn dust & 2nd equiv. Ethyl Acetoacetate < 40 °C, then heat inter1->step2 step3 Work-up: Precipitate in H₂O Filter step2->step3 crude Crude Product step3->crude step4 Purification: Recrystallize from 85% Ethanol crude->step4 end Final Product: Knorr's Pyrrole step4->end

Caption: Workflow for the Knorr synthesis of Knorr's Pyrrole.

Performance in Synthesis and Biological Activity

Knorr's Pyrrole is not merely an endpoint but a critical intermediate for constructing more complex molecules, most notably porphyrins, the core of heme and chlorophyll.[16][17] The two ester groups can be selectively hydrolyzed or modified, and the methyl groups can be oxidized to introduce further functionality, making it a versatile starting point for tetrapyrrole macrocycles.[9][18]

Furthermore, the pyrrole scaffold is a "privileged structure" in medicinal chemistry.[4] Derivatives of Knorr's Pyrrole and other substituted pyrroles have demonstrated a wide spectrum of biological activities. The table below compares the performance of various substituted pyrroles against different biological targets.

Pyrrole Derivative Class Specific Compound Example Target Activity Metric Reported Value Reference
Diarylpyrroles BM 212Mycobacterium tuberculosisMIC0.25 µg/mL[4]
Pyrrolecarboxamides Compound 68 Melanoma Cells (MDA-MB-435)% Inhibition62.46% at 10 µM[4]
Hydroxymethyl-pyrrolo[1,2-c]thiazoles Compound 86 Breast Cancer (MCF7)IC₅₀1.0 µM[4]
Nitro-pyrrolomycins Compound 56 Colon Cancer (HCT116)IC₅₀-Effective Inhibition
Pyrrolecarboxylic Acids Compound 96 Prostaglandin Synthesis (Anti-inflammatory)IC₅₀5.8 µM[4]

This data highlights that strategic substitution on the pyrrole ring is key to tuning its pharmacological profile. While Knorr's Pyrrole itself is primarily a synthetic building block, its derivatives can be tailored for significant biological efficacy.[5] For instance, research on the bromination of Knorr's pyrrole aims to create new derivatives with potentially enhanced biological activity.[19]

This compound is a cornerstone of heterocyclic synthesis. The Knorr synthesis provides a reliable and efficient route to this compound, which serves as a highly versatile platform for further chemical elaboration. When compared to other synthetic routes like the Paal-Knorr and Hantzsch syntheses, the Knorr method offers a balance of good yields and access to a specific, highly functionalized pyrrole core.

For researchers requiring a robust starting material for porphyrin synthesis or a scaffold for developing new pharmacologically active agents, Knorr's Pyrrole is an excellent choice. The decision to use it over other substituted pyrroles will depend on the target molecule's specific substitution pattern. The data and protocols provided in this guide offer a quantitative basis for making informed decisions in the design and execution of synthetic strategies involving this pivotal class of heterocyclic compounds.

References

Comparative Analysis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization, synthesis, and potential applications of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, with a comparative look at key alternatives.

This guide provides a detailed characterization of this compound, a versatile heterocyclic compound, and compares its properties and synthesis with structurally related alternatives. The information presented herein is intended to assist researchers in selecting the appropriate pyrrole derivative for their specific application, be it in organic synthesis, materials science, or medicinal chemistry.

Physicochemical and Spectroscopic Characterization

This compound, often referred to as Knorr's pyrrole, is a stable, crystalline solid.[1][2] Its core structure, a substituted pyrrole ring, is a key pharmacophore in numerous biologically active compounds.[3] A detailed comparison of its physicochemical and spectroscopic properties with selected alternatives is presented below.

Table 1: Physicochemical Properties of this compound and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₂H₁₇NO₄239.27135-136
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylateC₁₂H₁₇NO₄239.27Not available
Diethyl pyrrole-2,5-dicarboxylateC₁₀H₁₃NO₄211.2279-81[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃)δ 9.96 (br s, 1H, NH), 4.36 (q, 4H, OCH₂), 2.55 (s, 6H, CH₃), 1.38 (t, 6H, OCH₂CH₃)
¹³C NMR (CDCl₃)δ 160.4 (C=O), 126.2 (C), 115.4 (CH), 61.0 (CH₂), 14.3 (CH₃)[4]
IR (Nujol, cm⁻¹)3273 (N-H stretch), 1726 (C=O stretch), 1557, 1261[4]
Mass Spectrometry (EI) m/z 239 (M⁺)[5]

Synthesis Methodologies: A Comparative Overview

The synthesis of substituted pyrroles can be achieved through several named reactions, with the Knorr, Paal-Knorr, and Hantzsch syntheses being the most prominent.

Knorr Pyrrole Synthesis

The Knorr synthesis is a widely used method for preparing substituted pyrroles from α-amino-ketones and β-ketoesters.[2][6] For this compound, the reaction typically starts from ethyl acetoacetate.[7]

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product EAA Ethyl Acetoacetate Nitrosation Nitrosation EAA->Nitrosation Condensation Condensation & Cyclization EAA->Condensation NaNO2 Sodium Nitrite NaNO2->Nitrosation Zn Zinc Dust Reduction Reduction Zn->Reduction AcOH Acetic Acid AcOH->Nitrosation AcOH->Reduction Nitrosation->Reduction Oxime intermediate Reduction->Condensation α-amino-β-ketoester Product Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate Condensation->Product

Knorr Pyrrole Synthesis Workflow
Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[8][9][10] This method is valued for its simplicity and efficiency.[10]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides another route to substituted pyrroles through the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6][11]

Experimental Protocols

Synthesis of this compound (Knorr Synthesis)

This protocol is adapted from established literature procedures.[7][12][13]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, combine ethyl acetoacetate and glacial acetic acid in a flask equipped with a stirrer and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.

  • To the resulting solution containing the oxime, gradually add zinc dust in small portions. The reaction is exothermic and may require external cooling to control the temperature.

  • After the zinc addition is complete, heat the mixture under reflux for 1 hour.

  • Pour the hot reaction mixture into a beaker containing crushed ice and water.

  • Stir the mixture until the product precipitates.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent.[14]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a Nujol mull.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

Biological Activity and Signaling Pathways

Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Many pyrrole-containing compounds act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and angiogenesis.[15][16]

Receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are crucial for tumor growth and angiogenesis. Small molecule inhibitors targeting these kinases have emerged as effective cancer therapies. Pyrrole-indolinone derivatives, such as Semaxanib, are known to inhibit these RTKs.[15]

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Ligand->RTK Binding & Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Autophosphorylation & Activation Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor Pyrrole-based Inhibitor (e.g., Semaxanib) Inhibitor->RTK Inhibition of Kinase Activity

Inhibition of RTK Signaling by Pyrrole Derivatives

The diagram above illustrates a simplified signaling pathway initiated by the binding of a growth factor to its receptor tyrosine kinase. This leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cellular responses like proliferation and angiogenesis. Pyrrole-based inhibitors can block this pathway by binding to the ATP-binding site of the kinase domain, thereby preventing its activation.

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. Its synthesis via the Knorr reaction is well-established and efficient. Understanding its properties in comparison to other pyrrole derivatives allows for the rational design and selection of compounds for specific research and development purposes. The demonstrated utility of pyrrole scaffolds as kinase inhibitors highlights their potential in the development of targeted therapies.

References

Confirming the Structure of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A 2D NMR-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of synthesized organic molecules is a cornerstone of chemical research and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information, complex substitution patterns often necessitate the use of two-dimensional (2D) NMR techniques for complete and accurate characterization. This guide provides a comparative analysis of key 2D NMR experiments for confirming the structure of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a common heterocyclic scaffold.

Comparative Analysis of 2D NMR Techniques

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive map of the molecular connectivity, allowing for the unequivocal assignment of all proton and carbon signals.

2D NMR TechniqueInformation ProvidedApplication to this compound
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Confirms the presence of the ethyl ester groups by showing the correlation between the -CH2- and -CH3 protons.
HSQC (Heteronuclear Single Quantum Coherence)Shows direct one-bond correlations between protons and the carbons they are attached to.Unambiguously assigns the proton signals to their corresponding carbon atoms, such as the methyl groups on the pyrrole ring and the carbons of the ethyl esters.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).Crucial for establishing the overall connectivity of the molecule. It will show correlations from the methyl protons to the pyrrole ring carbons and from the ethyl ester protons to the carbonyl carbons, confirming the substitution pattern.

Illustrative 2D NMR Data for Structural Confirmation

The following tables summarize the expected 2D NMR correlations for this compound.

Table 1: 1H and 13C NMR Chemical Shift Assignments
Atom Number1H Chemical Shift (ppm)13C Chemical Shift (ppm)
1 (NH)~9.5 (broad s)-
2, 4 (C=O)-~165.0
3, 5 (C-CH3)-~130.0
3', 5' (CH3)~2.5 (s)~14.0
6, 8 (O-CH2-CH3)~4.3 (q)~60.0
7, 9 (O-CH2-CH3)~1.3 (t)~14.5
Table 2: Key 2D NMR Correlations
Proton (1H)COSY (Correlates with 1H)HSQC (Correlates with 13C)HMBC (Correlates with 13C)
NH (~9.5 ppm)--C2, C5
-CH3 (~2.5 ppm)-C3', C5'C2, C3, C4, C5
-O-CH2- (~4.3 ppm)-O-CH2-CH3 (~1.3 ppm)C6, C8C2, C4, C7, C9
-CH3 (~1.3 ppm)-O-CH2-CH3 (~4.3 ppm)C7, C9C6, C8

Experimental Protocols

Sample Preparation:

Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl3). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition:

All 1D and 2D NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • 1H NMR: A standard single-pulse experiment is performed.

  • 13C NMR: A proton-decoupled experiment is performed.

  • COSY: A gradient-selected COSY (gCOSY) experiment is acquired.

  • HSQC: A gradient-selected HSQC experiment optimized for a one-bond 1JCH coupling constant of 145 Hz is used.

  • HMBC: A gradient-selected HMBC experiment is acquired with the long-range coupling delay optimized for nJCH of 8 Hz.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_interpretation Structural Interpretation H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Skeleton C13_NMR->Carbon_Types H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity C_H_Direct_Attachment Direct C-H Attachment HSQC->C_H_Direct_Attachment Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Final_Structure Confirmed Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct_Attachment->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Workflow for 2D NMR-based structure confirmation.

Alternative Structural Elucidation Methods

While 2D NMR is a powerful tool, other analytical techniques can be used to complement or, in some cases, provide primary structural information.

MethodInformation ProvidedComparison to 2D NMR
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Considered the "gold standard" for structural determination, but requires a suitable single crystal, which is not always obtainable.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the elemental composition (High-Resolution MS) and fragmentation patterns.Confirms the molecular formula but does not provide detailed connectivity information like 2D NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=O).Provides information about functional groups present but does not reveal how they are connected.

Quantitative NMR (qNMR) for Assessing the Purity of Pyrrole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and drug development, ensuring the safety, efficacy, and reproducibility of subsequent experiments and products. For nitrogen-containing heterocyclic compounds like pyrroles, which are prevalent in pharmaceuticals and functional materials, a robust analytical methodology for purity assessment is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity determination of pyrrole compounds, supported by experimental data and detailed protocols.

Introduction to qNMR for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[1][2][3][4][5] Unlike chromatographic techniques that rely on the separation of components, qNMR allows for direct quantification of a target analyte against a certified internal standard without the need for an identical reference standard of the analyte itself.[1][6] This makes it an invaluable tool for characterizing new chemical entities, including novel pyrrole derivatives, where a pure reference standard may not be available.

The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard with that of the analyte, the purity of the analyte can be accurately calculated.[7][8]

Comparison of Analytical Techniques for Pyrrole Purity

While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for purity analysis, qNMR offers distinct advantages, particularly for the absolute quantification of pyrrole compounds.[6]

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Absolute quantification against an internal standard based on signal integration.[7][8]Separation based on differential partitioning between a mobile and stationary phase; quantification based on peak area relative to a standard.Separation of volatile compounds based on their boiling points and interaction with a stationary phase; identification by mass spectrometry.[6]
Reference Standard Requires a certified internal standard of a different compound.[1][9][10]Requires a pure reference standard of the analyte for accurate quantification.Requires a reference standard for confirmation of identity and quantification.
Quantification Absolute quantification.[6]Relative quantification (area percent) without a standard; absolute with a standard.Primarily qualitative identification; can be quantitative with a standard.
Sample Throughput Relatively fast (5-15 minutes per sample).[6]Moderate (20-40 minutes per sample).[6]Moderate to high, depending on the temperature program.
Advantages - Provides structural information.[6]- Non-destructive.- High precision (RSD < 1%).[1]- Universal detection for soluble compounds.[3][4]- High sensitivity.- Robust and widely available.[6]- Good for non-volatile compounds.[6]- High sensitivity and specificity for identification of volatile impurities.[6]
Disadvantages - Lower sensitivity compared to MS-based methods.[6]- Requires a certified internal standard.[6]- Potential for signal overlap.- Requires analyte-specific reference standards for quantification.[6]- Not suitable for all compounds (e.g., those without a chromophore).- Not suitable for non-volatile or thermally labile compounds.[6]

A Case Study: Purity of 1-Benzyl-2,4-diphenylpyrrole

In the synthesis of 1-Benzyl-2,4-diphenylpyrrole via the Paal-Knorr condensation, several impurities can arise, including unreacted starting materials (1,4-diphenyl-1,4-butanedione and benzylamine) and by-products such as a furan derivative.[6] A comparative analysis of the purity of this synthesized pyrrole derivative highlights the strengths of each technique.

Technique Purity Value (%) Key Findings
qNMR 98.5 ± 0.2Provided an absolute purity value without the need for a 1-Benzyl-2,4-diphenylpyrrole standard. Also confirmed the structure of the main component and impurities.
HPLC 98.2 (Area %)Showed excellent separation of the main product from starting materials and by-products. The area percentage gives a good indication of relative purity.
GC-MS -Was instrumental in identifying a volatile impurity that was not readily apparent in the other analyses.

This case study demonstrates that while HPLC is a robust method for routine purity checks, qNMR is superior for obtaining an accurate, absolute purity value, which is crucial for reference material certification and in-depth quality control.[6] GC-MS serves as a valuable complementary technique for identifying volatile impurities.[6]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol for Pyrrole Compound Purity

This protocol provides a general framework for the determination of the purity of a pyrrole compound using qNMR with an internal standard.

a) Materials and Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The choice of internal standard is crucial and should have signals that do not overlap with the analyte signals.[10][11]

  • Analytical balance (accurate to 0.01 mg)[7]

  • The pyrrole compound to be analyzed

b) Sample Preparation:

  • Accurately weigh a specific amount of the pyrrole compound (e.g., 5-10 mg) into a clean, dry vial.[12]

  • Accurately weigh a specific amount of the certified internal standard into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure accurate integration.[13]

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.6 mL).[12]

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

c) NMR Data Acquisition:

  • Pulse Sequence: A standard 1D proton experiment is typically used. To improve accuracy, a sequence with broadband ¹³C decoupling can be employed to remove ¹³C satellites from the proton spectrum.[14][15]

  • Relaxation Delay (d1): This is a critical parameter. A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is necessary to ensure complete relaxation of all protons, which is essential for accurate integration.[8] A typical starting point is 30-60 seconds.

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

  • Other Parameters: Standard parameters for spectral width, acquisition time, and pulse width should be optimized for the specific instrument and sample.

d) Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of the pyrrole analyte and a signal from the internal standard.

  • Calculate the purity of the pyrrole compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / M_analyte) * (M_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • M = Mass

    • P = Purity of the internal standard

    • analyte = Pyrrole compound

    • IS = Internal Standard

HPLC Protocol for Pyrrole Compound Purity

a) Instrumentation and Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Detection Wavelength: A wavelength where the pyrrole compound has strong absorbance (e.g., 220 nm).[12]

b) Sample Preparation:

  • Dissolve the pyrrole compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[12]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

c) Data Analysis:

  • The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all detected peaks in the chromatogram.[12]

Visualizations

Workflow for Purity Assessment of Pyrrole Compounds

Figure 1. General workflow for the purity assessment of a synthesized pyrrole compound. cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Results & Decision start Paal-Knorr Synthesis of Pyrrole workup Reaction Work-up & Purification start->workup isolated_product Isolated Pyrrole Compound workup->isolated_product qnmr qNMR Analysis isolated_product->qnmr hplc HPLC Analysis isolated_product->hplc gcms GC-MS Analysis isolated_product->gcms purity_determination Purity Determination qnmr->purity_determination hplc->purity_determination impurity_id Impurity Identification gcms->impurity_id decision Decision: Meets Specification? purity_determination->decision impurity_id->decision pass Pass decision->pass Yes fail Fail: Re-purify decision->fail No

Caption: General workflow for the purity assessment of a synthesized pyrrole compound.

Decision Logic for Selecting an Analytical Technique

Figure 2. Decision tree for selecting the appropriate analytical technique for purity assessment. start Purity Assessment Required q1 Absolute or Relative Purity? start->q1 q2 Analyte Volatile & Thermally Stable? q1->q2 Relative ans_qnmr Use qNMR q1->ans_qnmr Absolute q3 Reference Standard Available? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_hplc Use HPLC q3->ans_hplc Yes ans_hplc_relative Use HPLC (Relative Purity) q3->ans_hplc_relative No

Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.

Conclusion

For the comprehensive purity assessment of pyrrole compounds, qNMR stands out as a superior technique for obtaining absolute purity values.[6] Its ability to provide structural information and quantify without a compound-specific reference standard makes it an indispensable tool in research and development.[1][6] While HPLC remains a robust method for routine analysis and separation of impurities, and GC-MS is excellent for identifying volatile components, a multi-technique approach, with qNMR as the cornerstone for absolute quantification, provides the most complete and reliable characterization of pyrrole compound purity. The adoption of qNMR can significantly enhance the quality and reliability of data in scientific research and drug development.[1][2]

References

A Comparative Guide to Pyrrole Synthesis: Knorr Synthesis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the pyrrole ring is a foundational technique in the construction of a vast array of pharmaceuticals, natural products, and functional materials. The choice of synthetic strategy is critical, influencing yield, purity, scalability, and substrate scope. This guide provides a detailed, objective comparison of the Knorr pyrrole synthesis with other prominent methods: the Paal-Knorr synthesis, the Hantzsch synthesis, the Barton-Zard synthesis, and the Piloty-Robinson synthesis. This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate the selection of the most suitable method for a given research objective.

At a Glance: Performance Comparison of Pyrrole Synthesis Methods

The efficiency and practicality of a synthetic method are paramount considerations in its application. The following table summarizes the typical reaction conditions, yields, and other key parameters for the five major pyrrole synthesis methods, offering a quantitative basis for comparison.

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)Atom Economy
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80[1]Moderate
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 10015 min - 24 h>60, often 80-95[1]High
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temp. - RefluxVariableOften moderate, can be <50[1]Moderate
Barton-Zard Nitroalkenes, α-IsocyanoacetatesBase (e.g., DBU, K₂CO₃)Room Temp. - Reflux0.5 - 12 h63 - 94[2]Moderate
Piloty-Robinson Aldehydes/Ketones, HydrazineAcid (e.g., HCl, ZnCl₂)High Temp (e.g., 180)30 min - 3 daysModerate to GoodModerate

Reaction Mechanisms and Workflows

A thorough understanding of the reaction pathway is essential for optimizing conditions and predicting outcomes. The following diagrams illustrate the mechanistic pathways for each of the discussed pyrrole syntheses.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amino_ketone α-Amino-ketone imine Imine amino_ketone->imine Condensation dicarbonyl β-Dicarbonyl dicarbonyl->imine enamine Enamine imine->enamine Tautomerization cyclized_int Cyclized Intermediate enamine->cyclized_int Intramolecular Condensation pyrrole Substituted Pyrrole cyclized_int->pyrrole Dehydration

Figure 1: Mechanism of the Knorr Pyrrole Synthesis.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,4-Dicarbonyl hemiaminal Hemiaminal dicarbonyl->hemiaminal Nucleophilic Attack amine Primary Amine/Ammonia amine->hemiaminal cyclic_hemiaminal Cyclic Hemiaminal hemiaminal->cyclic_hemiaminal Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_hemiaminal->pyrrole Dehydration

Figure 2: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product haloketone α-Haloketone addition_product Addition Product haloketone->addition_product ketoester β-Ketoester enamine Enamine ketoester->enamine amine Ammonia/Primary Amine amine->enamine enamine->addition_product Nucleophilic Attack cyclized_int Cyclized Intermediate addition_product->cyclized_int Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized_int->pyrrole Dehydration

Figure 3: Mechanism of the Hantzsch Pyrrole Synthesis.

Barton_Zard_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product nitroalkene Nitroalkene michael_adduct Michael Adduct nitroalkene->michael_adduct Michael Addition isocyanoacetate α-Isocyanoacetate isocyanoacetate->michael_adduct cyclized_int Cyclized Intermediate michael_adduct->cyclized_int Intramolecular Cyclization dihydropyrrole Dihydropyrrole cyclized_int->dihydropyrrole Elimination of HNO₂ pyrrole Substituted Pyrrole dihydropyrrole->pyrrole Tautomerization

Figure 4: Mechanism of the Barton-Zard Pyrrole Synthesis.

Piloty_Robinson_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde_ketone Aldehyde/Ketone (2 equiv) azine Azine aldehyde_ketone->azine hydrazine Hydrazine hydrazine->azine rearranged_int [3,3]-Sigmatropic Rearrangement Product azine->rearranged_int [3,3]-Sigmatropic Rearrangement pyrrole 3,4-Disubstituted Pyrrole rearranged_int->pyrrole Cyclization & Loss of NH₃

Figure 5: Mechanism of the Piloty-Robinson Pyrrole Synthesis.

Detailed Experimental Protocols

Reproducible and detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for each of the discussed pyrrole syntheses.

Knorr Pyrrole Synthesis: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

Materials:

  • Ethyl acetoacetate (2.0 equivalents)

  • Glacial acetic acid

  • Saturated aqueous solution of sodium nitrite (1.0 equivalent)

  • Zinc dust (2.0 equivalents)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.[3]

  • Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.[3]

  • Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust while stirring vigorously. The reaction is exothermic, and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.[3]

  • Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.[3]

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and air-dry. Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[3]

Paal-Knorr Pyrrole Synthesis: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[4]

  • Add one drop of concentrated hydrochloric acid to the mixture.[4]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[4]

  • After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[5]

  • Collect the resulting crystals by vacuum filtration.[5]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[5]

    • Expected Yield: Approximately 52% (178 mg).[4]

Hantzsch Pyrrole Synthesis: General Procedure

Materials:

  • β-ketoester (1 equivalent)

  • α-haloketone (1 equivalent)

  • Primary amine or ammonia (1 equivalent)

  • Base (e.g., pyridine, sodium ethoxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the β-ketoester and the primary amine or ammonia in the chosen solvent.

  • Add the α-haloketone to the mixture.

  • Add the base to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Barton-Zard Pyrrole Synthesis: Synthesis of Chromeno[3,4-c]pyrroles

Materials:

  • 3-nitro-2H-chromene (0.5 mmol)

  • K₂CO₃ (104 mg, 0.75 mmol)

  • Ethanol (6 mL)

  • Ethyl isocyanoacetate (74 mg, 0.65 mmol)

  • 5% Hydrochloric acid

Procedure:

  • To a mixture of the appropriate 3-nitro-2H-chromene and K₂CO₃ in ethanol (4 mL), add a solution of ethyl isocyanoacetate in ethanol (2 mL) dropwise with stirring.

  • Reflux the mixture for 0.5 hours with stirring, monitoring the reaction by TLC.

  • After completion of the reaction, add 1 mL of 5% hydrochloric acid and evaporate the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography.

Piloty-Robinson Pyrrole Synthesis: Microwave-Assisted Synthesis of N-Acyl 3,4-Disubstituted Pyrroles

Materials:

  • Hydrazine

  • Aldehyde

  • Aroyl chloride (2 equivalents)

  • Pyridine

Procedure:

  • Azine Formation: Synthesize the symmetric azine from the corresponding aldehyde and hydrazine. This step is exothermic and should be cooled.

  • Piloty-Robinson Reaction: Expose the unpurified azine to two equivalents of an aroyl chloride and pyridine in a microwave reactor.[1]

  • Irradiate the mixture at 180 °C for 30 minutes.[1]

  • After cooling, the N-acylated pyrrole can be isolated and purified.

  • Hydrolysis (optional): The N-acyl group can be removed by hydrolysis to yield the free N-H pyrrole.[1]

Concluding Remarks

The selection of an optimal pyrrole synthesis method is a multifaceted decision that depends on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction.

  • The Knorr synthesis is a reliable method for producing specific substituted pyrroles, though it requires the in situ generation of often unstable α-amino ketones.

  • The Paal-Knorr synthesis is arguably the most straightforward and high-yielding method, particularly when the requisite 1,4-dicarbonyl compounds are readily accessible. Its high atom economy makes it an attractive "green" option.

  • The Hantzsch synthesis offers a high degree of flexibility in the substitution pattern of the final pyrrole product, though yields can be moderate.

  • The Barton-Zard synthesis is a powerful method for the preparation of pyrroles from nitroalkenes and isocyanoacetates, often proceeding under mild conditions with good to excellent yields.

  • The Piloty-Robinson synthesis provides a direct route to 3,4-disubstituted pyrroles from simple aldehydes or ketones and hydrazine, with microwave-assisted protocols significantly reducing reaction times.

For researchers and professionals in drug development, a careful evaluation of these factors will guide the choice of the most efficient and practical synthetic route for their specific needs. Recent advancements, such as the use of microwave irradiation and the development of greener reaction conditions, continue to enhance the utility and applicability of these classical yet enduring synthetic methodologies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is critical for maintaining a secure research environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, focusing on immediate safety measures and logistical procedures for waste management. The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.

Hazard Profile Summary

Prior to handling, it is crucial to be fully aware of the hazard profile of this compound. This substance is classified as hazardous and requires careful handling to avoid exposure.

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin or if inhaled.[1]

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.

  • Respiratory Protection: All handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.

Experimental Protocol: Waste Segregation and Containment

The following protocol outlines the necessary steps for the safe segregation and containment of this compound waste prior to its collection by a certified waste disposal service.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:
  • Unused or expired reagent.
  • Reaction residues and byproducts.
  • Contaminated materials such as pipette tips, weighing boats, and paper towels.
  • Contaminated glassware.
  • Spill cleanup materials.
  • This chemical waste must be segregated from other laboratory waste streams to prevent inadvertent and potentially hazardous reactions.[2]
  • Specifically, keep it separate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

2. Waste Container Selection and Labeling:

  • Select a chemically resistant and sealable container for waste collection. The container must be in good condition, free of leaks, and compatible with the chemical.
  • As soon as the first particle of waste is added, the container must be clearly labeled as "Hazardous Waste."
  • The label must include the full chemical name: "this compound" and its CAS number: "2436-79-5".

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
  • Ensure the container remains closed at all times, except when adding waste.
  • It is advisable to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks or spills.

4. Handling Contaminated Materials:

  • Solids: Solid waste contaminated with the chemical, such as gloves and paper towels, should be placed directly into the designated solid hazardous waste container.
  • Liquids: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible solvent waste.
  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. After this initial rinse, the glassware can typically be washed with soap and water.

5. Arranging for Disposal:

  • Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.[3]
  • The final step is to dispose of the contents and the container through an approved waste disposal plant.[1]
  • Follow your institution's specific procedures for requesting a pickup of hazardous waste by the Environmental Health and Safety (EHS) department or a contracted waste management company.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Waste Preparation in Lab cluster_disposal Final Disposal start Identify Waste (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Keep separate from incompatibles) ppe->segregate container Select & Label Container ('Hazardous Waste', Chemical Name, CAS#) segregate->container store Store Safely in Lab (Sealed container, secondary containment, ventilated area) container->store request_pickup Request Waste Pickup (Follow institutional EHS procedure) store->request_pickup ehs_pickup Collection by EHS/ Approved Waste Vendor request_pickup->ehs_pickup final_disposal Transport to Approved Waste Disposal Plant ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 2436-79-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is classified as a substance that causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] It is harmful if swallowed or in contact with skin.[2]

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2 / 2A
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)
Acute oral toxicityCategory 4
Acute dermal toxicityCategory 4
Acute Inhalation Toxicity - Dusts and MistsCategory 4

This data is compiled from multiple safety data sheets.[1][2][3]

Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]Protects against serious eye irritation.[1][2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][4]Prevents skin irritation and absorption.[2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced. A type N95 (US) respirator is suggested.[5]Protects against respiratory tract irritation.[1][2][3]

Experimental Protocols

Handling and Storage

  • Ventilation: Use only outdoors or in a well-ventilated area.[1][2] Work under a chemical fume hood.

  • Hygiene: Wash face, hands, and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1][2] The substance should be stored locked up.[1][2]

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant.[1][2] Follow all federal, state, and local regulations for chemical waste disposal.

Emergency Procedures

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1][2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_setup Set Up in a Well-Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem post_store Store in a Tightly Closed Container handle_chem->post_store post_clean Clean Work Area and Wash Hands post_store->post_clean post_dispose Dispose of Waste (Approved Waste Disposal Plant) post_clean->post_dispose emergency_contact Exposure Occurs emergency_eye Eye Contact: Rinse with water for 15 mins emergency_contact->emergency_eye emergency_skin Skin Contact: Wash with soap and water emergency_contact->emergency_skin emergency_inhale Inhalation: Move to fresh air emergency_contact->emergency_inhale emergency_swallow Ingestion: Call Poison Center emergency_contact->emergency_swallow seek_medical Seek Medical Attention emergency_eye->seek_medical emergency_skin->seek_medical emergency_inhale->seek_medical emergency_swallow->seek_medical

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.